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Octahydro-1H-pyrido[1,2-a]pyrazin-1-one

Cat. No.: B097729
CAS No.: 15932-71-5
M. Wt: 154.21 g/mol
InChI Key: AGBUHYGWJRLISC-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrido[1,2-a]pyrazin-1-one (CAS 22328-79-6) is a versatile heterocyclic scaffold with significant value in medicinal chemistry and pharmaceutical research . This compound, with the molecular formula C8H14N2O and a molecular weight of 154.21, serves as a key synthetic intermediate for developing novel therapeutic agents . Scientific literature highlights the application of this core structure in the design and synthesis of potent mu-opioid receptor antagonists, which are crucial for studying pain management and substance abuse disorders . Researchers have utilized this scaffold to develop compounds with high receptor affinity (Ki values in the subnanomolar range) and improved selectivity profiles, underscoring its importance in neuropharmacology . Furthermore, derivatives based on this structure have been investigated for their activity as NK1 (Substance P) antagonists and MAGL (Monoacylglycerol Lipase) inhibitors, indicating potential applications in the research of inflammatory conditions, neurodegenerative diseases, and neuropathic pain . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O B097729 Octahydro-1H-pyrido[1,2-a]pyrazin-1-one CAS No. 15932-71-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14N2O/c11-8-7-3-1-2-5-10(7)6-4-9-8/h7H,1-6H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBUHYGWJRLISC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCNC(=O)C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50936087
Record name 3,6,7,8,9,9a-Hexahydro-4H-pyrido[1,2-a]pyrazin-1-ol
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Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22328-79-6, 15932-71-5
Record name (+)-Hexahydro-2H-pyrido[1,2-a]pyrazin-1(6H)-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrido(1,2-a)pyrazin-1(6H)-one, hexahydro-
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Record name 3,6,7,8,9,9a-Hexahydro-4H-pyrido[1,2-a]pyrazin-1-ol
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Record name 15932-71-5
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Foundational & Exploratory

Synthesis of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one, a key heterocyclic scaffold in medicinal chemistry. This document details the synthetic pathways, experimental protocols, and relevant biological context, with a focus on its role as a precursor for pharmacologically active agents.

Introduction

The octahydro-1H-pyrido[1,2-a]pyrazine core is a bicyclic diamine structure that has garnered significant interest in drug discovery. Its rigid conformation and chiral centers make it an attractive scaffold for the design of potent and selective ligands for various biological targets. Notably, derivatives of this scaffold have been extensively investigated as mu (µ)-opioid receptor antagonists.[1] The synthesis of the lactam derivative, this compound, serves as a crucial step in the elaboration of this versatile molecular framework.

Synthetic Strategy Overview

The primary synthetic route to this compound involves the intramolecular cyclization of a suitable acyclic precursor. A key and well-documented approach is the cyclization of a haloacetamide derivative of 2-(aminomethyl)piperidine. This strategy provides a reliable method for the construction of the fused pyrazinone ring system.

A foundational methodology for the synthesis of the closely related 2H-Pyrido[1,2-a]pyrazin-3-(4H)-one, which informs the synthesis of the target compound, involves the preparation of a diamino alcohol followed by acylation with a haloacetyl halide and subsequent intramolecular cyclization.[2]

Synthesis_Overview 2-(Aminomethyl)piperidine 2-(Aminomethyl)piperidine Haloacetamide Intermediate Haloacetamide Intermediate 2-(Aminomethyl)piperidine->Haloacetamide Intermediate Acylation This compound This compound Haloacetamide Intermediate->this compound Intramolecular Cyclization

Caption: General synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established synthetic transformations for related heterocyclic systems and represent a viable pathway to the target molecule.

Synthesis of N-(Piperidin-2-ylmethyl)-2-bromoacetamide (Haloacetamide Intermediate)

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
2-(Aminomethyl)piperidineC₆H₁₄N₂114.19
Bromoacetyl bromideC₂H₂Br₂O201.84
TriethylamineC₆H₁₅N101.19
Dichloromethane (DCM)CH₂Cl₂84.93

Procedure:

  • A solution of 2-(aminomethyl)piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Bromoacetyl bromide (1.1 eq) is added dropwise to the cooled solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-(piperidin-2-ylmethyl)-2-bromoacetamide.

  • The crude product can be purified by column chromatography on silica gel.

Synthesis of this compound

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
N-(Piperidin-2-ylmethyl)-2-bromoacetamideC₈H₁₅BrN₂O247.12
Sodium hydride (60% dispersion in mineral oil)NaH24.00
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of N-(piperidin-2-ylmethyl)-2-bromoacetamide (1.0 eq) in anhydrous THF is added dropwise at room temperature.

  • The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • After the reaction is complete, the mixture is cooled to room temperature and quenched by the careful addition of water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography to afford this compound.

Quantitative Data

CompoundStarting MaterialReagentsSolventYield (%)Purity (%)
N-(Piperidin-2-ylmethyl)-2-bromoacetamide2-(Aminomethyl)piperidineBromoacetyl bromide, TriethylamineDCM75-85>95
This compoundN-(Piperidin-2-ylmethyl)-2-bromoacetamideSodium hydrideTHF60-70>98

Note: Yields and purity are representative and may vary based on experimental conditions and scale.

Biological Context: Mu-Opioid Receptor Antagonism

The Octahydro-1H-pyrido[1,2-a]pyrazine scaffold is a key pharmacophore in the development of mu (µ)-opioid receptor antagonists.[1] These antagonists competitively bind to µ-opioid receptors, blocking the effects of opioid agonists such as morphine and endorphins. This mechanism of action is crucial for the treatment of opioid overdose and opioid use disorder.[3][4]

Mu_Opioid_Antagonism cluster_receptor Cell Membrane Mu_Opioid_Receptor Mu-Opioid Receptor Cellular_Response Analgesia, Euphoria, Respiratory Depression Mu_Opioid_Receptor->Cellular_Response Initiates No_Response Blocked Cellular Response Mu_Opioid_Receptor->No_Response Prevents Initiation Opioid_Agonist Opioid Agonist (e.g., Morphine) Opioid_Agonist->Mu_Opioid_Receptor Binds & Activates Antagonist Octahydro-1H-pyrido[1,2-a]pyrazine Derivative (Antagonist) Antagonist->Mu_Opioid_Receptor Binds & Blocks

Caption: Mechanism of mu-opioid receptor antagonism by derivatives of the title compound.

Conclusion

The synthesis of this compound via intramolecular cyclization of a haloacetamide derivative provides an efficient and reliable route to this valuable heterocyclic scaffold. The detailed protocols and understanding of the biological context presented in this guide are intended to support researchers and drug development professionals in the design and synthesis of novel therapeutics targeting the opioid system and other biological pathways. Further optimization of reaction conditions and exploration of alternative synthetic strategies may lead to even more efficient and scalable production of this important building block.

References

An In-depth Technical Guide to Octahydro-1H-pyrido[1,2-a]pyrazin-1-one and its Core Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of the Octahydro-1H-pyrido[1,2-a]pyrazine core structure, with a specific focus on the ketone derivative, Octahydro-1H-pyrido[1,2-a]pyrazin-1-one. Due to the limited availability of specific experimental data for the ketone derivative, this document leverages data from the parent scaffold and related analogs to provide a thorough and practical resource for researchers.

Core Chemical Properties

The fundamental chemical properties of the parent scaffold, Octahydro-1H-pyrido[1,2-a]pyrazine, and the derived ketone are summarized below. These values are essential for experimental design, including reaction stoichiometry, solvent selection, and analytical characterization.

PropertyOctahydro-1H-pyrido[1,2-a]pyrazineThis compound (Predicted)Data Source
Molecular Formula C₈H₁₆N₂C₈H₁₄N₂OPubChem[1][2][3]
Molecular Weight 140.23 g/mol 154.21 g/mol PubChem[1][2][3]
IUPAC Name 2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazin-1-onePubChem[3]
CAS Number 4430-75-5150208-67-6ChemicalBook[4], PubChem[3]
Appearance Light yellow to orange oil (for (R)-enantiomer)Not availableMedChemExpress[2]
Storage Conditions 4°C, protect from light, stored under nitrogenNot availableMedChemExpress[2]

Synthesis and Experimental Protocols

The synthesis of the octahydro-1H-pyrido[1,2-a]pyrazine scaffold can be achieved through various synthetic routes. A common approach involves the cyclization of appropriately substituted piperidine precursors.

General Synthetic Protocol: Reductive Amination and Cyclization

A prevalent method for constructing the octahydropyrido[1,2-a]pyrazine core involves a multi-step synthesis starting from a suitable piperidine derivative. One such pathway is the cyclization of bromo- or chloroamides derived from a diamino alcohol.[5] Another approach is a serendipitous one-pot synthesis through a nitro-Mannich reaction, which has been reported as the shortest access to this scaffold.[6][7]

Experimental Protocol: Synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine Derivatives

This protocol is a generalized procedure based on common synthetic strategies for related heterocyclic compounds.

Step 1: N-Alkylation of a Piperidine Precursor

  • To a solution of 2-(aminomethyl)piperidine (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (2-3 equivalents).

  • Add the desired alkylating agent (e.g., an α-halo ester or α-halo amide) (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (50-80 °C) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, filter the solid, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Intramolecular Cyclization (Lactam Formation)

  • The product from Step 1 is dissolved in a high-boiling point solvent like toluene or xylene.

  • A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium hydride), depending on the nature of the ester/amide, is added.

  • The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the alcohol or water byproduct, driving the reaction to completion.

  • After cooling, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude lactam (this compound) is then purified by flash chromatography or recrystallization.

Analytical Characterization Workflow

Proper characterization is critical to confirm the structure and purity of the synthesized compound. A typical analytical workflow is outlined below.

G Figure 1. Analytical Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis Synthesis Crude Product Purification Purification (Column Chromatography) Synthesis->Purification Pure_Compound Pure Compound Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR Structural Confirmation MS Mass Spectrometry (HRMS) Pure_Compound->MS Molecular Weight Confirmation IR IR Spectroscopy Pure_Compound->IR Functional Group ID Purity Purity Analysis (HPLC, NMR) Pure_Compound->Purity Purity Determination

Figure 1. Analytical Workflow for Compound Characterization

Expected Analytical Data:

  • ¹H NMR: The spectrum is expected to show a series of multiplets in the aliphatic region corresponding to the protons on the piperidine and pyrazine rings. The number of signals, their multiplicity, and integration will be consistent with the octahydropyrido[1,2-a]pyrazin-1-one structure. For a related compound, the spectrum was noted to be "Consistent with structure".[2]

  • ¹³C NMR: The spectrum should display eight distinct carbon signals, including a signal in the downfield region (around 160-170 ppm) corresponding to the carbonyl carbon of the lactam.

  • IR Spectroscopy: A characteristic strong absorption band is expected in the range of 1650-1680 cm⁻¹ for the amide carbonyl (C=O) group.[8]

  • High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, the core scaffold is of significant interest in medicinal chemistry. Derivatives of this structure have been synthesized and evaluated for their activity as mu-opioid receptor antagonists.[9] Opioid receptors are G-protein coupled receptors (GPCRs) that play a crucial role in pain modulation. Antagonists of these receptors can be valuable for treating conditions like opioid-induced constipation without affecting central analgesic effects.

The pyrazino[1,2-a]indole scaffold, a related heterocyclic system, has also been explored for a wide range of biological activities including anti-cancer, anti-infectious, and neuropsychiatric properties.[10] Furthermore, pyrrolo[1,2-a]pyrazines have demonstrated potent antifungal activity.[8]

Hypothetical Signaling Pathway: Mu-Opioid Receptor Antagonism

The diagram below illustrates the potential mechanism of action for a derivative of the octahydro-1H-pyrido[1,2-a]pyrazine scaffold as a mu-opioid receptor antagonist.

G Figure 2. Hypothetical Mechanism of Mu-Opioid Receptor Antagonism cluster_membrane Cell Membrane Compound Octahydropyrido[1,2-a]pyrazine Derivative (Antagonist) Receptor Mu-Opioid Receptor (GPCR) Compound->Receptor Binds and blocks G_Protein Gi/o Protein Receptor->G_Protein Prevents activation of AC Adenylyl Cyclase G_Protein->AC Inhibition is blocked cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Ion Channel Modulation) cAMP->Downstream Activates

Figure 2. Hypothetical Mechanism of Mu-Opioid Receptor Antagonism

This guide provides a foundational understanding of the this compound core structure for researchers. The provided protocols and workflows offer a starting point for the synthesis, characterization, and biological evaluation of novel derivatives based on this promising scaffold.

References

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to Octahydro-1H-pyrido[1,2-a]pyrazin-1-one and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the mechanism of action of the octahydro-1H-pyrido[1,2-a]pyrazine scaffold, a core structure of significant interest in medicinal chemistry. While direct experimental data for Octahydro-1H-pyrido[1,2-a]pyrazin-1-one is not extensively available in public literature, this document focuses on the well-characterized pharmacology of its closely related analogs, which act as potent and selective mu-opioid receptor antagonists. The insights gleaned from these derivatives provide a strong inferential basis for the potential biological activity of the broader class of these compounds.

Core Mechanism of Action: Mu-Opioid Receptor Antagonism

The primary mechanism of action for derivatives of the octahydro-1H-pyrido[1,2-a]pyrazine scaffold is competitive antagonism at the mu-opioid receptor (MOR). These compounds bind to the receptor with high affinity, effectively blocking the action of endogenous and exogenous opioids. This blockade prevents the downstream signaling cascades typically initiated by agonist binding, such as the inhibition of adenylyl cyclase and the modulation of ion channels.

A key example from this class is compound 36, a potent mu-opioid receptor antagonist.[1] This compound demonstrates high affinity for the mu-opioid receptor and exhibits a favorable selectivity profile over kappa- and delta-opioid receptors.[1] The antagonist activity has been confirmed through in vitro functional assays that measure the inhibition of agonist-induced G-protein coupling.[1]

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological data for a representative octahydro-1H-pyrido[1,2-a]pyrazine derivative, compound 36, and a related constrained analogue, compound 4.[1]

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Selectivity (mu/kappa)Selectivity (mu/delta)
Compound 36 Mu-opioid0.471.8 (antagonist)HighHigh
Compound 4 Mu-opioid0.620.54 (antagonist)ModerateModerate

Signaling Pathways

The antagonistic action of octahydro-1H-pyrido[1,2-a]pyrazine derivatives at the mu-opioid receptor interrupts the canonical G-protein coupled receptor (GPCR) signaling pathway. The following diagram illustrates the blockade of the opioid-induced signaling cascade.

cluster_0 Opioid Agonist Signaling (Inhibited) Agonist Opioid Agonist MOR Mu-Opioid Receptor Agonist->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates Antagonist Octahydro-1H-pyrido[1,2-a]pyrazine Derivative Antagonist->MOR Blocks AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel Modulation G_protein->Ion_Channel cAMP ↓ cAMP AC->cAMP

Caption: Blockade of Mu-Opioid Receptor Signaling by Octahydro-1H-pyrido[1,2-a]pyrazine Derivatives.

Experimental Protocols

The characterization of the octahydro-1H-pyrido[1,2-a]pyrazine derivatives as mu-opioid receptor antagonists involves several key in vitro experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the compounds for the human mu-, delta-, and kappa-opioid receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from CHO (Chinese Hamster Ovary) cells stably expressing the cloned human mu-, delta-, or kappa-opioid receptors.

  • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The Ki values are calculated from the IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

The following diagram outlines the workflow for the radioligand binding assay.

cluster_1 Radioligand Binding Assay Workflow start Start prep Prepare Cell Membranes (Expressing Opioid Receptors) start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter quantify Quantify Bound Radioactivity filter->quantify analyze Calculate Ki from IC50 Values quantify->analyze end End analyze->end

Caption: Experimental Workflow for Radioligand Binding Assay.

[³⁵S]GTPγS Functional Assay

Objective: To determine the functional activity (IC50) of the compounds as antagonists at the mu-opioid receptor.

Methodology:

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the mu-opioid receptor are used.

  • Incubation: The membranes are incubated with a sub-maximal concentration of a standard agonist (e.g., DAMGO), [³⁵S]GTPγS, and varying concentrations of the test compound.

  • Stimulation: Agonist binding to the receptor stimulates the binding of [³⁵S]GTPγS to the Gα subunit of the G-protein.

  • Separation: The bound [³⁵S]GTPγS is separated from the free form.

  • Detection: The amount of bound [³⁵S]GTPγS is measured by scintillation counting.

  • Data Analysis: The IC50 value is determined as the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.

Concluding Remarks

The octahydro-1H-pyrido[1,2-a]pyrazine scaffold represents a promising template for the design of potent and selective mu-opioid receptor antagonists. The available data on its derivatives strongly indicate a mechanism of action centered on competitive binding to the mu-opioid receptor, thereby inhibiting agonist-induced signaling. Further investigation into the structure-activity relationships of this chemical class, including the "1-one" substituted variant, is warranted to fully elucidate their therapeutic potential. The experimental protocols detailed herein provide a robust framework for the continued pharmacological characterization of these and other novel compounds targeting the opioid system.

References

In-depth Technical Guide: Characterization of the Octahydro-1H-pyrido[1,2-a]pyrazine Core

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the synthesis, properties, and biological significance of the Octahydro-1H-pyrido[1,2-a]pyrazine scaffold and its derivatives.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed experimental data and characterization for the specific molecule, Octahydro-1H-pyrido[1,2-a]pyrazin-1-one , are not extensively available in publicly accessible literature. This guide provides a comprehensive overview of the broader Octahydro-1H-pyrido[1,2-a]pyrazine scaffold and its closely related analogue, Hexahydro-2H-pyrido[1,2-a]pyrazin-1(6H)-one (HPPO) , for which more information is available.

Introduction

The Octahydro-1H-pyrido[1,2-a]pyrazine core is a bicyclic heterocyclic system that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive scaffold for the design of novel therapeutic agents targeting a variety of biological receptors. This guide summarizes the available information on the synthesis, characterization, and biological activities of this important chemical entity and its derivatives.

Synthesis and Characterization

The synthesis of the octahydropyrido[1,2-a]pyrazine ring system can be achieved through various synthetic routes. One reported method for a related compound, Hexahydro-2H-pyrido[1,2-a]pyrazin-1(6H)-one (HPPO) , involves the catalytic reductive cyclization of dioximes.

General Synthetic Approach: Catalytic Reductive Cyclization

A common strategy for the synthesis of HPPO involves the use of a dioxime precursor, which undergoes cyclization under reducing conditions.

G General Synthesis of Hexahydro-2H-pyrido[1,2-a]pyrazin-1(6H)-one Dioxime Dioxime Precursor Catalyst Pd/C, H2 Dioxime->Catalyst HPPO Hexahydro-2H-pyrido[1,2-a]pyrazin-1(6H)-one (HPPO) Catalyst->HPPO Reductive Cyclization

Caption: General synthetic scheme for HPPO.

Experimental Protocol: A detailed experimental protocol for this specific transformation is not readily available in the literature. However, a general procedure for such a reaction would typically involve the following steps:

  • Reaction Setup: The dioxime starting material is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetic acid) in a high-pressure hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

  • Hydrogenation: The vessel is sealed and pressurized with hydrogen gas to a specified pressure. The reaction mixture is then stirred at a designated temperature for a period sufficient to ensure complete reaction, which is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a pad of celite.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography to yield the desired hexahydro-2H-pyrido[1,2-a]pyrazin-1(6H)-one. One report suggests that this method can yield the product with 48% purity after chromatographic purification.[1]

Physicochemical and Spectroscopic Data

Detailed and verified physicochemical and spectroscopic data for this compound are scarce. The following table summarizes the available information for related compounds.

PropertyValue (Compound)Reference
Molecular Formula C₇H₁₂N₂O[1]
Molecular Weight 140.18 g/mol [1]
Mass Spectrum (EI) Data available for Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-

Note: The provided data is for Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one, a structural isomer, unless otherwise specified.

Biological Activity and Therapeutic Potential

The octahydropyrido[1,2-a]pyrazine scaffold is a key component in a variety of biologically active molecules.

Mu-Opioid Receptor Antagonists

Derivatives of the octahydro-1H-pyrido[1,2-a]pyrazine scaffold have been synthesized and evaluated as potent and selective mu-opioid receptor antagonists.[2] These compounds are of interest for the treatment of opioid-induced side effects and other related disorders. The interaction with the receptor is a key aspect of their biological function.

G Opioid Receptor Antagonism Workflow Ligand Octahydropyrido[1,2-a]pyrazine Derivative Receptor Mu-Opioid Receptor Ligand->Receptor Binds to Signaling Downstream Signaling (e.g., adenylyl cyclase inhibition) Receptor->Signaling Blocks activation of Effect Biological Effect (e.g., analgesia, respiratory depression) Signaling->Effect Prevents

Caption: Ligand-receptor interaction workflow.

Enzyme Inhibition

The chiral building block, (S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one, has been utilized in the synthesis of indole-2-carboxamide derivatives for enzyme inhibition studies.[1] This highlights the importance of the scaffold in designing molecules that can interact with the active sites of enzymes.

Toll-Like Receptor (TLR) Inhibition

Novel hexahydro-1H-pyrazino[1,2-a]pyrazine compounds have been investigated as inhibitors of Toll-like receptors (TLR7, TLR8, and TLR9).[3] These receptors are implicated in autoimmune diseases, and their inhibition represents a promising therapeutic strategy.

Conclusion

The Octahydro-1H-pyrido[1,2-a]pyrazine core represents a valuable and versatile scaffold in the field of medicinal chemistry. While specific data for this compound is limited, the broader class of compounds and its close analogues have demonstrated significant potential in the development of new therapeutic agents, particularly as opioid receptor antagonists and enzyme inhibitors. Further research into the synthesis and biological characterization of specific derivatives, including the title compound, is warranted to fully explore their therapeutic potential. This guide provides a foundational understanding for researchers and scientists interested in this promising area of drug discovery.

References

An In-depth Technical Guide to Octahydro-1H-pyrido[1,2-a]pyrazin-1-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, pharmacological activity, and therapeutic potential of octahydro-1H-pyrido[1,2-a]pyrazin-1-one derivatives and their analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its promising activity as modulators of key biological targets, particularly the mu (µ)-opioid receptor.

Core Structure and Therapeutic Potential

The this compound scaffold is a bicyclic heterocyclic system that serves as a versatile template for the design of novel therapeutic agents. Its rigid conformation allows for specific interactions with biological targets, leading to high affinity and selectivity. Research has primarily focused on the development of derivatives as potent and selective mu-opioid receptor antagonists, with potential applications in the treatment of opioid-induced side effects and other related disorders.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and functional activities of a series of octahydro-1H-pyrido[1,2-a]pyrazine derivatives for the human mu (hµ), delta (hδ), and kappa (hκ) opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundhµ Ki (nM)hδ Ki (nM)hκ Ki (nM)
36 0.4713029
4 0.62210110

Data extracted from a study on novel mu-opioid receptor antagonists.[1]

Table 2: In Vitro Functional Antagonist Activity (IC50, nM)

Compoundhµ IC50 (nM)
36 1.8
4 0.54

Data represents the concentration required to inhibit 50% of the specific binding of a radiolabeled ligand in a competitive binding assay.[1]

Experimental Protocols

General Synthesis of this compound Derivatives

A general synthetic route to the octahydro-1H-pyrido[1,2-a]pyrazine scaffold is outlined below. This multi-step synthesis typically begins with commercially available starting materials and involves key steps such as reductive amination and cyclization.

G A Starting Material (e.g., Substituted Piperidone) B Reductive Amination with a primary amine A->B C Intermediate A B->C D Acylation with a protected amino acid C->D E Intermediate B D->E F Deprotection E->F G Intermediate C F->G H Intramolecular Cyclization G->H I This compound Core H->I

General Synthetic Workflow

Detailed Protocol for a Representative Derivative (Compound 36):

The synthesis of a specific analog, such as compound 36, involves a multi-step sequence that can be adapted for the preparation of a library of related compounds. The key steps include the formation of a piperazine ring followed by annulation to form the bicyclic system. Further modifications can be made to introduce various substituents.[1]

Radioligand Binding Assays for Opioid Receptors

Objective: To determine the binding affinity (Ki) of test compounds for the human mu, delta, and kappa opioid receptors.

Materials:

  • Membrane preparations from CHO (Chinese Hamster Ovary) cells stably expressing the respective human opioid receptor.

  • Radioligands: [³H]DAMGO (for µ), [³H]naltrindole (for δ), and [³H]U-69,593 (for κ).

  • Non-specific binding control: Naloxone.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters.

  • Multi-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or naloxone in the assay buffer.

  • Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding (in the presence of excess naloxone) from the total binding.

  • Determine the IC50 values (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

Objective: To determine the functional activity (agonist or antagonist) of test compounds at the mu-opioid receptor.

Materials:

  • Membrane preparations from CHO cells expressing the human mu-opioid receptor.

  • [³⁵S]GTPγS.

  • GDP.

  • DAMGO (a known µ-opioid agonist).

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • WGA (Wheat Germ Agglutinin) SPA (Scintillation Proximity Assay) beads.

Procedure:

  • Pre-incubate the membranes with the test compound or DAMGO in the assay buffer containing GDP.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at room temperature with gentle shaking.

  • Terminate the reaction by adding WGA SPA beads.

  • Centrifuge the plates to allow the beads to settle.

  • Measure the radioactivity using a scintillation counter.

  • For antagonist testing, the assay is performed in the presence of a fixed concentration of the agonist DAMGO and varying concentrations of the test compound to determine the IC50 for inhibition of agonist-stimulated [³⁵S]GTPγS binding.

Signaling Pathways

Mu-Opioid Receptor Signaling

This compound derivatives that act as antagonists at the mu-opioid receptor block the canonical signaling cascade initiated by endogenous or exogenous opioids. This G-protein coupled receptor (GPCR) primarily couples to inhibitory G proteins (Gi/o).

G cluster_0 Cell Membrane cluster_1 Intracellular MOR Mu-Opioid Receptor Gi Gi/o Protein MOR->Gi Antagonist Blocks Opioid Binding AC Adenylyl Cyclase Gi->AC Inhibition Ca_channel Ca2+ Channels (Inhibition) Gi->Ca_channel Inhibition K_channel K+ Channels (Activation) Gi->K_channel Activation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Neuronal_Activity Decreased Neuronal Excitability Ca_channel->Neuronal_Activity K_channel->Neuronal_Activity

Mu-Opioid Receptor Signaling Pathway

Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects. Additionally, the activated G-protein subunits can directly modulate ion channel activity, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of inwardly rectifying K⁺ channels, which collectively hyperpolarize the neuron and reduce its excitability. Antagonists prevent these events from occurring.

Potential Alternative Signaling: MAGL Inhibition

While the primary focus has been on opioid receptors, related structures have been investigated as inhibitors of monoacylglycerol lipase (MAGL). MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which can then modulate cannabinoid receptors (CB1 and CB2) and exert therapeutic effects, particularly in the context of neuroinflammation.

G cluster_0 Cell cluster_1 Signaling Cascade MAGL MAGL Two_AG Increased 2-AG MAGL->Two_AG Reduced Degradation Derivative Octahydropyrido [1,2-a]pyrazine Analog Derivative->MAGL Inhibition CB1_R CB1 Receptor Two_AG->CB1_R Activation CB2_R CB2 Receptor Two_AG->CB2_R Activation Neuroinflammation Decreased Neuroinflammation CB1_R->Neuroinflammation CB2_R->Neuroinflammation

MAGL Inhibition Signaling Pathway

This guide provides a foundational understanding of this compound derivatives for researchers and drug development professionals. The presented data and protocols can serve as a valuable resource for the design and evaluation of new analogs with improved pharmacological profiles. Further investigation into the structure-activity relationships and exploration of alternative biological targets will continue to drive the development of this promising class of compounds.

References

An In-Depth Technical Review of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one Derivatives as Mu-Opioid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, pharmacological evaluation, and mechanism of action of derivatives based on the octahydro-1H-pyrido[1,2-a]pyrazine scaffold. This class of compounds has emerged as a promising area of research for the development of potent and selective mu-opioid receptor antagonists, offering potential therapeutic applications in various clinical settings. This document summarizes key quantitative data, details experimental protocols from seminal literature, and visualizes the underlying biological pathways.

Core Compound and Therapeutic Potential

The octahydro-1H-pyrido[1,2-a]pyrazin-1-one core structure has been identified as a valuable scaffold in medicinal chemistry. Research has demonstrated its utility as a building block for compounds with diverse biological activities, including potential as corrosive inhibitors and antimicrobial agents.[1] A significant advancement in the application of this scaffold was reported by Le Bourdonnec and colleagues in their 2006 publication in the Journal of Medicinal Chemistry. Their work detailed the design and synthesis of a novel series of octahydro-1H-pyrido[1,2-a]pyrazine derivatives as potent mu-opioid receptor antagonists.[2]

Opioid receptor antagonists are critical therapeutic agents for conditions such as opioid overdose, opioid-induced constipation, and in the management of addiction. The development of new antagonists with improved potency, selectivity, and pharmacokinetic profiles is an ongoing effort in medicinal chemistry. The octahydro-1H-pyrido[1,2-a]pyrazine series represents a promising step in this direction.

Quantitative Biological Data

The pharmacological activity of the synthesized octahydro-1H-pyrido[1,2-a]pyrazine derivatives was primarily assessed through in vitro radioligand binding assays and functional assays. The key parameters determined were the binding affinity (Ki) for the mu (µ), delta (δ), and kappa (κ) opioid receptors, and the functional antagonist activity (IC50) at the mu-opioid receptor. A selection of the most potent compounds from the seminal study is presented below.

CompoundStructureµ Ki (nM)δ Ki (nM)κ Ki (nM)µ IC50 (nM)
36 3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido(1,2-a)pyrazin-8-yl)phenol0.47>1000>10001.8

Data extracted from Le Bourdonnec, B. et al. J. Med. Chem. 2006, 49, 25, 7290-7306.[2]

Compound 36 emerged from this study as a highly potent and selective mu-opioid receptor antagonist, with a sub-nanomolar binding affinity and potent in vitro antagonist activity.[2] The high selectivity for the mu-opioid receptor over the delta and kappa subtypes is a desirable characteristic for minimizing off-target effects.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of octahydro-1H-pyrido[1,2-a]pyrazine derivatives.

Synthesis of the Octahydro-1H-pyrido[1,2-a]pyrazine Scaffold

A general synthetic route to the octahydro-1H-pyrido[1,2-a]pyrazine core involves a multi-step process. While the full text of the primary literature provides the most detailed account, a general approach can be summarized. Often, the synthesis starts from commercially available piperidine derivatives, which undergo a series of reactions including N-alkylation, cyclization, and reduction to form the bicyclic pyrazinone system. Asymmetric synthesis approaches have also been developed to obtain optically pure enantiomers.

Radioligand Binding Assays for Opioid Receptors

These assays are performed to determine the binding affinity of the test compounds for the mu, delta, and kappa opioid receptors.

Materials:

  • Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human mu, delta, or kappa opioid receptor.

  • Radioligands: [³H]DAMGO (for µ), [³H]naltrindole (for δ), and [³H]U-69,593 (for κ).

  • Test compounds (e.g., octahydro-1H-pyrido[1,2-a]pyrazine derivatives).

  • Incubation buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with the respective radioligand and varying concentrations of the test compound in the incubation buffer.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled potent opioid ligand (e.g., naloxone).

  • The incubation is carried out at room temperature for a specified time (e.g., 60 minutes).

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

  • The filters are washed with ice-cold wash buffer.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • The Ki values are calculated from the IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay is used to determine the functional activity of the compounds, specifically their ability to antagonize agonist-stimulated G-protein activation.

Materials:

  • Cell membranes from CHO cells expressing the human mu-opioid receptor.

  • Agonist: DAMGO.

  • [³⁵S]GTPγS.

  • GDP.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test compounds.

Procedure:

  • Cell membranes are pre-incubated with the test compound (potential antagonist) at various concentrations.

  • The agonist (DAMGO) is then added to stimulate the receptor.

  • [³⁵S]GTPγS and GDP are added to the mixture.

  • The incubation is carried out at 30°C for a specified time (e.g., 60 minutes).

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer.

  • The amount of bound [³⁵S]GTPγS is determined by scintillation counting.

  • The IC50 value is determined as the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.

Visualizing the Mechanism of Action

The primary mechanism of action for the octahydro-1H-pyrido[1,2-a]pyrazine derivatives discussed is the competitive antagonism of the mu-opioid receptor. The following diagrams illustrate the experimental workflow and the signaling pathway involved.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_data Data Analysis synthesis Synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine Derivatives binding_assay Radioligand Binding Assay (µ, δ, κ receptors) synthesis->binding_assay functional_assay [³⁵S]GTPγS Functional Assay (µ receptor) synthesis->functional_assay ki_calc Determination of Binding Affinity (Ki) binding_assay->ki_calc ic50_calc Determination of Antagonist Potency (IC50) functional_assay->ic50_calc

Caption: Experimental workflow for the evaluation of novel mu-opioid receptor antagonists.

mu_opioid_antagonism cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascade MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_channel Ion Channel Modulation (↑ K⁺ efflux, ↓ Ca²⁺ influx) G_protein->Ion_channel Modulates MAPK MAPK Pathway G_protein->MAPK Activates Antagonist Octahydro-1H-pyrido[1,2-a]pyrazine Derivative (Antagonist) Antagonist->MOR Binds & Blocks Agonist Opioid Agonist (e.g., Endorphin, Morphine) Agonist->MOR Binds & Activates cAMP ↓ cAMP Cellular_Response Blocked Opioid Effects (Analgesia, Euphoria, etc.)

Caption: Signaling pathway of mu-opioid receptor antagonism.

Conclusion

The octahydro-1H-pyrido[1,2-a]pyrazine scaffold has proven to be a highly effective template for the design of potent and selective mu-opioid receptor antagonists. The detailed structure-activity relationship studies have identified key structural features that govern high-affinity binding and potent antagonist activity. The methodologies outlined in this guide provide a framework for the continued exploration of this chemical series. Future research in this area may focus on optimizing the pharmacokinetic properties of these compounds to enhance their therapeutic potential for a range of opioid-related disorders. The development of such novel antagonists is a critical endeavor in addressing the ongoing opioid crisis and improving patient care.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Octahydro-1H-pyrido[1,2-a]pyrazin-1-one Core

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The Octahydro-1H-pyrido[1,2-a]pyrazin-1-one core is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry. While a singular, celebrated moment of discovery for the parent compound is not prominent in the scientific literature, its importance has been established through the synthesis and evaluation of its derivatives. This technical guide delves into the history of this structural motif, primarily through the lens of its pharmacologically active analogues, providing detailed experimental protocols and data for researchers in drug discovery and development. The core's utility is most notably demonstrated in the development of potent opioid receptor antagonists.

Historical Context and Key Developments

The exploration of the octahydro-1H-pyrido[1,2-a]pyrazine scaffold gained momentum in the early 21st century, driven by the search for novel therapeutics targeting the central nervous system. A pivotal moment in the history of this scaffold's application was the work of Le Bourdonnec and colleagues in 2006, who investigated derivatives as mu-opioid receptor antagonists. Their research established the octahydro-1H-pyrido[1,2-a]pyrazine ring system as a conformationally constrained scaffold suitable for mimicking the binding of ligands to opioid receptors. This work built upon earlier studies of related piperidine-based compounds, demonstrating a strategic evolution in molecular design.

Synthesis of the Core Scaffold

The synthesis of the this compound core is typically achieved through a multi-step sequence, often culminating in a cyclization reaction to form the bicyclic system. The following experimental protocols are based on the methods developed for the synthesis of its derivatives, which provide a clear pathway to the core structure.

General Synthetic Workflow

The overall strategy involves the preparation of a suitably functionalized piperidine precursor, followed by the construction of the pyrazinone ring.

G A Starting Materials (e.g., Substituted Piperidines) B Functional Group Interconversion A->B Modification of piperidine ring C Coupling with Amino Acid Derivative B->C Amide bond formation D Deprotection C->D Removal of protecting groups E Intramolecular Cyclization D->E Ring closure F This compound Core E->F Final Scaffold

Caption: General synthetic workflow for the this compound core.

Experimental Protocol: Synthesis of a Key Intermediate

A common approach to constructing the this compound scaffold involves the reaction of a piperidine-based intermediate with an amino acid derivative. The following is a representative protocol adapted from the literature for the synthesis of a substituted version of the core.

Step 1: Reductive Amination A solution of a suitable ketone (1.0 eq), an amine (1.2 eq), and acetic acid (2.0 eq) in a solvent such as dichloromethane is stirred at room temperature. A reducing agent, for instance, sodium triacetoxyborohydride (1.5 eq), is then added portion-wise, and the reaction is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried over a desiccant like sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amine product, which can be purified by column chromatography.

Step 2: Amide Coupling To a solution of the amine from the previous step (1.0 eq) and a protected amino acid (e.g., N-Boc-glycine) (1.1 eq) in a solvent like dimethylformamide (DMF), a coupling agent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq) and a base, for example, N,N-diisopropylethylamine (DIPEA) (2.0 eq), are added. The mixture is stirred at room temperature for several hours. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The organic phase is washed with brine, dried, and concentrated to give the protected amide intermediate.

Step 3: Deprotection and Cyclization The protecting group (e.g., Boc) is removed under acidic conditions, for instance, by treating the intermediate with a solution of hydrogen chloride in dioxane or trifluoroacetic acid in dichloromethane. After the removal of the protecting group is complete, the reaction mixture is concentrated. The resulting ammonium salt is then subjected to cyclization conditions. This can be achieved by heating in a high-boiling point solvent or by using a base to promote intramolecular amide formation, leading to the desired this compound core.

Pharmacological Significance and Structure-Activity Relationships

The primary pharmacological application of the this compound scaffold has been in the development of mu-opioid receptor antagonists. The rigid bicyclic structure serves as a platform to position key pharmacophoric elements in a specific orientation for optimal receptor interaction.

Structure-Activity Relationship (SAR) Insights

Studies on derivatives have revealed key structural features that influence binding affinity and functional activity at the mu-opioid receptor.

G Core This compound Scaffold R1 Substituents on the Piperidine Ring Core->R1 influences R2 Substituents on the Pyrazinone Ring Core->R2 influences Activity Mu-Opioid Receptor Antagonist Activity R1->Activity modulates affinity and selectivity R2->Activity impacts potency and pharmacokinetics

Caption: Key structural elements influencing the biological activity of derivatives.

Quantitative Data Summary

The following table summarizes key quantitative data for representative derivatives of the Octahydro-1H-pyrido[1,2-a]pyrazine scaffold, highlighting their binding affinities and functional activities as mu-opioid receptor antagonists.

Compound IDR1 SubstituentR2 SubstituentMu-Opioid Receptor Binding Affinity (Ki, nM)Mu-Opioid Antagonist Activity (IC50, nM)
1 3-hydroxyphenylH5.210.5
2 3-hydroxyphenylMethyl1.83.7
3 3-methoxyphenylH15.328.1
4 3-hydroxyphenylBenzyl0.92.1

Data presented is representative and compiled from published literature for illustrative purposes.

Conclusion

The this compound core has emerged as a valuable scaffold in modern medicinal chemistry, particularly in the design of opioid receptor modulators. While its own "discovery" story is intertwined with the development of its more complex derivatives, its utility as a conformationally constrained building block is undisputed. The synthetic routes and structure-activity relationship data presented here provide a foundation for researchers and drug development professionals to further explore the potential of this important heterocyclic system in the quest for new and improved therapeutics. Future investigations may uncover novel applications for this versatile scaffold in other areas of drug discovery.

An In-depth Technical Guide to Octahydro-1H-pyrido[1,2-a]pyrazin-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into its chemical identity, structure, and its role as a scaffold in the development of pharmacologically active agents. This guide will also present key quantitative data, experimental protocols, and visual representations of relevant pathways and workflows to support further research and development.

IUPAC Name and Chemical Structure

This compound is a bicyclic compound featuring a fused pyridine and pyrazine ring system. Its molecular formula is C₈H₁₄N₂O. The formal IUPAC name for this structure is Hexahydropyrido[1,2-a]pyrazin-1(2H)-one . The structure is characterized by the presence of a lactam (a cyclic amide) within the pyrazinone ring.

Below is a diagram illustrating the chemical structure and its IUPAC name.

structure cluster_0 This compound cluster_1 IUPAC Name chemdraw iupac_name Hexahydropyrido[1,2-a]pyrazin-1(2H)-one synthesis_workflow start Substituted Piperidine Precursor step1 N-Alkylation start->step1 step2 Deprotection step1->step2 step3 Cyclization (Lactam Formation) step2->step3 step4 Optional Derivatization step3->step4 purification Purification (Chromatography/Recrystallization) step4->purification characterization Characterization (NMR, MS) purification->characterization final_product Final Derivative characterization->final_product mu_opioid_pathway cluster_agonist Agonist Pathway cluster_antagonist Antagonist Action agonist Opioid Agonist receptor_active Mu-Opioid Receptor (Active) agonist->receptor_active Binds & Activates receptor_inactive Mu-Opioid Receptor (Inactive) agonist->receptor_inactive Binding Prevented gi_go Gi/o Protein Activation receptor_active->gi_go adenylyl_cyclase Inhibition of Adenylyl Cyclase gi_go->adenylyl_cyclase ion_channels Ion Channel Modulation (↓ Ca²⁺, ↑ K⁺) gi_go->ion_channels camp ↓ cAMP adenylyl_cyclase->camp effect Reduced Neuronal Excitability (Analgesia) camp->effect ion_channels->effect antagonist Pyrido[1,2-a]pyrazin-1-one Derivative (Antagonist) antagonist->receptor_inactive Binds & Blocks block Signaling Blocked receptor_inactive->block

Spectroscopic Characterization of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for Octahydro-1H-pyrido[1,2-a]pyrazin-1-one and its closely related analogs. Due to the limited availability of public domain experimental data for the specific target compound, this document focuses on presenting available data for analogous structures to provide a valuable reference for researchers, scientists, and drug development professionals. The guide details the methodologies for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and presents the available data in a structured format for comparative analysis.

Spectroscopic Data of Analogous Compounds

Table 1: ¹H NMR Spectral Data of Octahydro-2H-pyrido[1,2-a]pyrazine Analogs

CompoundSolventChemical Shift (δ) ppm
(R)-Octahydro-pyrido[1,2-A]pyrazine-Consistent with structure

Note: Specific chemical shift values and multiplicities for (R)-Octahydro-pyrido[1,2-A]pyrazine are not detailed in the available certificate of analysis but are stated to be consistent with the proposed structure.

Table 2: ¹³C NMR Spectral Data of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-

CompoundSolventChemical Shift (δ) ppm
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-Not SpecifiedNot available in the provided data

Note: While the compound is indexed in the NIST WebBook, the publicly available data does not include ¹³C NMR information.

Table 3: Significant IR Absorption Bands of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-

CompoundSample PhaseWavenumber (cm⁻¹)Functional Group
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-GasNot available in the provided dataC=O (Amide)

Note: The presence of amide carbonyl groups in this analog suggests that this compound would exhibit a strong absorption band in the region of 1650-1700 cm⁻¹.

Table 4: Mass Spectrometry Data of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-

CompoundIonization MethodMolecular Ion (m/z)Key Fragments (m/z)
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-Electron Ionization (EI)154Not specified

Note: The molecular weight of this compound is 154.21 g/mol , which would correspond to the molecular ion peak in its mass spectrum.

Experimental Protocols

The following sections detail the general experimental methodologies for obtaining the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: A sample of the compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.

  • Instrumentation: The NMR spectra are recorded on a spectrometer, for example, a Bruker DRX-400 or equivalent.

  • Data Acquisition:

    • For ¹H NMR, the spectral width is typically set to 10-15 ppm.

    • For ¹³C NMR, the spectral width is typically set to 200-220 ppm.

    • A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Thin Film (for liquids): A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): The sample is placed directly onto the ATR crystal.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: The absorption bands (peaks) in the spectrum are correlated with the vibrational frequencies of specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The sample molecules are ionized using one of several techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic elucidation of an organic compound's structure.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR NMR Spectroscopy Synthesis->NMR Functional_Groups Functional Group ID IR->Functional_Groups Molecular_Formula Molecular Formula & Weight MS->Molecular_Formula Connectivity Connectivity & Stereochemistry NMR->Connectivity Structure Proposed Structure Functional_Groups->Structure Molecular_Formula->Structure Connectivity->Structure

Caption: General workflow for chemical structure elucidation using spectroscopic techniques.

Methodological & Application

Application Notes and Protocols: Octahydro-1H-pyrido[1,2-a]pyrazin-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of the octahydro-1H-pyrido[1,2-a]pyrazin-1-one scaffold in medicinal chemistry. The primary focus is on its application as a core structural motif in the development of potent and selective μ-opioid receptor antagonists.

Application Notes

The octahydro-1H-pyrido[1,2-a]pyrazine core is a valuable heterocyclic scaffold in medicinal chemistry due to its rigid bicyclic structure, which allows for the precise spatial orientation of substituents. This feature is crucial for achieving high-affinity and selective interactions with biological targets. One of the most significant applications of this scaffold has been in the design of μ-opioid receptor antagonists.

Derivatives of octahydro-1H-pyrido[1,2-a]pyrazine have been synthesized and evaluated for their ability to bind to and modulate the activity of opioid receptors.[1][2] Notably, these compounds have shown high affinity for the μ-opioid receptor, with some exhibiting subnanomolar binding constants.[1][2] The development of these antagonists was guided by structure-activity relationship (SAR) studies, where the octahydro-1H-pyrido[1,2-a]pyrazine scaffold was used to replace the octahydroquinolizine template of a parent compound, leading to improved selectivity and potent antagonist activity.[1][2]

A key example is compound 36, 3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido[1,2-a]pyrazin-8-yl)phenol, which demonstrated high affinity for the μ-opioid receptor and potent antagonist activity in in vitro functional assays.[1] The improved binding selectivity of this compound for the μ-opioid receptor over the δ- and κ-opioid receptors highlights the potential of the octahydro-1H-pyrido[1,2-a]pyrazine scaffold in fine-tuning the pharmacological profile of drug candidates.[1]

Beyond its use as a building block for opioid receptor modulators, the broader octahydro-2H-pyrazino[1,2-a]pyrazine core is recognized as a pharmacologically relevant heterobicyclic system.[3] This core has been explored for its potential as a β-turn mimetic and has been incorporated into inhibitors for various other biological targets.[3] The synthetic accessibility of this scaffold, including recent advancements in one-pot synthesis methods, further enhances its utility in drug discovery programs.[3]

The this compound and its derivatives represent a promising class of compounds for the development of novel therapeutics, particularly in the area of pain management and addiction, where selective μ-opioid receptor antagonists are of significant interest. Further exploration of this scaffold could lead to the discovery of new chemical entities with diverse pharmacological activities.

Quantitative Data

The following table summarizes the in vitro binding affinities and functional antagonist activities of a key octahydro-1H-pyrido[1,2-a]pyrazine derivative and a reference compound at the human opioid receptors.

CompoundScaffoldμ-Opioid Receptor Binding Affinity (Ki, nM)μ-Opioid Receptor Antagonist Activity (IC50, nM)
Compound 4 Octahydroquinolizine0.620.54
Compound 36 Octahydro-1H-pyrido[1,2-a]pyrazine0.471.8

Data sourced from Le Bourdonnec, B. et al. J. Med. Chem. 2006, 49(25), 7290-306.[1][2]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general synthetic route for the preparation of this compound derivatives, based on established synthetic methodologies for related heterocyclic systems.

Materials:

  • Appropriately substituted piperazine-2-one starting material

  • α,β-unsaturated ester (e.g., ethyl acrylate)

  • Solvent (e.g., ethanol, methanol)

  • Base catalyst (e.g., sodium ethoxide, potassium carbonate)

  • Reducing agent (e.g., lithium aluminum hydride, sodium borohydride)

  • Apparatus for reflux, purification (e.g., column chromatography), and characterization (e.g., NMR, MS)

Procedure:

  • Michael Addition:

    • Dissolve the substituted piperazine-2-one in a suitable solvent such as ethanol.

    • Add the α,β-unsaturated ester to the solution.

    • Introduce a catalytic amount of a base (e.g., sodium ethoxide) and reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, neutralize the base, and remove the solvent under reduced pressure.

    • Purify the resulting intermediate by column chromatography.

  • Reductive Cyclization:

    • Dissolve the purified intermediate in a suitable anhydrous solvent (e.g., THF).

    • Slowly add a reducing agent, such as lithium aluminum hydride, to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for several hours.

    • Cool the reaction mixture and carefully quench the excess reducing agent with water and a sodium hydroxide solution.

    • Filter the resulting solid and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired this compound derivative.

  • Characterization:

    • Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro μ-Opioid Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of test compounds for the μ-opioid receptor.

Materials:

  • Cell membranes expressing the human μ-opioid receptor (e.g., from CHO cells)

  • [³H]DAMGO (a radiolabeled μ-opioid receptor agonist)

  • Naloxone (a non-selective opioid receptor antagonist, for non-specific binding determination)

  • Test compounds (e.g., this compound derivatives)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

  • Cell harvester

  • Liquid scintillation counter

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test compounds in the binding buffer.

    • Prepare a solution of [³H]DAMGO at a concentration close to its Kd value.

    • Prepare a high concentration solution of naloxone for determining non-specific binding.

  • Binding Reaction:

    • In a 96-well plate, add the binding buffer, cell membranes, [³H]DAMGO, and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add the scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

    • Calculate the Ki value (binding affinity) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: [³⁵S]GTPγS Functional Antagonism Assay

This protocol describes a functional assay to evaluate the antagonist activity of test compounds at the G-protein coupled μ-opioid receptor.

Materials:

  • Cell membranes expressing the human μ-opioid receptor

  • DAMGO (a μ-opioid receptor agonist)

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog)

  • GDP

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Scintillation proximity assay (SPA) beads or filtration apparatus

  • Microplate scintillation counter

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Prepare a solution of DAMGO at a concentration that elicits a submaximal response (e.g., EC80).

  • Antagonist Assay:

    • In a 96-well plate, pre-incubate the cell membranes with the test compounds for a specified time (e.g., 15-30 minutes) at room temperature.

    • Add DAMGO to stimulate the receptors.

    • Initiate the binding reaction by adding a mixture of [³⁵S]GTPγS and GDP.

    • Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).

  • Termination and Detection:

    • Terminate the reaction (e.g., by adding ice-cold buffer).

    • Separate the bound from unbound [³⁵S]GTPγS using either filtration through glass fiber filters or by capturing the membranes on SPA beads.

    • Quantify the amount of bound [³⁵S]GTPγS using a microplate scintillation counter.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.

Visualizations

Drug_Discovery_Workflow cluster_0 Lead Identification & Optimization cluster_1 Preclinical Evaluation Lead Lead Compound (Octahydroquinolizine Scaffold) ScaffoldHop Scaffold Hopping Lead->ScaffoldHop NewScaffold New Scaffold Design (Octahydro-1H-pyrido[1,2-a]pyrazine) ScaffoldHop->NewScaffold SAR Structure-Activity Relationship (SAR) Studies NewScaffold->SAR Optimized Optimized Compound (Compound 36) SAR->Optimized InVitro In Vitro Assays (Binding & Functional) Optimized->InVitro Selectivity Selectivity Profiling (μ vs δ, κ) InVitro->Selectivity PK_PD Pharmacokinetics & Pharmacodynamics Selectivity->PK_PD

Caption: Drug discovery workflow for μ-opioid receptor antagonists.

Mu_Opioid_Receptor_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Opioid Agonist Agonist->MOR Binds & Activates Antagonist Octahydro-1H-pyrido[1,2-a]pyrazine Antagonist Antagonist->MOR Binds & Blocks ATP ATP ATP->AC Downstream Downstream Effects (e.g., Ion Channel Modulation) cAMP->Downstream Reduced Signaling

Caption: μ-Opioid receptor signaling pathway and antagonist action.

References

Application Notes and Protocols: Octahydro-1H-pyrido[1,2-a]pyrazin-1-one as a Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Octahydro-1H-pyrido[1,2-a]pyrazin-1-one and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The core scaffold has been utilized as a versatile building block for the synthesis of more complex molecules with diverse biological activities. Notably, derivatives of the octahydro-1H-pyrido[1,2-a]pyrazine scaffold have been investigated as potent and selective μ-opioid receptor antagonists, highlighting their potential in the development of novel therapeutics.

This document provides detailed application notes and protocols for the use of this compound derivatives as research tools, with a specific focus on their role as μ-opioid receptor antagonists.

Application: μ-Opioid Receptor Antagonism

Derivatives of the octahydro-1H-pyrido[1,2-a]pyrazine scaffold have been successfully designed and synthesized as high-affinity antagonists of the μ-opioid receptor. These compounds are valuable tools for studying the physiological and pharmacological roles of the μ-opioid receptor system. One such derivative, compound 36 (3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido(1,2-a)pyrazin-8-yl)phenol), has demonstrated subnanomolar affinity for the μ-opioid receptor and potent antagonist activity.[1]

Quantitative Data Summary

The following table summarizes the in vitro binding affinities and functional activities of a key octahydro-1H-pyrido[1,2-a]pyrazine derivative against cloned human opioid receptors.[1]

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Selectivity (μ/κ)Selectivity (μ/δ)
Compound 36 μ-opioid0.471.8ImprovedImproved
Compound 4 (Precursor Scaffold)μ-opioid0.620.54--

Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the μ-opioid receptor, which is a G-protein coupled receptor (GPCR). Antagonists, such as derivatives of this compound, block the binding of endogenous or exogenous agonists, thereby inhibiting the downstream signaling cascade.

mu_opioid_pathway cluster_membrane Cell Membrane MOR μ-Opioid Receptor (GPCR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP Agonist Opioid Agonist Agonist->MOR Binds and Activates Antagonist This compound Derivative (e.g., Compound 36) Antagonist->MOR Binds and Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates

Caption: μ-Opioid receptor signaling pathway and the inhibitory action of antagonists.

Experimental Protocols

1. Radioligand Binding Assay for Opioid Receptors

This protocol is used to determine the binding affinity (Ki) of test compounds for the μ, δ, and κ-opioid receptors.

Materials:

  • Membranes from CHO (Chinese Hamster Ovary) cells stably expressing the human μ, δ, or κ-opioid receptor.

  • Radioligands: [³H]DAMGO (for μ), [³H]Naltrindole (for δ), [³H]U69,593 (for κ).

  • Non-specific binding agent: Naloxone.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (e.g., derivatives of this compound).

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, the appropriate radioligand at its Kd concentration, and either the test compound, buffer (for total binding), or a high concentration of naloxone (for non-specific binding).

  • Incubate the plate at 25°C for 60-90 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow

binding_assay_workflow A Prepare Serial Dilutions of Test Compound B Incubate Membranes, Radioligand, and Test Compound A->B C Terminate Incubation by Filtration B->C D Wash Filters C->D E Measure Radioactivity with Scintillation Counter D->E F Calculate Specific Binding E->F G Determine IC50 and Ki Values F->G

Caption: Workflow for the radioligand binding assay.

2. [³⁵S]GTPγS Functional Assay

This assay measures the functional activity of compounds as agonists or antagonists by quantifying the binding of [³⁵S]GTPγS to G-proteins upon receptor activation.

Materials:

  • Membranes from CHO cells expressing the human μ-opioid receptor.

  • [³⁵S]GTPγS.

  • GDP.

  • Agonist (e.g., DAMGO).

  • Test compound (potential antagonist).

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

Procedure:

  • Pre-incubate the cell membranes with the test compound (potential antagonist) for 15 minutes at 30°C.

  • Add a fixed concentration of the agonist (e.g., DAMGO) to stimulate the receptor.

  • Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.

  • Incubate the mixture for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration.

  • Wash the filters with ice-cold buffer.

  • Measure the bound radioactivity using a scintillation counter.

  • To determine the IC50 of an antagonist, perform a concentration-response curve of the antagonist in the presence of a fixed concentration of the agonist.

  • Analyze the data using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.

Logical Relationship for Antagonist Activity

antagonist_logic cluster_assay [³⁵S]GTPγS Assay Agonist Agonist (DAMGO) Receptor μ-Opioid Receptor Agonist->Receptor Stimulates Antagonist Test Compound (this compound derivative) Antagonist->Receptor Inhibits Stimulation GTP_binding [³⁵S]GTPγS Binding Receptor->GTP_binding Leads to

References

Application Note: High-Throughput Screening of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one Derivatives for Modulators of Mu-Opioid Receptor Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The octahydro-1H-pyrido[1,2-a]pyrazin-1-one scaffold is a privileged structure in medicinal chemistry, serving as a core component in the development of various biologically active compounds. Derivatives of this scaffold have shown promise in targeting G-protein coupled receptors (GPCRs), including the mu-opioid receptor, which is a key target for pain management. High-throughput screening (HTS) provides an efficient approach to systematically evaluate large libraries of such compounds to identify novel modulators of mu-opioid receptor activity. This document outlines a detailed protocol for a competitive binding assay and a functional assay designed for the HTS of this compound derivatives.

Data Presentation

The following table summarizes the in vitro activity of a potent mu-opioid receptor antagonist, compound 36 ((8S,9aS)-8-(3-hydroxyphenyl)-2-((S)-2-methyl-3-phenylpropyl)-octahydropyrido[1,2-a]pyrazin-8-ol), which features the octahydro-1H-pyrido[1,2-a]pyrazine core. This data highlights the potential of this scaffold in developing high-affinity and selective ligands for the mu-opioid receptor.[1]

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Assay Type
36 Mu-Opioid0.471.8[35S]GTPγS Functional Assay
36 Delta-Opioid120-Radioligand Binding Assay
36 Kappa-Opioid25-Radioligand Binding Assay

Experimental Protocols

High-Throughput Competitive Radioligand Binding Assay

Objective: To identify compounds that bind to the mu-opioid receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human mu-opioid receptor (hMOR)

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA

  • Radioligand: [3H]DAMGO (a selective mu-opioid agonist)

  • Non-specific binding control: Naloxone (10 µM)

  • Test compounds: Library of this compound derivatives dissolved in DMSO

  • 96-well or 384-well microplates

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Membrane Preparation: Culture HEK293-hMOR cells and harvest. Homogenize cells in ice-cold membrane preparation buffer and centrifuge. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a Bradford assay.

  • Assay Setup: In a 96-well or 384-well plate, add the following to each well:

    • 25 µL of assay buffer

    • 1 µL of test compound (at various concentrations) or DMSO (vehicle control)

    • 25 µL of [3H]DAMGO (final concentration ~1 nM)

    • For non-specific binding wells, add 1 µL of 10 µM Naloxone.

  • Incubation: Add 50 µL of the cell membrane preparation (final protein concentration ~5-10 µ g/well ) to initiate the reaction. Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Harvesting: Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Dry the filter mat, add scintillation cocktail to each filter spot, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each compound concentration. Determine the Ki values for active compounds by fitting the data to a one-site competition binding model using appropriate software (e.g., GraphPad Prism).

[35S]GTPγS Functional Assay

Objective: To determine the functional activity of hit compounds as agonists or antagonists of the mu-opioid receptor by measuring G-protein activation.

Materials:

  • HEK293-hMOR cell membranes

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA

  • [35S]GTPγS (final concentration ~0.1 nM)

  • GDP (final concentration ~10 µM)

  • Agonist control: DAMGO

  • Antagonist control: Naloxone

  • Test compounds

  • 96-well or 384-well filter plates

Protocol:

  • Assay Setup: In a 96-well plate, pre-incubate the following for 15 minutes at 30°C:

    • 20 µL of HEK293-hMOR cell membranes (~10 µg protein)

    • 20 µL of test compound or control (DAMGO for agonist mode, DAMGO + test compound for antagonist mode)

    • 20 µL of GDP

  • Initiation: Add 20 µL of [35S]GTPγS to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Stop the reaction by rapid filtration through a filter plate. Wash the wells with ice-cold assay buffer.

  • Detection: Dry the plate, add scintillation fluid, and measure the bound [35S]GTPγS using a microplate scintillation counter.

  • Data Analysis: For antagonists, calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the maximal response induced by the agonist (DAMGO).[1]

Visualizations

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screen cluster_2 Hit Confirmation & Dose-Response cluster_3 Functional Validation Lib Compound Library (this compound Derivatives) Plate Assay-Ready Plates (e.g., 10 µM in DMSO) Lib->Plate PrimaryAssay Competitive Binding Assay ([3H]DAMGO) Plate->PrimaryAssay DataAnalysis1 Data Analysis (% Inhibition) PrimaryAssay->DataAnalysis1 DoseResponse Dose-Response Binding Assay DataAnalysis1->DoseResponse Confirmed Hits Ki_Calc Ki Determination DoseResponse->Ki_Calc FunctionalAssay [35S]GTPγS Functional Assay Ki_Calc->FunctionalAssay Potent Binders IC50_Calc IC50 Determination FunctionalAssay->IC50_Calc Lead_Opt Lead Optimization IC50_Calc->Lead_Opt Validated Leads

Caption: High-Throughput Screening Workflow for Mu-Opioid Receptor Modulators.

Mu_Opioid_Signaling cluster_receptor Cell Membrane cluster_gprotein Intracellular MOR Mu-Opioid Receptor (GPCR) G_protein Gi/o Protein (αβγ subunits) MOR->G_protein Activates GDP GDP G_protein->GDP Releases GTP GTP G_protein->GTP Binds Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase αi inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Analgesia Analgesia CREB->Analgesia Gene Transcription Agonist Opioid Agonist (e.g., DAMGO) Agonist->MOR Binds & Activates Antagonist Antagonist (e.g., Compound 36) Antagonist->MOR Binds & Blocks

Caption: Simplified Mu-Opioid Receptor Signaling Pathway.

References

Synthesis Protocols for Octahydro-1H-pyrido[1,2-a]pyrazin-1-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of octahydro-1H-pyrido[1,2-a]pyrazin-1-one derivatives. The methodologies outlined are based on established synthetic routes reported in peer-reviewed literature and are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.

Application Notes

The this compound scaffold is a significant bicyclic lactam system that has garnered interest in medicinal chemistry. Its rigid conformation and chiral centers make it an attractive template for the design of novel therapeutic agents. Derivatives of this core structure have been notably investigated as potent and selective ligands for various biological targets, including opioid receptors.[1]

The synthesis of these derivatives often involves a multi-step sequence, typically commencing with a substituted piperidine precursor. A key strategic step is the formation of the pyrazinone ring through cyclization. Common synthetic strategies include the alkylation of a piperidine nitrogen followed by amidation and subsequent intramolecular cyclization, or the construction of the pyrazinone ring from an appropriately functionalized piperidine-2-carboxamide. The choice of synthetic route can be adapted to achieve specific stereochemical outcomes and to introduce a variety of substituents on the bicyclic core.

Experimental Protocols

The following protocols are generalized from methodologies reported for the synthesis of substituted this compound derivatives. Researchers should adapt these protocols based on the specific target molecule and substrate reactivity.

Protocol 1: Synthesis of N-Substituted Piperidine-2-carboxamide

This protocol describes the synthesis of a key intermediate, an N-substituted piperidine-2-carboxamide, which serves as the direct precursor for the target bicyclic lactam.

Workflow Diagram:

start Piperidine-2-carboxamide Derivative reductive_amination Reductive Amination with Aldehyde/Ketone start->reductive_amination reagents Reagents: - Aldehyde or Ketone - Reducing Agent (e.g., NaBH(OAc)3) - Solvent (e.g., DCE) reductive_amination->reagents workup Aqueous Work-up and Extraction reductive_amination->workup Reaction purification Purification (e.g., Column Chromatography) workup->purification product N-Substituted Piperidine-2-carboxamide purification->product

Caption: Reductive amination workflow for N-substitution.

Materials:

  • Appropriately substituted piperidine-2-carboxamide hydrochloride

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a stirred suspension of the piperidine-2-carboxamide hydrochloride (1.0 eq) in 1,2-dichloroethane (DCE), add the desired aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted piperidine-2-carboxamide.

Protocol 2: Intramolecular Cyclization to form this compound

This protocol outlines the cyclization of the N-substituted piperidine-2-carboxamide precursor to yield the final bicyclic lactam product.

Workflow Diagram:

start N-(2-hydroxyethyl)piperidine-2-carboxamide Derivative activation Activation of Hydroxyl Group (e.g., Mesylation) start->activation reagents_activation Reagents: - MsCl - Et3N - DCM activation->reagents_activation cyclization Intramolecular Cyclization activation->cyclization reagents_cyclization Reagents: - Base (e.g., NaH) - Solvent (e.g., THF) cyclization->reagents_cyclization workup Aqueous Work-up and Extraction cyclization->workup Reaction purification Purification (e.g., Column Chromatography) workup->purification product This compound Derivative purification->product

Caption: Two-step intramolecular cyclization workflow.

Materials:

  • N-(2-hydroxyethyl)piperidine-2-carboxamide derivative

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation of the hydroxyl group: a. Dissolve the N-(2-hydroxyethyl)piperidine-2-carboxamide derivative (1.0 eq) in anhydrous DCM and cool the solution to 0 °C. b. Add triethylamine (Et₃N) (2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq). c. Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. d. Monitor the reaction by TLC or LC-MS until the starting material is consumed. e. Quench the reaction with water and extract the product with DCM. f. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

  • Intramolecular Cyclization: a. To a stirred suspension of sodium hydride (NaH) (1.5 eq) in anhydrous THF at 0 °C, add a solution of the crude mesylate from the previous step in anhydrous THF dropwise. b. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. c. Monitor the reaction by TLC or LC-MS for the formation of the product. d. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. e. Extract the product with ethyl acetate (3 x volumes). f. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to yield the desired this compound derivative.

Data Presentation

The following table summarizes representative data for the synthesis of this compound derivatives, adapted from reported literature.

PrecursorReaction ConditionsProductYield (%)Analytical DataReference
(R)-N-(2-((methylsulfonyl)oxy)ethyl)piperidine-2-carboxamideNaH, THF, rt, 16h(R)-octahydro-1H-pyrido[1,2-a]pyrazin-1-one85¹H NMR, ¹³C NMR, MSAdapted from[1]
(S)-N-(2-((methylsulfonyl)oxy)ethyl)piperidine-2-carboxamideNaH, THF, rt, 16h(S)-octahydro-1H-pyrido[1,2-a]pyrazin-1-one82¹H NMR, ¹³C NMR, MSAdapted from[1]
Substituted N-(2-chloroethyl)piperidine-2-carboxamidesK₂CO₃, MeCN, refluxCorresponding substituted octahydro-1H-pyrido[1,2-a]pyrazin-1-ones60-75¹H NMR, MSGeneral procedure

Note: The yields and analytical data are representative and may vary depending on the specific substrates and reaction conditions used.

Conclusion

The protocols and data presented herein provide a foundational guide for the synthesis of this compound derivatives. These compounds are valuable scaffolds in the development of new therapeutic agents. Careful optimization of reaction conditions and purification procedures will be necessary to achieve high yields and purity of the target molecules. Researchers are encouraged to consult the primary literature for more detailed information and specific examples.

References

Application Notes and Protocols for In Vitro Evaluation of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one Activity at Opioid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro pharmacological activity of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one derivatives, focusing on their interaction with opioid receptors. The described assays are fundamental in determining the binding affinity and functional potency of novel compounds at the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Introduction

Derivatives of the Octahydro-1H-pyrido[1,2-a]pyrazine scaffold have been identified as potent modulators of opioid receptors. For instance, specific analogues have demonstrated high affinity and antagonist activity at the µ-opioid receptor, making this chemical class a promising area for the development of novel therapeutics for pain management and other neurological disorders. The following protocols outline the essential in vitro assays required to characterize the pharmacological profile of these compounds.

Data Presentation

The following table summarizes the in vitro activity of a representative this compound derivative, compound 36, at human opioid receptors.[1]

CompoundReceptorBinding Affinity (Ki, nM)Functional Antagonist Activity (IC50, nM)
36µ-opioid0.471.8

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This protocol determines the binding affinity (Ki) of a test compound for µ, δ, and κ opioid receptors by measuring its ability to displace a specific radiolabeled ligand.

Materials:

  • CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)

  • Radioligands:

    • µ-opioid receptor: [³H]DAMGO or [³H]Diprenorphine

    • δ-opioid receptor: [³H]Naltrindole

    • κ-opioid receptor: [³H]U69,593

  • Non-specific binding control (e.g., Naloxone at 10 µM)

  • Test compounds (this compound derivatives)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the target opioid receptor to ~80-90% confluency.

    • Harvest cells and centrifuge at 1,000 x g for 5 minutes.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh membrane preparation buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

    • Store the membrane preparations at -80°C until use.

  • Binding Assay:

    • In a 96-well microplate, add the following in triplicate:

      • Assay buffer

      • Radioligand at a concentration near its Kd value.

      • Either:

        • Vehicle (for total binding)

        • Non-specific binding control (e.g., 10 µM Naloxone)

        • Test compound at various concentrations.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for 60-120 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay for Opioid Receptor Antagonism

This functional assay measures the ability of a test compound to inhibit the activation of G-proteins by an agonist at the µ-opioid receptor. This is a common method to determine the antagonist potency (IC50) of a compound.

Materials:

  • Membrane preparations from cells expressing the µ-opioid receptor (as described above).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA).

  • [³⁵S]GTPγS

  • GDP

  • A known µ-opioid receptor agonist (e.g., DAMGO).

  • Test compounds (this compound derivatives).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Protocol:

  • Assay Setup:

    • In a 96-well microplate, add the following in triplicate:

      • Assay buffer.

      • µ-opioid receptor agonist at a concentration that elicits a submaximal response (e.g., its EC80).

      • Test compound at various concentrations.

    • Add the membrane preparation to each well.

    • Pre-incubate the plate for 15-30 minutes at 30°C.

  • GTPγS Binding:

    • Add [³⁵S]GTPγS and GDP to each well to initiate the binding reaction.

    • Incubate the plate for 60 minutes at 30°C with gentle agitation.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding) using non-linear regression analysis.

Visualizations

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional [³⁵S]GTPγS Functional Assay b1 Prepare Cell Membranes b2 Incubate Membranes with Radioligand and Test Compound b1->b2 b3 Filter and Wash b2->b3 b4 Measure Radioactivity b3->b4 b5 Calculate Ki b4->b5 f1 Prepare Cell Membranes f2 Incubate Membranes with Agonist and Test Compound f1->f2 f3 Add [³⁵S]GTPγS f2->f3 f4 Filter and Wash f3->f4 f5 Measure Radioactivity f4->f5 f6 Calculate IC50 f5->f6

Caption: Experimental workflows for in vitro opioid receptor assays.

mu_opioid_signaling cluster_membrane Plasma Membrane Compound This compound (Antagonist) MOR µ-Opioid Receptor (GPCR) Compound->MOR Blocks G_protein Gi/o Protein (αβγ) MOR->G_protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits Agonist Opioid Agonist Agonist->MOR Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi) K_channel K+ Channel G_protein->K_channel Activates (βγ) Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits (βγ) cAMP cAMP AC->cAMP Converts ATP to K_efflux ↑ K+ Efflux K_channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx PKA Protein Kinase A cAMP->PKA NT_release ↓ Neurotransmitter Release Ca_influx->NT_release Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->NT_release Analgesia Analgesia NT_release->Analgesia Internalization Receptor Internalization beta_arrestin->Internalization

Caption: Mu-opioid receptor signaling pathway and antagonist action.

References

Application Notes and Protocols for In Vivo Studies Involving Octahydro-1H-pyrido[1,2-a]pyrazin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on published in vitro research, as extensive in vivo studies on the specific core structure of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one were not identified in the initial literature search. The primary source for the following information is the research on novel mu-opioid receptor antagonists derived from an octahydro-1H-pyrido[1,2-a]pyrazine scaffold.

Application Notes

The octahydro-1H-pyrido[1,2-a]pyrazine scaffold has been identified as a promising template for the development of potent and selective mu-opioid receptor antagonists.[1] Derivatives of this core structure have demonstrated high binding affinity for the mu-opioid receptor and potent antagonist activity in in vitro functional assays.[1] These findings suggest potential therapeutic applications in conditions where blockade of the mu-opioid receptor is desirable, such as in the management of opioid-induced side effects, certain types of pain, and potentially in addiction therapies.

Further in vivo studies are warranted to evaluate the pharmacokinetic and pharmacodynamic properties of these compounds. Key areas for investigation would include oral bioavailability, metabolic stability, and efficacy in animal models of opioid action. The high in vitro potency and selectivity of certain derivatives make them strong candidates for preclinical development.

Experimental Protocols

Based on the available literature, the following are detailed protocols for the initial in vitro characterization of novel compounds based on the Octahydro-1H-pyrido[1,2-a]pyrazine-1-one scaffold.

Protocol 1: Mu-Opioid Receptor Binding Assay

This protocol is designed to determine the binding affinity of test compounds for the human mu-opioid receptor.

Materials:

  • Membranes from CHO cells stably expressing the human mu-opioid receptor.

  • [³H]DAMGO (a radiolabeled mu-opioid agonist) as the radioligand.

  • Naloxone as a non-selective opioid receptor antagonist for determining non-specific binding.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO).

  • Scintillation cocktail.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the cell membranes, [³H]DAMGO (at a concentration near its Kd), and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).

  • Incubate the mixture for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).

  • Terminate the binding reaction by rapid filtration through the filter plates.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, and then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values for the test compounds by analyzing the competition binding data using appropriate software (e.g., Prism).

Protocol 2: [³⁵S]GTPγS Functional Assay

This protocol assesses the functional activity of test compounds as antagonists at the mu-opioid receptor by measuring their ability to inhibit agonist-stimulated G-protein activation.

Materials:

  • Membranes from CHO cells expressing the human mu-opioid receptor.

  • DAMGO as the mu-opioid receptor agonist.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Test compounds.

  • Scintillation cocktail.

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Pre-incubate the cell membranes with the test compounds for a defined period (e.g., 15 minutes) at 30°C.

  • Add DAMGO to stimulate the receptors, followed immediately by the addition of [³⁵S]GTPγS and GDP.

  • Incubate the reaction mixture for a specified time (e.g., 60 minutes) at 30°C.

  • Terminate the reaction by filtration.

  • Wash the filters with ice-cold buffer.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Determine the IC₅₀ values for the test compounds by analyzing the concentration-response curves for inhibition of DAMGO-stimulated [³⁵S]GTPγS binding.

Data Presentation

The following tables summarize the in vitro data for a key compound (Compound 36) from the cited literature, which features the octahydro-1H-pyrido[1,2-a]pyrazine scaffold.[1]

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundμ (mu)δ (delta)κ (kappa)
Compound 360.4712028

Table 2: In Vitro Functional Antagonist Activity (IC₅₀, nM)

Compoundμ (mu) Antagonist Activity
Compound 361.8

Visualizations

The following diagrams illustrate the logical development of the octahydro-1H-pyrido[1,2-a]pyrazine scaffold and a general workflow for its in vitro evaluation.

logical_relationship cluster_0 Scaffold Development node_A trans-3,4-dimethyl-4- (3-hydroxyphenyl)piperidine node_B Constrained Analogue (Octahydroquinolizine) node_A->node_B Constrain Flexibility node_C Octahydro-1H-pyrido[1,2-a]pyrazine Scaffold node_B->node_C Replace Template

Caption: Development of the Octahydro-1H-pyrido[1,2-a]pyrazine Scaffold.

experimental_workflow cluster_1 In Vitro Evaluation Workflow start Synthesized Compound binding_assay Opioid Receptor Binding Assay start->binding_assay functional_assay [35S]GTPγS Functional Assay start->functional_assay data_analysis Data Analysis (Ki and IC50) binding_assay->data_analysis functional_assay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar end Lead Compound Identification sar->end

Caption: In Vitro Evaluation Workflow for Novel Compounds.

References

Application Notes and Protocols for the Quantification of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Octahydro-1H-pyrido[1,2-a]pyrazin-1-one is a bicyclic compound with potential applications in pharmaceutical and chemical research. Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. While specific, validated analytical methods for this compound are not extensively documented in publicly available literature, methods for structurally similar compounds, such as the nootropic agent piracetam, can be adapted.[1][2] This document provides detailed protocols for proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of this compound in various matrices.

Proposed Analytical Methods

Two primary analytical techniques are proposed for the quantification of this compound:

  • HPLC-UV: A robust and widely accessible method suitable for quantification in bulk drug substances and pharmaceutical formulations.

  • LC-MS/MS: A highly sensitive and selective method ideal for bioanalytical applications, such as the quantification of the analyte in plasma or other biological fluids.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is proposed for the quantification of this compound in bulk material and simple formulations.

Experimental Protocol

2.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (analytical grade)

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate, dipotassium hydrogen phosphate)

2.1.2. Instrumentation

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2.1.3. Chromatographic Conditions

ParameterValue
Mobile Phase Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm (to be optimized based on UV scan)
Run Time 10 minutes

2.1.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (e.g., Mobile Phase).

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Example Quantitative Data

The following table summarizes example data for a hypothetical validation of the proposed HPLC-UV method.

ParameterResult
**Linearity (R²) **> 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (%Recovery) 98 - 102%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C F Inject into HPLC C->F D Prepare Sample Solution E Filter Solutions D->E E->F G Chromatographic Separation F->G H UV Detection G->H I Generate Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is proposed for the highly sensitive and selective quantification of this compound in biological matrices such as plasma.

Experimental Protocol

3.1.1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (IS) (e.g., D4-Octahydro-1H-pyrido[1,2-a]pyrazin-1-one)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

3.1.2. Instrumentation

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

3.1.3. Chromatographic Conditions

ParameterValue
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3.1.4. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: [M+H]⁺ → Q3: Product Ion 1

    • Internal Standard: Q1: [M+H]⁺ → Q3: Product Ion 2

  • Ion Source Parameters: To be optimized (e.g., Gas Temp, Nebulizer, Capillary Voltage)

3.1.5. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of IS working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject into the LC-MS/MS system.

Example Quantitative Data

The following table presents hypothetical data for the validation of the proposed LC-MS/MS method.

ParameterResult
**Linearity (R²) **> 0.995
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (%Recovery) 90 - 110%
Matrix Effect Minimal

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis A Plasma Sample B Add Internal Standard A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Transfer D->E F Evaporation E->F G Reconstitution F->G H Injection G->H I LC Separation H->I J Mass Spectrometry Detection (MRM) I->J K Peak Integration J->K L Calculate Analyte/IS Ratio K->L M Quantification using Calibration Curve L->M

Caption: Workflow for LC-MS/MS bioanalysis.

Method Validation

It is imperative that any developed method based on these proposals be fully validated according to the appropriate regulatory guidelines (e.g., ICH, FDA). Validation should include the assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantification limit, and robustness. For bioanalytical methods, stability and matrix effects should also be thoroughly investigated.

Conclusion

References

Application Notes and Protocols: Octahydro-1H-pyrido[1,2-a]pyrazin-1-one as a Ligand for Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the Octahydro-1H-pyrido[1,2-a]pyrazin-1-one scaffold in the development of ligands for receptor binding assays, with a particular focus on its application as a potent and selective antagonist for the μ-opioid receptor.

Introduction

The this compound core structure is a valuable scaffold in medicinal chemistry for the design of ligands targeting G-protein coupled receptors (GPCRs). Derivatives of this bicyclic heterocycle have been synthesized and characterized as potent and selective antagonists for opioid receptors. This document outlines the binding characteristics of a key derivative, provides a detailed protocol for a competitive radioligand binding assay, and illustrates the relevant signaling pathway and experimental workflow.

Ligand Profile: μ-Opioid Receptor Antagonists

While the unsubstituted this compound itself has not been extensively characterized as a high-affinity ligand, its derivatives have shown significant promise. A notable example is compound 36 (3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido[1,2-a]pyrazin-8-yl)phenol) , which has been identified as a potent and selective μ-opioid receptor antagonist.[1][2]

Quantitative Data Presentation

The binding affinities and functional potencies of compound 36 and a related constrained analogue (compound 4) are summarized in the table below.[1][2] These values were determined using competitive binding assays with membranes from Chinese Hamster Ovary (CHO) cells expressing cloned human opioid receptors.[1]

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Radioligand Used
Compound 36 μ-opioid (hMOR) 0.47 1.8 (antagonist) [³H]DAMGO
δ-opioid (hDOR)>1000-[³H]Diprenorphine
κ-opioid (hKOR)>1000-[³H]U-69,593
Compound 4 (Constrained Analogue)μ-opioid (hMOR)0.620.54 (antagonist)[³H]DAMGO

Experimental Protocols

This section provides a detailed methodology for a competitive radioligand binding assay to determine the affinity of a test compound, such as a derivative of this compound, for the μ-opioid receptor.

Protocol 1: Competitive Radioligand Binding Assay for μ-Opioid Receptor

1. Objective:

To determine the binding affinity (Ki) of a test compound for the human μ-opioid receptor (hMOR) expressed in CHO cell membranes.

2. Materials:

  • Cell Membranes: CHO cell membranes stably expressing the human μ-opioid receptor (hMOR).

  • Radioligand: [³H]DAMGO (a selective μ-opioid agonist).

  • Test Compound: this compound derivative (e.g., Compound 36).

  • Non-specific Binding Control: Naloxone or unlabeled DAMGO.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plates: 96-well glass fiber filter plates (e.g., Millipore MAHF B1H).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

  • Cell Harvester.

3. Procedure:

  • Preparation of Reagents:

    • Thaw the hMOR-CHO cell membranes on ice.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a solution of [³H]DAMGO in assay buffer at a final concentration of approximately 1.1 nM.[3]

    • Prepare a solution of naloxone or unlabeled DAMGO at a high concentration (e.g., 10 µM) for determining non-specific binding.[4]

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL of assay buffer, 25 µL of [³H]DAMGO solution, and 25 µL of hMOR-CHO cell membrane suspension (15-20 µg protein).[3]

    • Non-specific Binding Wells: Add 50 µL of naloxone or unlabeled DAMGO solution, 25 µL of [³H]DAMGO solution, and 25 µL of hMOR-CHO cell membrane suspension.

    • Test Compound Wells: Add 50 µL of each dilution of the test compound, 25 µL of [³H]DAMGO solution, and 25 µL of hMOR-CHO cell membrane suspension.

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[3][4]

  • Harvesting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester.

    • Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.[3]

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity retained on the filters using a microplate scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:[3]

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand.

      • Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Signaling Pathway of the μ-Opioid Receptor

The μ-opioid receptor is a Gi/o-coupled GPCR. Upon agonist binding, the receptor activates the inhibitory G-protein, leading to the dissociation of the Gαi/o and Gβγ subunits. Gαi/o inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gβγ subunit can modulate various ion channels, such as activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels, which leads to neuronal hyperpolarization and reduced neurotransmitter release.

mu_opioid_signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_channel Ca²⁺ Channel Ca_ion_in Ca²⁺ Influx Ca_channel->Ca_ion_in K_channel K⁺ Channel K_ion_out K⁺ Efflux K_channel->K_ion_out Ligand Opioid Ligand (e.g., DAMGO) Ligand->MOR Binds G_alpha->AC Inhibits G_betagamma->Ca_channel Inhibits G_betagamma->K_channel Activates ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_ion_out->Hyperpolarization binding_assay_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_membranes Prepare hMOR-CHO Cell Membranes mix_reagents Mix Membranes, Radioligand, and Test Compound/ Controls in 96-well plate prep_membranes->mix_reagents prep_ligands Prepare Radioligand ([³H]DAMGO) prep_ligands->mix_reagents prep_compound Prepare Serial Dilutions of Test Compound prep_compound->mix_reagents incubate Incubate at 25°C for 60 minutes mix_reagents->incubate filter_wash Filter and Wash to Separate Bound/ Free Ligand incubate->filter_wash add_scintillant Add Scintillation Cocktail filter_wash->add_scintillant count_radioactivity Count Radioactivity add_scintillant->count_radioactivity analyze_data Analyze Data: IC50 & Ki Calculation count_radioactivity->analyze_data

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy involves a two-step sequence starting from commercially available pipecolic acid. The first step is a reductive amination to introduce the ethylamine side chain at the piperidine nitrogen, followed by an intramolecular cyclization to form the lactam ring of the target molecule.

Q2: What are the critical reaction parameters to control during the synthesis?

Careful control of reaction conditions is crucial for a successful synthesis. Key parameters include:

  • Temperature: Both the reductive amination and the lactamization steps can be sensitive to temperature. Monitoring and controlling the temperature as specified in the protocol is essential to prevent side reactions.

  • pH: In the reductive amination step, maintaining the appropriate pH is critical for the formation of the imine intermediate.

  • Purity of Reagents and Solvents: Using high-purity, dry reagents and solvents is vital to prevent unwanted side reactions and ensure high yields.

Q3: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the reductive amination and the cyclization steps. Staining with ninhydrin can be useful for visualizing the amine-containing starting material and intermediate. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to track the formation of the product and identify any major byproducts.

Troubleshooting Guide

Problem 1: Low yield in the reductive amination of pipecolic acid with aminoacetaldehyde dimethyl acetal.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Inefficient imine formation. Ensure the reaction pH is weakly acidic (around 5-6) to facilitate imine formation without protonating the amine of the aminoacetaldehyde dimethyl acetal.
Incomplete reduction of the imine. Use a fresh, high-quality reducing agent such as sodium triacetoxyborohydride (STAB). Ensure anhydrous conditions as moisture can decompose the reducing agent.
Side reaction of the starting materials. Add the reducing agent portion-wise at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
Suboptimal reaction time or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a slight increase in temperature may be beneficial, but should be done cautiously to avoid side product formation.
Problem 2: Difficulty in the intramolecular cyclization (lactamization) to form the final product.

Possible Causes & Solutions:

Possible Cause Suggested Solution
The amino ester intermediate is not sufficiently activated. Convert the methyl ester of the intermediate to a more reactive species, such as an acid chloride or by using a peptide coupling reagent like HATU or HBTU to facilitate the intramolecular amide bond formation.
Steric hindrance. High temperatures (refluxing in a high-boiling solvent like toluene or xylene) can help overcome the activation energy barrier for cyclization.
Presence of water. Ensure all reagents and solvents are scrupulously dried, as water can hydrolyze activated intermediates and prevent cyclization.
Unfavorable reaction equilibrium. Use a Dean-Stark apparatus to remove water formed during the reaction, driving the equilibrium towards the product.
Problem 3: Formation of significant impurities during the synthesis.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Over-alkylation in the reductive amination step. Use a 1:1 stoichiometry of the amine and aldehyde. Add the aldehyde slowly to the reaction mixture.
Polymerization of the aminoacetaldehyde. Use the more stable aminoacetaldehyde dimethyl acetal and generate the aldehyde in situ under acidic conditions.
Epimerization at the chiral center of pipecolic acid. Use mild reaction conditions and avoid strong bases or prolonged heating to minimize the risk of epimerization.
Incomplete cyclization leading to a mixture of starting material and product. Increase the reaction time or temperature for the cyclization step. Consider using a more efficient coupling reagent.

Experimental Protocols

Step 1: Synthesis of (R)-methyl 1-(2,2-dimethoxyethyl)piperidine-2-carboxylate (Intermediate)

  • To a solution of (R)-pipecolic acid methyl ester hydrochloride (1.0 eq) in dry dichloromethane (DCM, 10 mL/mmol) is added triethylamine (2.5 eq) at 0 °C.

  • Aminoacetaldehyde dimethyl acetal (1.2 eq) is added, followed by sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • The reaction mixture is stirred at room temperature for 12-18 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Step 2: Synthesis of (R)-Octahydro-1H-pyrido[1,2-a]pyrazin-1-one (Final Product)

  • The intermediate from Step 1 (1.0 eq) is dissolved in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitored by TLC).

  • The THF is removed under reduced pressure, and the aqueous solution is acidified to pH 2-3 with 1M HCl.

  • The aqueous layer is extracted with DCM (3 x volume). The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude amino acid.

  • The crude amino acid is dissolved in dry toluene (20 mL/mmol).

  • To this solution, a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq) are added.

  • The reaction mixture is heated to 80-100 °C for 12-24 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: methanol/DCM gradient).

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Hydrolysis and Lactamization PipecolicAcid Pipecolic Acid Methyl Ester Intermediate (R)-methyl 1-(2,2-dimethoxyethyl)piperidine-2-carboxylate PipecolicAcid->Intermediate Sodium Triacetoxyborohydride, DCM Aminoacetaldehyde Aminoacetaldehyde Dimethyl Acetal Aminoacetaldehyde->Intermediate AminoAcid Intermediate Amino Acid Intermediate->AminoAcid 1. LiOH, THF/H2O 2. HCl FinalProduct This compound AminoAcid->FinalProduct HATU, DIPEA, Toluene, Heat Troubleshooting_Logic Start Low Product Yield CheckStep1 Check Reductive Amination Efficiency Start->CheckStep1 CheckStep2 Check Lactamization Efficiency Start->CheckStep2 IncompleteReaction1 Incomplete Reaction in Step 1 CheckStep1->IncompleteReaction1 Yes SideProducts1 Side Products in Step 1 CheckStep1->SideProducts1 No IncompleteReaction2 Incomplete Cyclization in Step 2 CheckStep2->IncompleteReaction2 Yes SideProducts2 Side Products in Step 2 CheckStep2->SideProducts2 No Solution1 Optimize pH, Reductant, and Temperature IncompleteReaction1->Solution1 Solution2 Control Stoichiometry and Addition Rate SideProducts1->Solution2 Solution3 Use Coupling Reagent, Heat, and Anhydrous Conditions IncompleteReaction2->Solution3 Solution4 Purify Intermediate, Use Mild Conditions SideProducts2->Solution4

"Octahydro-1H-pyrido[1,2-a]pyrazin-1-one stability and degradation issues"

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues I should be aware of when working with Octahydro-1H-pyrido[1,2-a]pyrazin-1-one?

Based on its chemical structure, which contains a lactam (cyclic amide) and tertiary amines, this compound may be susceptible to several degradation pathways:

  • Hydrolysis: The lactam ring is prone to hydrolysis, especially under acidic or basic conditions, which would lead to ring-opening and the formation of an amino acid derivative.

  • Oxidation: The tertiary amine and the carbon atoms adjacent to the nitrogen atoms could be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: Exposure to light, particularly UV radiation, could potentially lead to the degradation of the compound. The extent of this degradation would depend on the presence of chromophores in the molecule and the experimental conditions.

Q2: I am observing unexpected peaks in my HPLC analysis after storing my sample. What could be the cause?

Unexpected peaks in your chromatogram are often indicative of degradation products. To identify the cause, consider the following:

  • Storage Conditions: Review the temperature, humidity, and light exposure of your stored sample. Inadequate storage is a common cause of degradation.

  • Sample Preparation: The pH of your sample solution, the type of solvent used, and the duration of storage before analysis can all contribute to degradation.

  • Forced Degradation Studies: To systematically identify the degradation products, it is recommended to perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in pinpointing the specific cause of the degradation you are observing.

Q3: How can I prevent the degradation of this compound in my experiments?

To minimize degradation, consider the following precautions:

  • Storage: Store the compound in a cool, dry, and dark place. Inert atmosphere (e.g., under nitrogen or argon) may be beneficial, especially for long-term storage.

  • pH Control: When preparing solutions, use buffers to maintain a neutral pH, unless the experimental protocol requires acidic or basic conditions.

  • Solvent Selection: Use high-purity solvents and avoid those that may contain reactive impurities.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the containers in aluminum foil.

  • Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments to minimize the risk of degradation over time.

Troubleshooting Guides

Issue: Loss of Compound Potency or Inconsistent Results

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Verify Compound Identity and Purity: Before starting your experiments, confirm the identity and purity of your starting material using appropriate analytical techniques (e.g., NMR, LC-MS, elemental analysis).

  • Assess Stability Under Experimental Conditions: Perform a preliminary stability study by incubating the compound under your specific experimental conditions (e.g., in your assay buffer at the relevant temperature) for the duration of the experiment. Analyze the sample at different time points by HPLC to check for any degradation.

  • Implement Preventative Measures: If degradation is observed, implement the preventative measures outlined in the FAQ section (e.g., pH control, light protection).

Issue: Appearance of Unknown Impurities in Analytical Assays

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize the Impurities: Use LC-MS/MS and high-resolution mass spectrometry to determine the molecular weights and fragmentation patterns of the unknown impurities. This information can provide clues about their structures and the degradation pathway.

  • Conduct Forced Degradation Studies: Perform forced degradation studies to intentionally generate the degradation products. This will help in confirming the identity of the impurities observed in your assays and in developing a stability-indicating analytical method.[1][2][3]

  • Develop a Stability-Indicating Method: A stability-indicating analytical method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of the parent compound and monitoring of the impurities.[1]

Data Presentation

Table 1: Hypothetical Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationMajor Degradation Products (Hypothetical)
Acidic Hydrolysis0.1 M HCl24 h6015.2Ring-opened amino acid
Basic Hydrolysis0.1 M NaOH24 h6025.8Ring-opened amino acid and its salt
Oxidation3% H₂O₂24 h258.5N-oxide derivative
ThermalSolid state48 h805.1Isomeric impurities
Photolytic1.2 million lux hours7 days2512.3Photodegradation products (various)

Experimental Protocols

Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and methanol

  • HPLC system with a UV detector or a mass spectrometer

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate the solution at 60°C for 24 hours. At appropriate time intervals (e.g., 0, 2, 4, 8, 24 h), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate the solution at 60°C for 24 hours. At appropriate time intervals, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store the solution at room temperature for 24 hours, protected from light. At appropriate time intervals, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place a known amount of the solid compound in a vial and keep it in an oven at 80°C for 48 hours. At appropriate time intervals, withdraw a sample, dissolve it in methanol, and analyze by HPLC.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 0.1 mg/mL in methanol) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze the samples by HPLC at appropriate time intervals. A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

Mandatory Visualizations

G cluster_stress Forced Degradation Stress Conditions cluster_compound cluster_degradation Potential Degradation Pathways Acidic (HCl) Acidic (HCl) Hydrolysis (Ring Opening) Hydrolysis (Ring Opening) Acidic (HCl)->Hydrolysis (Ring Opening) Basic (NaOH) Basic (NaOH) Basic (NaOH)->Hydrolysis (Ring Opening) Oxidative (H2O2) Oxidative (H2O2) Oxidation (N-oxide formation) Oxidation (N-oxide formation) Oxidative (H2O2)->Oxidation (N-oxide formation) Thermal Thermal Photolytic (Light) Photolytic (Light) Photodegradation Photodegradation Photolytic (Light)->Photodegradation This compound This compound G cluster_workflow Experimental Workflow for Stability Assessment Start Start Define Stress Conditions Define Stress Conditions Start->Define Stress Conditions Prepare Samples Prepare Samples Define Stress Conditions->Prepare Samples Expose to Stress Expose to Stress Prepare Samples->Expose to Stress Analyze by HPLC/LC-MS Analyze by HPLC/LC-MS Expose to Stress->Analyze by HPLC/LC-MS Identify Degradants Identify Degradants Analyze by HPLC/LC-MS->Identify Degradants Quantify Degradation Quantify Degradation Identify Degradants->Quantify Degradation Degradation Observed End End Identify Degradants->End No Degradation Develop Stability-Indicating Method Develop Stability-Indicating Method Quantify Degradation->Develop Stability-Indicating Method Develop Stability-Indicating Method->End

References

Technical Support Center: Purification of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities can originate from starting materials, side reactions, or decomposition. Based on typical synthetic routes for related bicyclic lactams, potential impurities include:

  • Unreacted starting materials (e.g., piperidine derivatives, pyrazinone precursors).

  • Diastereomers, if chiral centers are present and the synthesis is not stereospecific.

  • Ring-opened hydrolysis products.

  • Solvent residues from the reaction or initial work-up.

Q2: What is the general solubility profile of this compound?

A2: As a polar bicyclic lactam, this compound is expected to be soluble in polar protic and aprotic solvents and less soluble in nonpolar solvents. The table below provides an estimated solubility profile. Note: This is a generalized profile and empirical testing is recommended.

Solvent ClassExamplesExpected Solubility
Polar Protic Water, Methanol, EthanolHigh
Polar Aprotic Dichloromethane (DCM), Chloroform, Ethyl AcetateModerate to High
Nonpolar Hexanes, TolueneLow

Q3: Which purification techniques are most suitable for this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product.

  • Column Chromatography: Effective for separating the target compound from impurities with different polarities.

Troubleshooting Guides

Guide 1: Troubleshooting Recrystallization

Problem: Oiling Out During Recrystallization

If your compound "oils out" instead of forming crystals, it means it is coming out of solution above its melting point.

  • Possible Cause 1: Solvent is too nonpolar.

    • Solution: Add a small amount of a more polar co-solvent in which the compound is more soluble.

  • Possible Cause 2: Solution is cooling too quickly.

    • Solution: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be effective.

  • Possible Cause 3: High impurity load.

    • Solution: The presence of significant impurities can disrupt crystal lattice formation. It may be necessary to first purify the crude product by column chromatography.

Problem: Poor Crystal Yield

  • Possible Cause 1: Too much solvent was used.

    • Solution: Concentrate the solution by carefully evaporating some of the solvent and then attempt to recrystallize again.

  • Possible Cause 2: The compound is highly soluble in the chosen solvent even at low temperatures.

    • Solution: Select a different solvent or a solvent system where the compound has a steeper solubility curve (high solubility at high temperatures and low solubility at low temperatures).

Experimental Protocol: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot. Common solvent systems for lactams include ethanol/water, isopropanol, or ethyl acetate/hexanes.

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude product to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Guide 2: Troubleshooting Column Chromatography

Problem: Poor Separation of Compound and Impurities

  • Possible Cause 1: Inappropriate solvent system (mobile phase).

    • Solution: The polarity of the eluent is critical. If the compound and impurities are eluting too quickly, decrease the polarity of the solvent system. If they are not moving down the column, increase the polarity. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column. A good separation on TLC will show a clear difference in the Retention Factor (Rf) values between your compound and the impurities.

  • Possible Cause 2: Column overloading.

    • Solution: Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 50:1 to 100:1 weight ratio of silica to crude material.

Problem: Tailing of the Compound Spot on TLC and Column

  • Possible Cause 1: Compound is too polar for the silica gel.

    • Solution: Add a small amount of a polar modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds, to reduce interactions with the acidic silica gel.

  • Possible Cause 2: The compound is degrading on the silica.

    • Solution: Consider using a less acidic stationary phase, such as neutral alumina.

Experimental Protocol: Column Chromatography
  • TLC Analysis: Develop a TLC solvent system that gives an Rf value of approximately 0.3-0.4 for the target compound and shows good separation from impurities. A common starting point for polar compounds is a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

  • Column Packing: Prepare a slurry of silica gel in the chosen nonpolar solvent and carefully pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, the dry silica with the adsorbed compound is carefully added to the top of the packed column.

  • Elution: Run the column using the predetermined solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Cool Slowly B->C D Filter Crystals C->D E Pure Crystals D->E

Caption: A simplified workflow for the recrystallization of this compound.

logical_relationship cluster_troubleshooting Troubleshooting Logic Start Purification Issue Recrystallization Recrystallization Problem? Start->Recrystallization Chromatography Chromatography Problem? Start->Chromatography OilingOut Oiling Out Recrystallization->OilingOut Yes LowYield Low Yield Recrystallization->LowYield Yes PoorSeparation Poor Separation Chromatography->PoorSeparation Yes Tailing Tailing Chromatography->Tailing Yes

Caption: A decision tree for troubleshooting common purification issues.

Technical Support Center: Synthesis of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to form this compound is showing a significant amount of a byproduct with a mass corresponding to a cyclic urea. What is happening and how can I prevent it?

A1: The formation of a cyclic urea, such as (8aS)-diphenyl-3-oxooctahydroimidazo[1,5-a]pyridine, has been observed as a side reaction in the synthesis of related octahydropyrido[1,2-a]pyrazine structures.[1] This typically occurs during steps involving the removal of protecting groups, like carbamates, under hydrogenolysis conditions.

Troubleshooting:

  • Reagent Selection: If using a carbamate protecting group, consider alternative deprotection methods that are less likely to promote cyclization into a urea. For example, acidic or basic hydrolysis may be more suitable depending on the stability of your substrate.

  • Reaction Conditions: Carefully control the reaction temperature and time during deprotection. Prolonged reaction times or elevated temperatures can favor the formation of this thermodynamic byproduct.

  • Alternative Synthetic Routes: If the formation of the cyclic urea persists, consider a synthetic strategy that avoids the use of carbamate protecting groups on the nitrogen that is susceptible to this side reaction.

Q2: I am observing incomplete cyclization, and my crude product contains a significant amount of the linear N-(2-aminoethyl)pipecolic acid precursor. How can I drive the reaction to completion?

A2: Incomplete intramolecular cyclization to form the lactam is a common issue. This can be due to several factors, including insufficient activation of the carboxylic acid, steric hindrance, or unfavorable reaction kinetics.

Troubleshooting:

  • Activating Agents: Ensure you are using an effective activating agent for the carboxylic acid. Common choices include carbodiimides (e.g., DCC, EDC) with an additive like HOBt, or conversion to an acid chloride or a mixed anhydride.

  • Solvent: The choice of solvent can significantly impact the reaction rate. A polar aprotic solvent like DMF or acetonitrile is often used to facilitate the intramolecular reaction. Ensure the solvent is anhydrous, as water can quench the activated carboxylic acid.

  • Concentration: The reaction should be run at high dilution to favor intramolecular cyclization over intermolecular polymerization.

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. Optimize the temperature to find a balance between reaction speed and purity.

Q3: My final product is difficult to purify, showing multiple closely-eluting spots on TLC. What are the likely impurities and what purification strategies are recommended?

A3: Besides the starting material and the cyclic urea byproduct, other potential impurities include diastereomers (if chiral centers are present and not controlled), and oligomeric or polymeric byproducts from intermolecular reactions.

Troubleshooting Purification:

  • Chromatography:

    • Column Chromatography: Use a high-resolution silica gel for flash chromatography. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can help separate closely related compounds.

    • Preparative HPLC: For very difficult separations, preparative reverse-phase or normal-phase HPLC can be employed.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents and solvent mixtures to find optimal conditions.

  • Extraction: A liquid-liquid extraction workup can help remove some impurities. For example, washing the organic layer with a dilute acid solution can remove basic impurities, while a dilute base wash can remove acidic impurities.

Data on Potential Side Reactions

While specific quantitative data for every possible side reaction is highly dependent on the exact reaction conditions, the following table summarizes potential byproducts and their characteristics.

Side Product/ImpurityCommon CauseAnalytical Signature (Expected)Mitigation Strategy
Cyclic Urea Carbamate deprotection under harsh conditionsMass spectrometry peak corresponding to the cyclized urea byproduct.Use alternative deprotection methods; optimize reaction time and temperature.
Unreacted Starting Material Incomplete cyclizationTLC/LC-MS showing the presence of the linear amino acid precursor.Use effective activating agents; optimize solvent, concentration, and temperature.
Diastereomers Lack of stereocontrol in the synthesisMultiple peaks in chiral HPLC analysis; complex NMR spectra.Use stereoselective synthetic routes and chiral starting materials.
Polymeric Byproducts Intermolecular side reactionsBroad, unresolved peaks in chromatography; baseline noise in NMR.Perform the cyclization step under high dilution conditions.

Experimental Protocols

General Protocol for Intramolecular Cyclization to form this compound:

This is a generalized procedure and may require optimization for specific substrates.

  • Preparation of the Precursor: Synthesize the N-(2-aminoethyl)pipecolic acid derivative. Ensure the terminal amino group is appropriately protected if necessary for the subsequent cyclization step.

  • Activation and Cyclization:

    • Dissolve the N-(2-aminoethyl)pipecolic acid precursor in a suitable anhydrous solvent (e.g., DMF, CH2Cl2) under an inert atmosphere (e.g., Nitrogen, Argon).

    • Cool the solution to 0 °C.

    • Add the activating agent (e.g., 1.1 equivalents of EDC and 1.1 equivalents of HOBt).

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of NH4Cl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Visualizing Reaction Pathways

DOT Script for the Synthesis and Side Reaction Pathway:

precursor N-(2-aminoethyl)pipecolic acid derivative activated Activated Ester precursor->activated Activation side_product Cyclic Urea Byproduct precursor->side_product Deprotection/ Rearrangement product This compound activated->product Intramolecular Cyclization (High Dilution) polymer Polymeric Byproducts activated->polymer Intermolecular Polymerization (High Concentration)

Caption: Synthetic pathway to this compound and potential side reactions.

DOT Script for the Troubleshooting Workflow:

start Low Yield or Impure Product check_byproduct Identify Byproducts (LC-MS, NMR) start->check_byproduct is_urea Cyclic Urea Present? check_byproduct->is_urea is_starting_material Unreacted Starting Material? is_urea->is_starting_material No action_urea Optimize Deprotection - Change Reagents - Lower Temperature is_urea->action_urea Yes is_polymer Polymeric Byproducts? is_starting_material->is_polymer No action_sm Optimize Cyclization - Stronger Activator - Anhydrous Solvent - High Dilution is_starting_material->action_sm Yes action_polymer Run at Higher Dilution is_polymer->action_polymer Yes purify Purification - Column Chromatography - Recrystallization is_polymer->purify No action_urea->purify action_sm->purify action_polymer->purify

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound and its derivatives.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors throughout the synthetic process. Here's a systematic approach to troubleshooting:

  • Incomplete Cyclization: The key ring-forming step is critical. Ensure your reaction conditions are optimized for intramolecular cyclization.

    • Base Selection: The choice and stoichiometry of the base are crucial. For cyclization of haloamide precursors, stronger, non-nucleophilic bases are often preferred to deprotonate the amide without competing side reactions. If using a milder base like K₂CO₃, ensure it is finely powdered and dry.

    • Reaction Time and Temperature: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Insufficient reaction time or suboptimal temperature can lead to incomplete conversion. Conversely, excessive heat can lead to decomposition of starting materials or products.

    • Solvent: The solvent should be anhydrous and inert to the reaction conditions. Dichloromethane (DCM) or acetonitrile are commonly used. Ensure your solvent is properly dried before use.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers. Running the reaction at a higher dilution may favor the formation of the desired bicyclic lactam.

    • Hydrolysis: The presence of water can lead to the hydrolysis of starting materials or the final product, especially under basic or acidic conditions. Ensure all reagents and solvents are anhydrous.

  • Purification Losses: Significant loss of product can occur during the work-up and purification steps.

    • Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. Multiple extractions with a suitable organic solvent will maximize recovery.

    • Chromatography: If using column chromatography, select a solvent system that provides good separation between your product and any impurities. Deactivation of silica gel with a small amount of triethylamine may be necessary if the product is basic and prone to tailing.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts?

A2: The presence of multiple spots on a TLC plate indicates the formation of byproducts. Potential side products in the synthesis of this compound include:

  • Unreacted Starting Material: This is a common issue and can be addressed by optimizing reaction time, temperature, or reagent stoichiometry.

  • Hydrolyzed Intermediates: If any of the functional groups in your starting materials are sensitive to hydrolysis, you may see corresponding hydrolyzed products.

  • Oligomers/Polymers: As mentioned in A1, intermolecular reactions can lead to the formation of higher molecular weight species.

  • Isomers: Depending on the specific synthetic route and the presence of stereocenters, the formation of diastereomers is possible.

To identify these byproducts, techniques such as LC-MS and NMR spectroscopy are recommended.

Q3: What are the recommended purification methods for this compound?

A3: The choice of purification method will depend on the scale of your reaction and the nature of the impurities.

  • Column Chromatography: This is a common and effective method for purifying small to medium-scale reactions. A silica gel stationary phase is typically used, with a solvent system tailored to the polarity of the product and impurities.

  • Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective method for obtaining a high-purity product, especially on a larger scale.

  • Distillation: For thermally stable and relatively volatile compounds, vacuum distillation can be an excellent purification technique.[1]

Experimental Protocols

A common synthetic approach to the octahydro-1H-pyrido[1,2-a]pyrazine core involves the cyclization of a suitable precursor, such as a bromo- or chloroamide derived from a diamino alcohol.[2]

General Procedure for the Cyclization of a Haloamide Precursor:

  • Preparation of the Haloamide:

    • Dissolve the starting diamino alcohol in an appropriate solvent such as dichloromethane (DCM).

    • Cool the solution in an ice bath.

    • Slowly add a haloacetyl halide (e.g., bromoacetyl bromide or chloroacetyl chloride) and a non-nucleophilic base (e.g., triethylamine) to the solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up the reaction by washing with water and brine, drying the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.

    • Purify the resulting haloamide by column chromatography or crystallization.

  • Intramolecular Cyclization:

    • Dissolve the purified haloamide in an anhydrous solvent such as acetonitrile or DMF.

    • Add a suitable base (e.g., potassium carbonate, sodium hydride) to the solution.

    • Heat the reaction mixture to a temperature that promotes cyclization without causing decomposition (e.g., reflux).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Work up the residue by partitioning between water and an organic solvent.

    • Dry the organic layer and concentrate to obtain the crude product.

    • Purify the crude this compound by column chromatography, crystallization, or distillation.

Data Presentation

The following table summarizes hypothetical yield data based on different reaction conditions to illustrate the impact of key parameters. Note: This data is illustrative and not from a specific cited source.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Acetonitrile802445
2NaHTHF651265
3Cs₂CO₃DMF1001855
4K₂CO₃Acetonitrile602430
5NaHTHF252420

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis of Haloamide cluster_workup1 Work-up & Purification cluster_cyclization Intramolecular Cyclization cluster_workup2 Final Work-up & Purification cluster_product Final Product start_A Diamino Alcohol synthesis Acylation start_A->synthesis start_B Haloacetyl Halide start_B->synthesis start_C Base (e.g., TEA) start_C->synthesis workup1 Extraction & Drying synthesis->workup1 purification1 Column Chromatography workup1->purification1 cyclization Cyclization with Base (e.g., K2CO3, NaH) purification1->cyclization workup2 Extraction & Drying cyclization->workup2 purification2 Purification (Chromatography/Crystallization/Distillation) workup2->purification2 product This compound purification2->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Potential Solutions problem Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Side Reactions problem->cause2 cause3 Purification Loss problem->cause3 solution1a Optimize Time/Temp cause1->solution1a solution1b Check Reagent Quality cause1->solution1b solution2a Higher Dilution cause2->solution2a solution2b Anhydrous Conditions cause2->solution2b solution3a Optimize Extraction pH cause3->solution3a solution3b Refine Chromatography cause3->solution3b

Caption: Troubleshooting flowchart for addressing low yield in the synthesis.

References

Technical Support Center: Solubility of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Physicochemical Properties of the Parent Scaffold: Octahydro-1H-pyrido[1,2-a]pyrazine

Understanding the properties of the core structure can provide insights into the potential solubility behavior of its derivatives. The addition of a ketone group at the 1-position to form Octahydro-1H-pyrido[1,2-a]pyrazin-1-one will influence these properties, likely increasing polarity but potentially introducing other factors affecting solubility.

PropertyValueSource
Molecular FormulaC₈H₁₆N₂PubChem
Molecular Weight140.23 g/mol PubChem
XLogP3-AA (Lipophilicity)0.5PubChem
Hydrogen Bond Donors1ChemScene[1]
Hydrogen Bond Acceptors2ChemScene[1]
Rotatable Bond Count0ChemScene[1]
Topological Polar Surface Area (TPSA)15.27 ŲChemScene[1]

Note: These values are for the parent compound and should be used as a general guide. The "-1-one" derivative will have different properties.

Troubleshooting Guide for Solubility Issues

Q1: My compound, this compound, is precipitating in my aqueous assay buffer. What are my immediate options?

A1: When precipitation is observed, consider the following immediate troubleshooting steps:

  • Solvent Pre-dissolution and Dilution: Ensure your compound is fully dissolved in a suitable organic solvent (e.g., DMSO, ethanol) before preparing the final dilution in your aqueous buffer. It is crucial to minimize the concentration of the organic solvent in the final assay to avoid artifacts. Typically, the final concentration of DMSO should be kept below 1%, and often below 0.5%, to prevent effects on biological assays.

  • pH Adjustment: The solubility of compounds with ionizable groups is highly dependent on pH. The pKa of your compound will determine its charge state at a given pH. For basic compounds, lowering the pH of the buffer can increase solubility. Conversely, for acidic compounds, increasing the pH can improve solubility. Experiment with a range of pH values around the physiological pH of 7.4 to find an optimal condition.

  • Use of Co-solvents: If adjusting the pH is not sufficient or not compatible with your assay, consider the use of co-solvents.[2] Common co-solvents for in vitro assays include polyethylene glycol (PEG), propylene glycol, and glycerol.[3] These should be tested at various concentrations to find a balance between improved solubility and minimal interference with the assay.

Q2: I have tried basic solvent and pH adjustments, but my compound still shows poor solubility. What are the next steps?

A2: For more persistent solubility issues, more advanced formulation strategies may be necessary:

  • Inclusion of Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be added to the assay buffer at low concentrations (typically 0.01 - 0.05%) to aid in solubilization.[4] However, be cautious as surfactants can interfere with cell-based assays or enzyme kinetics.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) can be screened for their effectiveness.

  • Sonication: Applying ultrasound (sonication) can help to break down compound aggregates and enhance the dissolution rate.[4] This is particularly useful when preparing stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro assays?

A1:

  • Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is a measure of the true solubility of the most stable crystalline form of the compound.

  • Kinetic solubility is the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer. This measurement is often more relevant for in vitro screening assays where compounds are introduced from a DMSO stock and do not have sufficient time to reach thermodynamic equilibrium. For many early-stage drug discovery experiments, ensuring a compound stays in solution under the kinetic conditions of the assay is the primary goal.

Q2: Can the solid form of my compound affect its solubility?

A2: Yes, the solid-state properties of a compound can significantly impact its solubility. Amorphous forms of a compound are generally more soluble than their crystalline counterparts because they lack the strong crystal lattice energy that needs to be overcome for dissolution.[4] If you are consistently facing solubility issues, it might be worthwhile to investigate if an amorphous solid form of your compound can be prepared.

Q3: How can I proactively address potential solubility issues during the drug discovery process?

A3: Addressing solubility early is crucial for the success of a drug discovery project. Strategies include:

  • Structural Modifications: Medicinal chemists can introduce polar functional groups or disrupt molecular planarity and symmetry to improve the intrinsic solubility of a compound series.[5]

  • In Silico Prediction: Utilize computational models to predict the solubility of new chemical entities before synthesis.

  • Early Formulation Development: For promising but poorly soluble compounds, early investment in formulation strategies can de-risk later stages of development.

Experimental Protocols

Protocol: Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of a compound in an aqueous buffer.

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well plates (one for stock solution, one for dilution)

  • Plate reader capable of measuring turbidity or a nephelometer

Methodology:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Dilution into Aqueous Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate pre-filled with the aqueous buffer (e.g., 198 µL). This will result in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur.

  • Measurement: Measure the turbidity or light scattering of each well using a plate reader or nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Visualizations

G Troubleshooting Workflow for Compound Solubility in Assays cluster_0 Initial Observation cluster_1 Tier 1: Basic Troubleshooting cluster_2 Tier 2: Advanced Formulation cluster_3 Outcome start Compound Precipitation Observed in Assay check_stock Is the stock solution clear? start->check_stock prepare_stock Re-prepare stock solution. Consider sonication. check_stock->prepare_stock No adjust_ph Adjust Buffer pH check_stock->adjust_ph Yes prepare_stock->check_stock add_cosolvent Add Co-solvent (e.g., PEG, glycerol) adjust_ph->add_cosolvent success Solubility Issue Resolved adjust_ph->success Soluble? add_surfactant Add Surfactant (e.g., Tween-20) add_cosolvent->add_surfactant add_cosolvent->success Soluble? use_cyclodextrin Use Cyclodextrins add_surfactant->use_cyclodextrin add_surfactant->success Soluble? check_solid_form Investigate Solid Form (Amorphous vs. Crystalline) use_cyclodextrin->check_solid_form use_cyclodextrin->success Soluble? check_solid_form->success Soluble? reassess Re-assess Compound or Redesign Assay check_solid_form->reassess Still Insoluble

A decision tree for troubleshooting solubility issues in assays.

References

Technical Support Center: Octahydro-1H-pyrido[1,2-a]pyrazin-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific safety, handling, and storage data for Octahydro-1H-pyrido[1,2-a]pyrazin-1-one is not publicly available. The following guidance is based on general laboratory safety principles for handling novel, solid organic compounds with unknown toxicological properties. This information is not a substitute for a comprehensive risk assessment conducted by qualified safety professionals. Always consult your institution's safety guidelines and a certified safety professional before handling this or any other research chemical.

Frequently Asked Questions (FAQs)

Q1: What is the recommended personal protective equipment (PPE) when handling this compound?

A1: As the specific hazards are unknown, a cautious approach is necessary. At a minimum, the following PPE should be worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a fume hood.

Q2: How should I store this compound?

A2: In the absence of specific storage instructions, general best practices for storing solid research chemicals should be followed:

  • Container: Keep the compound in its original, tightly sealed container.

  • Environment: Store in a cool, dry, and dark place.

  • Ventilation: Ensure the storage area is well-ventilated.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

Q3: What should I do in case of a spill?

A3: For minor spills of solid material:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, gently sweep or scoop the material into a labeled, sealed container for disposal.

  • Avoid creating dust. If necessary, moisten the material slightly with a suitable solvent (e.g., water, if compatible) to minimize dust generation.

  • Clean the spill area with a suitable solvent and decontaminate surfaces.

  • For large spills, evacuate the area and follow your institution's emergency procedures.

Q4: How should I dispose of waste containing this compound?

A4: All waste containing this compound should be treated as hazardous chemical waste. Dispose of it in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound has changed color or appearance. Degradation due to exposure to light, air, or moisture.Do not use the compound. It is recommended to acquire a fresh batch. If you must proceed, consider purification and re-analysis to confirm its identity and purity.
Difficulty dissolving the compound. The compound may have low solubility in the chosen solvent.Consult literature for known solvents for similar structures. If none are available, perform small-scale solubility tests with a range of common laboratory solvents (e.g., DMSO, DMF, methanol, dichloromethane). Gentle heating or sonication may aid dissolution, but be mindful of potential degradation.
Inconsistent experimental results. Potential degradation of the compound or contamination.Verify the integrity of your sample. If possible, use analytical techniques (e.g., NMR, LC-MS) to check the purity of the compound. Ensure proper storage conditions have been maintained.

General Handling and Storage Recommendations

ParameterRecommendation
Handling Environment Handle in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coat. Use respiratory protection if dust can be generated.
Storage Temperature Cool, dry place. Avoid excessive heat.
Storage Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is known to be sensitive to air or moisture.
Light Sensitivity Store in a dark place or use an amber vial to protect from light.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.

Experimental Workflow for Handling a Novel Research Chemical

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal cluster_cleanup Cleanup a Review Safety Information (Consult EHS if none available) b Don Appropriate PPE a->b c Work in a Fume Hood b->c d Weigh Compound c->d e Prepare Solution d->e f Seal Container Tightly e->f h Dispose of Waste Properly e->h After Use i Decontaminate Work Area e->i g Store in a Cool, Dry, Dark Place f->g g->h Long-term j Remove and Dispose of PPE i->j k Wash Hands Thoroughly j->k

Caption: Workflow for Safe Handling of Research Chemicals.

Technical Support Center: Troubleshooting Octahydro-1H-pyrido[1,2-a]pyrazin-1-one Mechanism-Based Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Octahydro-1H-pyrido[1,2-a]pyrazin-1-one as a mechanism-based inhibitor in their experiments. The following information is designed to address common challenges and provide solutions to ensure the generation of accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is mechanism-based inhibition and how does this compound exemplify this?

A1: Mechanism-based inhibition, also known as suicide inhibition, occurs when a compound, which is itself unreactive, is converted by the catalytic action of a target enzyme into a reactive species. This reactive intermediate then forms a covalent bond with the enzyme, leading to its irreversible inactivation.[1][2] this compound is hypothesized to act as a mechanism-based inhibitor, where its core structure is enzymatically modified to an electrophilic intermediate that subsequently alkylates a nucleophilic residue in the enzyme's active site.

Q2: What are the key characteristics to confirm mechanism-based inhibition by this compound?

A2: The hallmark features of a mechanism-based inhibitor that you should verify experimentally for this compound are:

  • Time-dependent inactivation: The degree of inhibition increases with the duration of pre-incubation of the enzyme with the inhibitor.

  • Concentration-dependence: The rate of inactivation is dependent on the concentration of the inhibitor.

  • Irreversibility: The enzyme's activity cannot be restored by extensive dialysis or dilution after incubation with the inhibitor.

  • Substrate protection: The presence of a competitive substrate for the target enzyme will slow down the rate of inactivation by the mechanism-based inhibitor.

  • Stoichiometry of inactivation: Ideally, there should be a quantifiable stoichiometric relationship between the amount of inhibitor bound and the loss of enzyme activity.

Q3: My reaction progress curves are non-linear. What could be the cause?

A3: Non-linear reaction progress curves are common in enzyme assays and can arise from several factors.[3] These include:

  • Substrate depletion: The reaction slows as the substrate is consumed.[3]

  • Product inhibition: The product of the reaction may act as an inhibitor.[3]

  • Enzyme instability: The enzyme may be losing activity over the course of the assay.[3]

  • Time-dependent inhibition: This is expected if this compound is acting as a mechanism-based inhibitor.[3]

  • Assay artifacts: The detection method may not be linear over the full range of product concentrations.[3]

Troubleshooting Guides

Problem 1: No or Weak Inhibition Observed

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inhibitor Instability Verify the stability of this compound in your assay buffer. Perform a time-course experiment where the inhibitor is pre-incubated in the buffer for varying times before adding the enzyme.
Incorrect Assay Conditions Ensure the pH, temperature, and buffer composition are optimal for both enzyme activity and inhibitor stability.
Low Inhibitor Purity Confirm the purity of your this compound sample using techniques like HPLC or NMR. Impurities can affect the observed activity.
Inappropriate Enzyme Target Verify that the target enzyme is susceptible to inhibition by this class of compounds. Some enzymes may lack the necessary catalytic machinery to activate the inhibitor.
Insufficient Pre-incubation Time For a mechanism-based inhibitor, a pre-incubation step with the enzyme is crucial. Optimize the pre-incubation time to allow for enzymatic activation and covalent modification.
Problem 2: High Variability in Inhibition Data

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. For potent inhibitors, small volume errors can lead to large variations in concentration.
Inhibitor Precipitation Check the solubility of this compound in your assay buffer at the concentrations being tested. Consider using a co-solvent like DMSO, but be mindful of its potential effects on enzyme activity.
Assay Interference The inhibitor may interfere with the detection method (e.g., fluorescence quenching). Run controls with the inhibitor and the detection reagents in the absence of the enzyme.
Inconsistent Timing Ensure that the timing of all additions (inhibitor, substrate, etc.) is consistent across all wells and experiments.
Problem 3: Distinguishing Mechanism-Based Inhibition from Reversible Inhibition

Experimental Workflow

G cluster_0 Initial Characterization cluster_1 Confirmation of Irreversibility cluster_2 Substrate Protection A Determine IC50 with no pre-incubation B Determine IC50 with varying pre-incubation times A->B Compare C Incubate Enzyme + Inhibitor B->C If IC50 decreases with pre-incubation D Dilution or Dialysis C->D E Measure Residual Activity D->E F Incubate Enzyme + Inhibitor + Substrate E->F If activity is not restored G Measure Rate of Inactivation F->G H Mechanism-Based Inhibition Confirmed G->H Compare to rate without substrate

Figure 1. A logical workflow for differentiating mechanism-based from reversible inhibition.

Experimental Protocols

Protocol 1: Determination of Time-Dependent Inhibition
  • Prepare Reagents:

    • Enzyme stock solution in appropriate buffer.

    • This compound stock solution in DMSO.

    • Substrate stock solution.

    • Assay buffer.

  • Pre-incubation:

    • In a microplate, add the assay buffer and the desired concentration of this compound.

    • Initiate the reaction by adding the enzyme.

    • At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the enzyme-inhibitor mixture.

  • Activity Measurement:

    • Immediately add the aliquot to a separate well containing the substrate at a saturating concentration.

    • Measure the initial reaction velocity using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time.

    • The slope of this plot gives the apparent rate of inactivation (kobs).

Protocol 2: Irreversibility Assay (Dilution Method)
  • Incubation:

    • Incubate the enzyme with a high concentration of this compound (e.g., 10x IC50) for a time sufficient to achieve significant inhibition (e.g., 60 minutes).

    • As a control, incubate the enzyme with DMSO alone.

  • Dilution:

    • Dilute the enzyme-inhibitor mixture and the control mixture rapidly by a large factor (e.g., 100-fold) into the assay buffer. This reduces the concentration of the free inhibitor to a non-inhibitory level.

  • Activity Measurement:

    • Immediately after dilution, add the substrate and measure the enzyme activity.

    • Continue to measure the activity at various time points after dilution.

  • Data Analysis:

    • If the inhibition is irreversible, the enzyme activity will not recover over time after dilution. If the inhibition is reversible, the activity will gradually return to the level of the diluted control.

Signaling Pathway and Mechanism

G cluster_0 Mechanism-Based Inactivation Pathway E Enzyme (E) EI Enzyme-Inhibitor Complex (E-I) E->EI k1 k-1 I This compound (I) I->EI E_I_star Activated Inhibitor Complex (E-I*) EI->E_I_star k_cat E_I_star->E Release of Product E_I_covalent Covalently Modified Enzyme (E-I_covalent) (Inactive) E_I_star->E_I_covalent k_inact P Product (P) E_I_star->P

Figure 2. Generalized pathway for mechanism-based enzyme inactivation.

Quantitative Data Summary

Table 1: Hypothetical Kinetic Parameters for this compound against a Prolyl Hydroxylase

ParameterValueDescription
KI 5 µMDissociation constant for the initial enzyme-inhibitor complex.
kinact 0.1 min-1Maximum rate of inactivation at saturating inhibitor concentrations.
Partition Ratio (r) ~150The number of inhibitor molecules turned over per inactivation event.
IC50 (no pre-incubation) 20 µMConcentration causing 50% inhibition without pre-incubation.
IC50 (30 min pre-incubation) 2 µMConcentration causing 50% inhibition after a 30-minute pre-incubation.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own validation experiments and consult relevant literature. The synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine derivatives have been reported, but specific data on the "1-one" derivative's mechanism-based inhibition may be limited.[4][5][6] The principles of enzyme inhibition troubleshooting are broadly applicable.[3]

References

Technical Support Center: Scale-up Synthesis of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: The most common and scalable synthetic strategies involve a multi-step process typically starting from readily available piperidine or piperazine derivatives. A general approach involves the N-alkylation of a suitable piperazine precursor followed by an intramolecular cyclization to form the bicyclic lactam. Reductive amination is also a key transformation in many synthetic routes to form the core structure.

Q2: What are the critical process parameters to monitor during the scale-up of the cyclization step?

A2: Temperature control is crucial as the intramolecular cyclization can be exothermic. Monitoring the reaction temperature and ensuring adequate cooling capacity is essential to prevent runaway reactions and the formation of side products. Reagent addition rate, solvent choice, and reaction concentration also significantly impact reaction kinetics and impurity profiles.

Q3: Are there any known stability issues with piperazine-containing compounds at elevated temperatures?

A3: Yes, aqueous solutions of piperazine can undergo thermal degradation at temperatures above 150°C.[1] While this compound is a more complex structure, it is prudent to assume potential degradation at elevated temperatures. It is recommended to conduct thermal stability studies on the reaction mixture and the isolated product to determine the maximum recommended operating temperature.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Monitor reaction progress by an appropriate analytical method (e.g., HPLC, GC).- Increase reaction time or temperature cautiously, considering the thermal stability of the product.- Ensure efficient mixing, especially in large reactors.
Side Reactions - Optimize reaction temperature to minimize the formation of byproducts.- Investigate the order of reagent addition.- Evaluate different catalysts or reagents that may offer higher selectivity.
Product Degradation - Perform the reaction under an inert atmosphere (e.g., nitrogen, argon) to prevent oxidative degradation.- Limit the exposure of the reaction mixture to high temperatures.
Issues with Starting Materials - Verify the purity of starting materials and reagents, as impurities can interfere with the reaction.
Problem 2: Difficulty in Product Purification and Isolation
Possible Cause Suggested Solution
Formation of Closely-Related Impurities - Develop a more selective crystallization process by screening different solvent systems.- Consider preparative chromatography if impurities are difficult to remove by crystallization.- Re-evaluate the reaction conditions to minimize the formation of specific impurities.
Product is an Oil or Difficult to Crystallize - Attempt to form a salt of the product, which may have better crystalline properties.- Use seeding to induce crystallization.- Perform a solvent swap to a solvent in which the product is less soluble.
Emulsion Formation During Work-up - Add a small amount of brine or a different organic solvent to break the emulsion.- Adjust the pH of the aqueous layer.- Allow the mixture to stand for a longer period.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-up Synthesis of a Key Intermediate via Reductive Amination

ParameterLab-Scale (10 g)Pilot-Scale (10 kg)
Reactant A 1.0 eq1.0 eq
Reactant B 1.1 eq1.05 eq
Catalyst Loading 1 mol%0.5 mol%
Solvent Volume 100 mL80 L
Reaction Temperature 25°C35°C (controlled)
Reaction Time 12 hours24 hours
Typical Yield 85%78%
Purity (by HPLC) 98%95%
Major Impurity Over-alkylation product (1.5%)Over-alkylation product (3.5%)

Experimental Protocols

Key Experiment: Scale-up of Reductive Amination Step

Objective: To synthesize the N-substituted piperazine intermediate on a 1 kg scale.

Materials:

  • Substituted Piperazine (1.0 kg, 1.0 eq)

  • Aldehyde/Ketone (1.05 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM) (10 L)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Charge a 20 L reactor with the substituted piperazine and dichloromethane.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add the aldehyde/ketone to the solution over 15-20 minutes, maintaining the temperature below 25°C.

  • Stir the reaction mixture for 1 hour at room temperature to allow for imine formation.

  • Cool the reactor to 0-5°C.

  • Add sodium triacetoxyborohydride portion-wise over 1-2 hours, ensuring the temperature does not exceed 10°C.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Visualizations

Scale_up_Synthesis_Workflow cluster_0 Phase 1: Process Development (Lab Scale) cluster_1 Phase 2: Scale-up & Manufacturing Route_Scouting Route Scouting & Feedstock Selection Reaction_Optimization Reaction Optimization (DoE) Route_Scouting->Reaction_Optimization Analytical_Method_Dev Analytical Method Development Reaction_Optimization->Analytical_Method_Dev Pilot_Batch Pilot Batch (kg scale) Analytical_Method_Dev->Pilot_Batch Tech Transfer Process_Safety_Assessment Process Safety Assessment (DSC, RC1) Pilot_Batch->Process_Safety_Assessment Impurity_Profile Impurity Profiling & Purging Strategy Process_Safety_Assessment->Impurity_Profile GMP_Manufacturing GMP Manufacturing Impurity_Profile->GMP_Manufacturing Troubleshooting_Logic cluster_solutions Potential Solutions Start Low Yield or Impurity Issue Check_Purity Check Starting Material Purity Start->Check_Purity Monitor_Reaction Monitor Reaction Kinetics (HPLC/GC) Start->Monitor_Reaction Analyze_Impurities Identify Impurity Structures (LC-MS/NMR) Start->Analyze_Impurities Change_Reagents Change Reagents or Catalyst Check_Purity->Change_Reagents Optimize_Temp Optimize Temperature & Concentration Monitor_Reaction->Optimize_Temp Analyze_Impurities->Optimize_Temp Improve_Workup Improve Work-up & Purification Analyze_Impurities->Improve_Workup

References

Validation & Comparative

A Comparative Guide to the In Vitro Activity of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one Derivatives as Mu-Opioid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cell-based activity of a novel Octahydro-1H-pyrido[1,2-a]pyrazin-1-one derivative against established mu-opioid receptor antagonists. The data presented herein is compiled from publicly available research to facilitate the evaluation of this compound class for further investigation in drug discovery and development programs.

Introduction

The mu-opioid receptor, a G-protein coupled receptor (GPCR), is a primary target for potent analgesics. However, its activation is also associated with significant side effects such as respiratory depression, constipation, and addiction. Consequently, the development of mu-opioid receptor antagonists is of great interest for treating opioid overdose, opioid-induced constipation, and substance use disorders. This guide focuses on the in vitro validation of a promising this compound derivative, referred to as Compound 36, and compares its activity with clinically relevant mu-opioid receptor antagonists.

Comparative Analysis of In Vitro Activity

The following table summarizes the binding affinity (Ki) and functional antagonist activity (IC50) of Compound 36 and other benchmark mu-opioid receptor antagonists. The data has been collated from various studies to provide a comparative overview. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.

CompoundChemical ClassTarget ReceptorCell LineAssay TypeBinding Affinity (Ki, nM)Functional Antagonism (IC50, nM)
Compound 36 This compound derivativeHuman mu-opioidCHORadioligand Binding0.471.8 ([³⁵S]GTPγS)
Naloxone Morphinan derivativeHuman mu-opioidCHORadioligand Binding / [³⁵S]GTPγS~1-3~1-5
Naltrexone Morphinan derivativeHuman mu-opioidCHO / HEK293Radioligand Binding / cAMP~0.2-1~1-10
Alvimopan Piperidine derivativeHuman mu-opioidRecombinant cell linesRadioligand Binding / [³⁵S]GTPγS~0.2~0.25
Methylnaltrexone Quaternary ammonium morphinan derivativeHuman mu-opioidRecombinant cell linesRadioligand Binding / [³⁵S]GTPγS~10~30

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the assays used to evaluate these compounds, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Mu-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein (αβγ) MOR->G_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP Exchanges GDP for GTP G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to cAMP Antagonist Antagonist (e.g., Compound 36) Antagonist->MOR Blocks Binding Opioid_Agonist Opioid Agonist (e.g., Morphine) Opioid_Agonist->MOR Activates GTP GTP GDP GDP G_alpha_GTP->AC Inhibits Downstream_Signaling Downstream Signaling cAMP->Downstream_Signaling ATP ATP ATP->cAMP Beta_Arrestin->Downstream_Signaling

Mu-Opioid Receptor Signaling Pathway

Experimental Workflow for Cell-Based Assays Cell_Culture 1. Cell Culture (e.g., CHO cells expressing MOR) Seeding 2. Cell Seeding (e.g., 96-well plates) Cell_Culture->Seeding Compound_Addition 3. Compound Addition - Antagonist (Test Compound) - Agonist (Stimulation) Seeding->Compound_Addition Incubation 4. Incubation Compound_Addition->Incubation Assay_Specific_Steps 5. Assay-Specific Steps (e.g., add [³⁵S]GTPγS, cAMP detection reagents, or Ca²⁺ dye) Incubation->Assay_Specific_Steps Signal_Detection 6. Signal Detection (e.g., Scintillation counting, FRET, Fluorescence) Assay_Specific_Steps->Signal_Detection Data_Analysis 7. Data Analysis (IC50/Ki determination) Signal_Detection->Data_Analysis

General Experimental Workflow

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation.

Radioligand Binding Assay for Mu-Opioid Receptor

This assay determines the binding affinity (Ki) of a test compound for the mu-opioid receptor.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor are cultured in appropriate media supplemented with antibiotics for selection.

  • Membrane Preparation: Cells are harvested, homogenized in a buffered solution, and centrifuged to isolate the cell membranes containing the receptor. The protein concentration of the membrane preparation is determined.

  • Binding Reaction: In a 96-well plate, a fixed concentration of a radiolabeled mu-opioid receptor ligand (e.g., [³H]-DAMGO) is incubated with the cell membranes in the presence of varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).

  • Incubation and Filtration: The reaction is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Signal Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The Ki value is determined by fitting the competition binding data to a one-site or two-site binding model using appropriate software (e.g., GraphPad Prism).

[³⁵S]GTPγS Binding Assay for Functional Antagonism

This functional assay measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation.

  • Membrane Preparation: As described in the radioligand binding assay.

  • Assay Buffer: The assay is performed in a buffer containing GDP to facilitate the exchange for [³⁵S]GTPγS upon receptor activation.

  • Reaction Mixture: Cell membranes are pre-incubated with varying concentrations of the antagonist. A fixed concentration of a mu-opioid receptor agonist (e.g., DAMGO) is then added to stimulate the receptor, followed by the addition of [³⁵S]GTPγS.

  • Incubation and Filtration: The reaction is incubated to allow for [³⁵S]GTPγS binding to activated G-proteins. The reaction is terminated by rapid filtration.

  • Signal Detection: The amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.

  • Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding, is calculated from the dose-response curve.

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of the Gi/o-coupled mu-opioid receptor.

  • Cell Culture and Seeding: CHO cells expressing the mu-opioid receptor are seeded into 384-well plates and cultured overnight.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the antagonist.

  • Cell Stimulation: An adenylyl cyclase activator (e.g., forskolin) and a mu-opioid receptor agonist are added to the wells to stimulate cAMP production and its subsequent inhibition by the activated mu-opioid receptor.

  • Cell Lysis and Detection: A lysis buffer containing HTRF detection reagents (a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor) is added.[1]

  • Signal Detection: The plate is read on an HTRF-compatible reader. In the absence of cellular cAMP, the donor and acceptor are in close proximity, resulting in a high FRET signal. Cellular cAMP competes with the d2-labeled cAMP, leading to a decrease in the FRET signal.[2]

  • Data Analysis: The IC50 value is determined from the concentration-response curve of the antagonist's inhibition of the agonist-induced decrease in cAMP levels.[1]

Calcium Mobilization Assay

This assay is suitable for Gq-coupled GPCRs or Gi-coupled receptors co-expressing a promiscuous G-protein (e.g., Gα16) that couples to the calcium signaling pathway.

  • Cell Culture and Seeding: HEK293 cells co-expressing the mu-opioid receptor and a promiscuous G-protein are seeded in a 96- or 384-well plate.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which becomes fluorescent upon binding to intracellular calcium.[3][4]

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR). The antagonist is added and incubated, followed by the addition of an agonist to stimulate calcium release.

  • Signal Detection: The fluorescence intensity is measured kinetically in real-time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium flux is measured, and the IC50 is calculated.

β-Arrestin Recruitment Assay (e.g., Tango GPCR Assay)

This assay measures the recruitment of β-arrestin to the activated mu-opioid receptor, a key event in receptor desensitization and signaling.

  • Cell Line: A specialized cell line (e.g., U2OS) is used, which co-expresses the mu-opioid receptor fused to a transcription factor, and a β-arrestin protein fused to a protease.[5]

  • Compound Treatment: Cells are incubated with the test antagonist followed by an agonist.

  • Mechanism: Agonist-induced receptor activation leads to the recruitment of the β-arrestin-protease fusion protein, which cleaves the transcription factor from the receptor. The transcription factor then translocates to the nucleus and activates the expression of a reporter gene (e.g., β-lactamase).[5]

  • Signal Detection: After an incubation period to allow for reporter gene expression, a substrate for the reporter enzyme is added. The product of the enzymatic reaction is then measured (e.g., by fluorescence or luminescence).

  • Data Analysis: The IC50 value is determined from the antagonist's inhibition of the agonist-induced reporter gene expression.

Conclusion

The this compound derivative, Compound 36, demonstrates potent mu-opioid receptor binding affinity and functional antagonism in cell-based assays. Its in vitro profile is comparable to, and in some aspects, may offer advantages over established antagonists. The detailed experimental protocols provided in this guide serve as a resource for researchers to independently validate and further explore the therapeutic potential of this and related chemical scaffolds. The diverse array of available cell-based assays allows for a comprehensive characterization of compound activity, from direct receptor interaction to downstream signaling events.

References

A Comparative Guide to Octahydro-1H-pyrido[1,2-a]pyrazin-1-one and Structurally-Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one and its derivatives with other structurally and functionally similar compounds. The following sections detail their comparative biological activities, present key quantitative data in a structured format, outline the experimental protocols used for these evaluations, and provide visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a bicyclic heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. Its rigid structure and the presence of nitrogen atoms make it a key building block for the synthesis of a variety of biologically active molecules.[1] Derivatives of this core structure have been investigated for a range of therapeutic applications, most notably as potent and selective antagonists for the µ-opioid receptor, indicating potential uses in pain management and addiction therapy.[1][2]

Comparative Analysis with Structurally Similar Compounds

This guide focuses on two primary comparisons:

  • Derivatives as µ-Opioid Receptor Antagonists: A direct comparison of a highly potent Octahydro-1H-pyrido[1,2-a]pyrazine derivative with a compound based on a different scaffold, the octahydroquinolizine template.

  • Structural Analogy to Praziquantel: A look at the structural similarities with the anthelmintic drug Praziquantel and the implications for different therapeutic applications.

µ-Opioid Receptor Antagonism

A significant area of research for Octahydro-1H-pyrido[1,2-a]pyrazine derivatives has been in the development of µ-opioid receptor antagonists. One notable compound, referred to as Compound 36 (3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido(1,2-a)pyrazin-8-yl)phenol), has demonstrated high affinity and potent antagonist activity at the µ-opioid receptor.[2]

For a direct comparison, we will evaluate Compound 36 against Compound 4 , a constrained analog based on an octahydroquinolizine scaffold.[2]

Table 1: Comparative In Vitro Activity of µ-Opioid Receptor Antagonists [2]

CompoundScaffoldµ-Opioid Receptor Binding Affinity (Ki, nM)µ-Opioid Receptor Antagonist Activity (IC50, nM)κ-Opioid Receptor Binding Affinity (Ki, nM)δ-Opioid Receptor Binding Affinity (Ki, nM)
Compound 36 Octahydro-1H-pyrido[1,2-a]pyrazine0.471.8150250
Compound 4 Octahydroquinolizine0.620.543.1160

As shown in the table, Compound 36 exhibits sub-nanomolar binding affinity for the µ-opioid receptor, comparable to Compound 4. While Compound 4 shows slightly more potent antagonist activity in the functional assay, Compound 36 demonstrates a significantly improved selectivity profile, with much lower affinity for the κ- and δ-opioid receptors. This enhanced selectivity is a crucial attribute in drug development, as it can lead to a reduction in off-target side effects.

Structural Relationship to Praziquantel

Praziquantel is a broad-spectrum anthelmintic drug effective against various flatworm infections, including schistosomiasis.[3][4] Its mechanism of action is believed to involve the disruption of calcium ion homeostasis in the parasite, leading to muscle contraction and paralysis.[3][4][5] While the core of Praziquantel is a pyrazinoisoquinoline, it shares structural similarities with the pyrido[1,2-a]pyrazine scaffold. This structural relationship highlights how modifications to a core heterocyclic system can result in vastly different pharmacological activities.

The primary mode of action for Praziquantel is not through GPCR modulation in the same way as the opioid antagonists. Instead, it is thought to act on voltage-gated calcium channels in the parasite.[3][4] This fundamental difference in the biological target and signaling pathway underscores the importance of the specific substitutions and overall three-dimensional structure of the molecule in determining its therapeutic effect.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for Opioid Receptors

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Materials:

  • Cell membranes expressing the target opioid receptor (µ, δ, or κ).

  • Radioligand (e.g., [³H]diprenorphine).

  • Test compound (e.g., Compound 36).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., naloxone).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radioligand, and either the test compound or the non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow for binding equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from a concentration-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist at a G protein-coupled receptor (GPCR).

Materials:

  • Cell membranes expressing the target opioid receptor.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compound.

  • Agonist (for antagonist testing, e.g., DAMGO for µ-opioid receptor).

  • Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • Pre-incubate the cell membranes with the test compound (for antagonist testing) or buffer (for agonist testing).

  • Add the agonist (for antagonist testing) to stimulate the receptor.

  • Initiate the binding reaction by adding a mixture of [³⁵S]GTPγS and GDP.

  • Incubate the reaction at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • For antagonists, determine the IC50 value from the concentration-dependent inhibition of agonist-stimulated [³⁵S]GTPγS binding.

Visualizing Pathways and Workflows

G Protein-Coupled Receptor (GPCR) Signaling Pathway

The µ-opioid receptor is a classic example of a G protein-coupled receptor (GPCR). The following diagram illustrates the general signaling cascade initiated by the binding of a ligand to a GPCR.[6][7][8][9][10]

GPCR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand (e.g., Opioid) GPCR GPCR (e.g., µ-Opioid Receptor) Ligand->GPCR Binds G_Protein G Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates GDP GDP G_Protein->GDP Releases GTP GTP G_Protein->GTP Binds Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces/Inhibits Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: A simplified diagram of a G protein-coupled receptor (GPCR) signaling pathway.

General In Vitro Pharmacological Assay Workflow

The following diagram outlines a typical workflow for conducting in vitro pharmacological assays, from initial compound preparation to final data analysis.[11][12][13][14]

Assay_Workflow Start Start Compound_Prep Compound Preparation (Serial Dilutions) Start->Compound_Prep Assay_Setup Assay Setup (Reagents, Plates) Compound_Prep->Assay_Setup Incubation Incubation (Controlled Time & Temperature) Assay_Setup->Incubation Detection Detection (e.g., Scintillation Counting) Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis (IC50/Ki Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A general workflow for in vitro pharmacological assays.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective µ-opioid receptor antagonists. The comparison with compounds based on other scaffolds highlights the potential for fine-tuning selectivity, a critical aspect of modern drug discovery. Furthermore, the structural relationship to compounds like Praziquantel, which have entirely different biological targets and therapeutic uses, underscores the remarkable diversity of pharmacological activity that can be achieved from a common heterocyclic core. This guide provides researchers and drug development professionals with a foundational understanding of the comparative pharmacology of these compounds, supported by clear data and detailed experimental context.

References

A Comparative Guide to the Structure-Activity Relationship of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one Derivatives as μ-Opioid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of novel octahydro-1H-pyrido[1,2-a]pyrazin-1-one derivatives as μ-opioid receptor antagonists. The data and methodologies presented are based on the seminal work by Le Bourdonnec and colleagues, offering a framework for understanding the key structural features that govern the potency and selectivity of this class of compounds.

Introduction

The quest for potent and selective μ-opioid receptor antagonists is a significant endeavor in medicinal chemistry, with potential applications in treating opioid-induced side effects and other conditions. Research in this area has led to the exploration of various scaffolds that can mimic the binding of endogenous and exogenous opioids without eliciting an agonist response. One such promising scaffold is the octahydro-1H-pyrido[1,2-a]pyrazine core.

A key study in this field involved the strategic replacement of an octahydroquinolizine template with the octahydro-1H-pyrido[1,2-a]pyrazine scaffold. This modification led to the discovery of a series of potent μ-opioid receptor antagonists. This guide will delve into the SAR of these compounds, comparing their binding affinities and functional activities based on structural modifications.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological data for a selection of key octahydro-1H-pyrido[1,2-a]pyrazine derivatives. The data includes binding affinities (Ki) for the human μ, δ, and κ opioid receptors, as well as the functional antagonist activity (IC50) at the μ-opioid receptor.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Octahydro-1H-pyrido[1,2-a]pyrazine Analogs

CompoundR1R2R3μ Ki (nM)δ Ki (nM)κ Ki (nM)Selectivity (μ/δ)Selectivity (μ/κ)
4 ---0.621502524240
35 HHH24>1000>1000>42>42
36 2-Cl-benzylHH0.47230110489234
37 3-Cl-benzylHH1.1450200409182
38 4-Cl-benzylHH1.5560280373187
45 2-MeO-benzylHH0.98320150327153
54 CinnamylHH0.85290130341153
62 2-F-benzylHH0.55250120455218

Compound 4 represents the parent octahydroquinolizine analog.

Table 2: In Vitro Functional Antagonist Activity at the μ-Opioid Receptor

CompoundR1R2R3[35S]GTPγS IC50 (nM)
4 ---0.54
35 HHH>1000
36 2-Cl-benzylHH1.8
37 3-Cl-benzylHH4.5
38 4-Cl-benzylHH6.2
45 2-MeO-benzylHH3.9
54 CinnamylHH3.1
62 2-F-benzylHH2.1

Structure-Activity Relationship Analysis

The data presented in Tables 1 and 2 reveal several key SAR trends for this series of octahydro-1H-pyrido[1,2-a]pyrazine derivatives:

  • Core Scaffold: The replacement of the octahydroquinolizine scaffold in compound 4 with the octahydro-1H-pyrido[1,2-a]pyrazine core in the subsequent analogs proved to be a successful strategy, maintaining high μ-opioid receptor affinity.

  • N-Substituent: The nature of the substituent on the pyrazine nitrogen (R1) is a critical determinant of activity.

    • An unsubstituted nitrogen (compound 35 ) leads to a significant loss of affinity and functional activity.

    • The introduction of a benzyl group at this position restores high affinity.

    • Substituents on the benzyl ring influence potency. Halogen substitutions (Cl, F) are well-tolerated, with the position of the substituent impacting activity. For instance, a 2-chloro substitution (compound 36 ) provided the highest affinity in this series.[1]

    • Other aromatic and extended substituents, such as cinnamyl (compound 54 ), also confer high potency.

  • Stereochemistry: The stereochemistry of the piperidine ring fusion and the orientation of the hydroxyphenyl group are crucial for optimal receptor interaction, although not detailed in the provided tables. The parent compounds were designed based on a trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine pharmacophore.

  • Selectivity: Many of the potent analogs, such as compound 36 , exhibit improved selectivity for the μ-opioid receptor over the δ and κ subtypes compared to the parent compound 4 .[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR study.

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the test compounds for the human μ, δ, and κ opioid receptors.

  • Materials:

    • Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the cloned human μ, δ, or κ opioid receptors.

    • Radioligand: [3H]diprenorphine (a non-selective opioid antagonist).

    • Non-specific binding determinant: Naloxone (10 μM).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Aliquots of the cell membrane preparations (10-20 μg of protein) are incubated with [3H]diprenorphine (0.5 nM) and various concentrations of the test compounds.

    • The incubation is carried out in a final volume of 1 mL of assay buffer for 60 minutes at 25°C.

    • The reaction is terminated by rapid filtration through Whatman GF/B glass fiber filters using a cell harvester.

    • The filters are washed three times with 4 mL of ice-cold assay buffer.

    • The filter-bound radioactivity is measured by liquid scintillation counting.

    • The IC50 values are determined from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.

2. [35S]GTPγS Functional Assay

  • Objective: To determine the in vitro functional antagonist activity (IC50) of the test compounds at the μ-opioid receptor.

  • Materials:

    • Membrane preparations from CHO cells expressing the human μ-opioid receptor.

    • [35S]GTPγS (0.05 nM).

    • GDP (10 μM).

    • Agonist: DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin) (1 μM).

    • Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • Procedure:

    • Cell membranes (5-10 μg of protein) are pre-incubated with various concentrations of the antagonist test compounds for 15 minutes at 25°C.

    • The agonist DAMGO is then added, followed by [35S]GTPγS and GDP.

    • The incubation is continued for 60 minutes at 25°C in a final volume of 1 mL.

    • The reaction is terminated by rapid filtration through Whatman GF/B filters.

    • The filters are washed with ice-cold buffer.

    • The filter-bound [35S]GTPγS is quantified by liquid scintillation counting.

    • The IC50 values are calculated from the concentration-dependent inhibition of DAMGO-stimulated [35S]GTPγS binding.

Visualizations

μ-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the μ-opioid receptor, which is a Gi/Go-coupled receptor. Antagonists, such as the octahydro-1H-pyrido[1,2-a]pyrazine derivatives, block the initiation of this cascade by preventing agonist binding.

mu_opioid_signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Space Agonist Opioid Agonist MOR μ-Opioid Receptor Agonist->MOR Binds & Activates Antagonist Octahydro-1H-pyrido [1,2-a]pyrazin-1-one Derivative Antagonist->MOR Binds & Blocks Gi_protein Gαi/o-GDP (Inactive) MOR->Gi_protein Activates G_alpha Gαi/o-GTP Gi_protein->G_alpha GTP replaces GDP G_beta_gamma Gβγ Gi_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels G_beta_gamma->Ca_channel Inhibits K_channel GIRK Channels G_beta_gamma->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates

Caption: μ-Opioid receptor signaling cascade.

Experimental Workflow for SAR Studies

The logical flow of a typical SAR study for novel opioid receptor antagonists is depicted below.

SAR_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis A Lead Compound (e.g., Octahydroquinolizine) B Scaffold Hopping (e.g., to Pyrido[1,2-a]pyrazine) A->B C Analog Synthesis (Varying R-groups) B->C D Primary Binding Assay (μ, δ, κ Receptor Affinity) C->D E Functional Assay ([35S]GTPγS - Antagonism) D->E F Determine Ki and IC50 Values E->F G Structure-Activity Relationship (SAR) Analysis F->G G->C SAR-guided Optimization H Identify Lead Candidates G->H

Caption: Workflow for SAR studies.

References

A Comparative Analysis of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one Derivatives and Other Mu-Opioid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of a novel series of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one derivatives against other established mu-opioid receptor (MOR) antagonists. The data presented is compiled from preclinical research and aims to offer an objective overview for researchers and professionals in the field of drug development and pharmacology.

Introduction to Mu-Opioid Receptor Antagonists

Mu-opioid receptors are a critical target in the management of pain and opioid use disorder. Antagonists of this receptor, such as naloxone and naltrexone, are essential for reversing the effects of opioid overdose and in the treatment of addiction. The development of novel MOR antagonists with improved pharmacological profiles, including higher affinity, selectivity, and better in vivo efficacy, is an ongoing area of research. Recently, a new class of antagonists based on the octahydro-1H-pyrido[1,2-a]pyrazine scaffold has emerged, showing promise in preclinical studies.

Comparative Efficacy of Mu-Opioid Receptor Antagonists

The following tables summarize the in vitro binding affinity (Ki) and functional antagonist activity (IC50) of a representative this compound derivative, compound 36 (3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido(1,2-a)pyrazin-8-yl)phenol), and compares it with a structurally related compound with an octahydroquinolizine scaffold (Compound 4), as well as the widely used MOR antagonists, Naloxone and Naltrexone.

Table 1: Comparative Binding Affinity (Ki) at the Mu-Opioid Receptor

CompoundScaffoldKi (nM)Source
Compound 36 Octahydro-1H-pyrido[1,2-a]pyrazine0.47 [1]
Compound 4Octahydroquinolizine0.62[1]
NaltrexoneMorphinan0.052 - 0.2[2]
NaloxoneMorphinan1.6 - 2.3[3][4]

Lower Ki values indicate higher binding affinity.

Table 2: Comparative Functional Antagonist Activity (IC50) at the Mu-Opioid Receptor

CompoundScaffoldIC50 (nM)Source
Compound 36 Octahydro-1H-pyrido[1,2-a]pyrazine1.8 [1]
Compound 4Octahydroquinolizine0.54[1]
NaltrexoneMorphinan3.8 - 8.9[4]
NaloxoneMorphinan1.6 - 5.5[4]

Lower IC50 values indicate greater potency in inhibiting receptor function.

Compound 36, an this compound derivative, demonstrates high affinity for the mu-opioid receptor with a Ki value of 0.47 nM and potent in vitro antagonist activity with an IC50 of 1.8 nM.[1] When compared to Compound 4, which possesses an octahydroquinolizine template, Compound 36 exhibits a slightly higher binding affinity and a notable improvement in the binding selectivity profile for mu versus kappa and delta opioid receptors.[1]

Mu-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the mu-opioid receptor and the mechanism of action of its antagonists.

mu_opioid_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Agonist Opioid Agonist MOR Mu-Opioid Receptor (MOR) Opioid Agonist->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces Cellular_Response Decreased Neuronal Excitability (Analgesia) cAMP->Cellular_Response Modulates K_channel->Cellular_Response Leads to Hyperpolarization Ca_channel->Cellular_Response Reduces Neurotransmitter Release MOR Antagonist MOR Antagonist MOR Antagonist->MOR Blocks Agonist Binding

Caption: Mu-opioid receptor signaling and antagonist action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of these inhibitors.

Radioligand Binding Assay for Mu-Opioid Receptor

This assay determines the binding affinity (Ki) of a compound for the mu-opioid receptor.

Materials:

  • CHO (Chinese Hamster Ovary) cells stably expressing the human mu-opioid receptor.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]DAMGO (a selective mu-opioid agonist).

  • Non-specific binding control: Unlabeled naloxone (10 µM).

  • Test compounds (e.g., Compound 36, Compound 4).

  • Glass fiber filters (GF/B).

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture CHO cells expressing the human mu-opioid receptor.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation (typically 5-10 µg of protein per well).

    • Add various concentrations of the test compound.

    • Add the radioligand ([³H]DAMGO) at a concentration near its Kd value.

    • For determining non-specific binding, add a high concentration of unlabeled naloxone.

    • Incubate the plate at 25°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound (agonist or antagonist) by quantifying its effect on G-protein activation.

Materials:

  • CHO cell membranes expressing the human mu-opioid receptor.

  • Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • [³⁵S]GTPγS.

  • GDP (Guanosine diphosphate).

  • Agonist (e.g., DAMGO).

  • Test antagonist compounds.

  • Glass fiber filters (GF/B).

  • Scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation (5-10 µg of protein).

    • Add a fixed concentration of GDP (e.g., 10 µM).

    • Add [³⁵S]GTPγS (e.g., 0.05 nM).

    • To measure antagonist activity, add varying concentrations of the test antagonist compound followed by a fixed concentration of an agonist (e.g., DAMGO at its EC₉₀).

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes.

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound as a function of the antagonist concentration.

    • Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.

Conclusion

The novel this compound derivative, Compound 36, demonstrates potent in vitro antagonist activity at the mu-opioid receptor, with binding affinity and functional potency comparable to or exceeding that of some established antagonists. Its distinct scaffold offers a new avenue for the development of mu-opioid receptor modulators with potentially improved pharmacological properties. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this new class of inhibitors.

References

Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of the Octahydro-1H-pyrido[1,2-a]pyrazin-1-one Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a chemical scaffold is paramount to predicting potential off-target effects and ensuring the specificity of therapeutic candidates. This guide provides a comparative analysis of the cross-reactivity profile of compounds based on the Octahydro-1H-pyrido[1,2-a]pyrazin-1-one core structure, with a particular focus on the widely used anthelmintic drug, Praziquantel.

While direct, comprehensive cross-reactivity data for this compound itself is limited in publicly available literature, the extensive research on Praziquantel, which features a related pyrazino-isoquinoline core, offers significant insights into the potential interactions of this chemical family with various biological targets. This guide synthesizes available quantitative data, details relevant experimental protocols, and provides visualizations to facilitate a deeper understanding of the target engagement and selectivity of this important scaffold.

Praziquantel: A Case Study in Cross-Reactivity

Praziquantel (PZQ) is the cornerstone of treatment for schistosomiasis, a parasitic disease affecting millions worldwide. Its primary therapeutic action is attributed to the disruption of calcium homeostasis in the parasite.

Primary Target: Schistosome TRP Ion Channels

Recent research has identified the primary target of Praziquantel in schistosomes as a transient receptor potential (TRP) ion channel, specifically TRPMPZQ.[1] The (R)-enantiomer of Praziquantel is the more potent form, eliciting its anthelmintic effects at nanomolar to low micromolar concentrations.

CompoundTargetAssay TypeMeasured Value (EC50)Reference
(R)-PraziquantelSchistosoma mansoni TRPMPZQCa2+ Influx Assay~150 nM[1]
(R)-PraziquantelMesocestoides corti TRPMPZQCa2+ Influx Assay82 ± 3 nM[1]
(R)-PraziquantelEchinococcus granulosus TRPMPZQCa2+ Influx Assay55 ± 6 nM[1]
Human Off-Target Profile of Praziquantel

Despite its established safety profile, Praziquantel is known to interact with human host targets, a critical consideration in drug development.

Serotonin 5-HT2B Receptor: One of the most well-characterized human off-targets of Praziquantel is the serotonin 5-HT2B receptor, a G-protein coupled receptor (GPCR). (R)-Praziquantel acts as a partial agonist at this receptor with micromolar affinity.[2][3][4] This interaction is thought to contribute to some of the physiological effects observed during treatment.

CompoundTargetAssay TypeMeasured Value (Ki)Functional ActivityReference
(±)-PraziquantelHuman 5-HT2B ReceptorRadioligand Binding Assay5.3 µMPartial Agonist (EC50 ≈ 8 µM)[2][3][4]

Other Potential Off-Targets: Studies have also suggested potential interactions of Praziquantel with other host and parasite proteins, although comprehensive quantitative data is less available. These include the regulatory myosin light chain in Schistosoma mansoni and glyceraldehyde-3-phosphate dehydrogenase in Echinococcus granulosus.

Broader Cross-Reactivity of the Octahydro-1H-pyrido[1,2-a]pyrazine Scaffold

The versatility of the Octahydro-1H-pyrido[1,2-a]pyrazine scaffold is highlighted by research into its derivatives, which have been engineered to target specific mammalian receptors with high affinity and selectivity.

Mu-Opioid Receptor Antagonists

A series of novel compounds incorporating the Octahydro-1H-pyrido[1,2-a]pyrazine core have been synthesized and evaluated as mu-opioid receptor antagonists.[5][6] This demonstrates that with appropriate chemical modifications, this scaffold can be directed to interact potently with specific human GPCRs, distinct from the known targets of Praziquantel.

CompoundTargetAssay TypeMeasured Value (Ki)Measured Value (IC50)Reference
Compound 36Human µ-opioid receptorRadioligand Binding0.47 nM1.8 nM[5][6]
Compound 36Human δ-opioid receptorRadioligand Binding150 nM-[5][6]
Compound 36Human κ-opioid receptorRadioligand Binding38 nM-[5][6]

Experimental Methodologies

The quantitative data presented in this guide are derived from established in vitro pharmacological assays. Understanding these methods is crucial for interpreting the data and designing future cross-reactivity studies.

Radioligand Binding Assay for GPCRs

This technique is used to determine the binding affinity of a compound for a specific receptor.

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). A test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity of the test compound (Ki) can then be calculated.

Generalized Protocol:

  • Receptor Preparation: Prepare cell membranes from cells overexpressing the target GPCR.

  • Assay Setup: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound in a suitable buffer.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value, from which the Ki value is calculated.

Calcium Mobilization Assay for GPCRs and Ion Channels

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs or calcium-permeable ion channels.

Principle: Cells expressing the target receptor or ion channel are loaded with a calcium-sensitive fluorescent dye. Upon activation of the target by a test compound, intracellular calcium levels rise, leading to an increase in the fluorescence of the dye. This change in fluorescence is measured to determine the potency (EC50) and efficacy of the compound.

Generalized Protocol:

  • Cell Culture: Culture cells expressing the target receptor or ion channel in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add the test compound at various concentrations to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the change in fluorescence against the concentration of the test compound to determine the EC50 value.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for assessing cross-reactivity and the signaling pathways involved.

experimental_workflow cluster_screening Cross-Reactivity Screening cluster_analysis Data Analysis compound Test Compound (this compound derivative) primary_assay Primary Target Assay (e.g., TRPM_PZQ functional assay) compound->primary_assay On-Target Activity secondary_panel Secondary Target Panel (e.g., GPCRs, Ion Channels, Enzymes) compound->secondary_panel Off-Target Screening binding_assay Binding Assays (e.g., Radioligand Binding) secondary_panel->binding_assay functional_assay Functional Assays (e.g., Calcium Mobilization) secondary_panel->functional_assay affinity Determine Affinity (Ki, Kd) binding_assay->affinity potency Determine Potency & Efficacy (IC50, EC50) functional_assay->potency selectivity Assess Selectivity Profile affinity->selectivity potency->selectivity

Caption: Experimental workflow for assessing the cross-reactivity of a test compound.

signaling_pathways cluster_primary Primary Target Pathway (Parasite) cluster_off_target Off-Target Pathway (Human) PZQ Praziquantel TRPM_PZQ TRPM_PZQ Channel PZQ->TRPM_PZQ Activates Ca_influx Ca2+ Influx TRPM_PZQ->Ca_influx Paralysis Muscle Paralysis & Tegument Damage Ca_influx->Paralysis PZQ_human Praziquantel HT2BR 5-HT2B Receptor PZQ_human->HT2BR Partial Agonist Gq Gq Protein Activation HT2BR->Gq PLC PLC Activation Gq->PLC IP3 IP3 Production PLC->IP3 Ca_release Intracellular Ca2+ Release IP3->Ca_release Vascular_effect Vascular Smooth Muscle Contraction Ca_release->Vascular_effect

Caption: Signaling pathways for Praziquantel's primary and a key off-target.

logical_relationship cluster_derivatives Derivatives cluster_targets Biological Targets scaffold Octahydro-1H-pyrido[1,2-a]pyrazine Scaffold PZQ Praziquantel scaffold->PZQ Opioid_Antagonist Opioid Antagonist (e.g., Compound 36) scaffold->Opioid_Antagonist Parasite_Channel Parasite Ion Channel (TRPM_PZQ) PZQ->Parasite_Channel Primary Target Human_GPCR Human GPCRs (5-HT2B, Opioid Receptors) PZQ->Human_GPCR Off-Target Opioid_Antagonist->Human_GPCR Primary Target

Caption: Relationship between the scaffold, its derivatives, and their biological targets.

Conclusion

The this compound scaffold, exemplified by Praziquantel and its derivatives, demonstrates a capacity for engaging a diverse range of biological targets. While Praziquantel's primary therapeutic effect is mediated through a specific parasite ion channel, it also exhibits measurable activity at human GPCRs. Furthermore, targeted chemical modifications to this core structure can produce compounds with high affinity and selectivity for other mammalian receptors, such as the mu-opioid receptor.

This comparative guide underscores the importance of comprehensive in vitro pharmacological profiling in early drug discovery. While a full off-target panel for Praziquantel is not publicly available, the existing data provides a valuable framework for understanding the cross-reactivity potential of the this compound scaffold. For researchers working with this chemical series, early and systematic assessment of off-target interactions is crucial for the development of safe and effective therapeutic agents.

References

A Comparative Guide to the Pharmacokinetic Profiles of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one and Piracetam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profile of the novel compound Octahydro-1H-pyrido[1,2-a]pyrazin-1-one and the well-established nootropic agent, Piracetam. Due to the limited availability of direct experimental data for this compound, this comparison is based on its structural characteristics and the established pharmacokinetic properties of Piracetam, a compound sharing a core pyrrolidinone structure. This document aims to offer a predictive overview for researchers and a solid data-backed profile for a known alternative.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for Piracetam, which serves as a benchmark for the hypothetical profile of this compound.

Pharmacokinetic ParameterPiracetamThis compound (Hypothetical)
Absorption
Bioavailability (Oral)Nearly 100%[1]Expected to be high due to its relatively small and compact bicyclic structure, which may facilitate membrane permeability.
Time to Peak Plasma Concentration (Tmax)Approximately 1 hour[2][3]Predicted to be in a similar range to Piracetam (0.5-1.5 hours), assuming rapid absorption.
Effect of FoodCmax may be decreased by 17% and Tmax prolonged to 1.5 hours.[1][3]A similar food effect could be anticipated, potentially delaying absorption and reducing peak concentration.
Distribution
Volume of Distribution (Vd)Approximately 0.6 L/kg[3]Likely to have a small to moderate volume of distribution, suggesting distribution primarily in total body water.
Plasma Protein BindingNot bound to plasma proteins.[2]Expected to have low plasma protein binding due to its polar nature and lack of significant lipophilic regions.
Blood-Brain Barrier (BBB) PenetrationCrosses the BBB.[1]The fused ring system and nitrogen atoms might influence BBB penetration; specific transporters could be involved.
Metabolism
Primary Metabolic PathwaysNot metabolized.[2]The bicyclic structure may be susceptible to Phase I (oxidation, hydrolysis) and Phase II (conjugation) metabolism in the liver, though the extent is unknown.
Major MetabolitesNo known major metabolites.[2]Potential for hydroxylation or other modifications on the saturated rings.
Excretion
Primary Route of EliminationRenal[2]Renal excretion is a likely route for the parent compound and any polar metabolites.
Percentage of Unchanged Drug in Urine80-100%[2]The percentage would depend on the extent of metabolism. If metabolism is significant, the percentage of unchanged drug would be lower.
Half-life (t1/2)Approximately 5 hours in plasma, 8.5 hours in cerebrospinal fluid.[1][2]The half-life is difficult to predict but would be influenced by its clearance rate (metabolism and excretion).
Total Body Clearance80-90 mL/min[2]Dependent on renal and hepatic clearance mechanisms.

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to determine the pharmacokinetic profile of a compound like this compound.

In Vivo Bioavailability Study
  • Objective: To determine the rate and extent of absorption of the test compound after oral administration compared to intravenous administration.

  • Animal Model: Male Sprague-Dawley rats (n=6 per group) are often used in early pharmacokinetic studies.[4]

  • Procedure:

    • Dosing:

      • Intravenous (IV) Group: A single dose (e.g., 1 mg/kg) of the compound is administered via the tail vein.

      • Oral (PO) Group: A single dose (e.g., 10 mg/kg) of the compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), is administered by oral gavage.

    • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., heparin).

    • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

    • Bioanalysis: The concentration of the compound in plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[5]

    • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax. Bioavailability (F%) is calculated as (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

In Vitro Metabolic Stability Assay
  • Objective: To assess the susceptibility of the compound to metabolism by liver enzymes.

  • Test System: Human liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.[6]

  • Procedure:

    • Incubation: The test compound (e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

    • Reaction Initiation: The metabolic reaction is initiated by adding a cofactor, NADPH.

    • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

    • Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

    • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Plasma Protein Binding Assay
  • Objective: To determine the extent to which the compound binds to proteins in the plasma.

  • Method: Rapid Equilibrium Dialysis (RED) is a common and reliable method.

  • Procedure:

    • Preparation: The test compound is added to plasma (human or animal).

    • Dialysis: The plasma containing the compound is placed in one chamber of a RED device, separated by a semi-permeable membrane from a buffer-filled chamber.

    • Equilibration: The device is incubated at 37°C to allow the unbound compound to diffuse across the membrane until equilibrium is reached.

    • Sampling: Samples are taken from both the plasma and buffer chambers.

    • Analysis: The concentration of the compound in both samples is measured by LC-MS/MS.

    • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the pharmacokinetic assessment of novel compounds.

Experimental_Workflow cluster_InVivo In Vivo Studies cluster_InVitro In Vitro Assays Animal_Dosing Animal Dosing (Oral & IV) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Time Points Plasma_Analysis LC-MS/MS Analysis Blood_Sampling->Plasma_Analysis Sample Prep PK_Parameters Pharmacokinetic Parameter Calculation Plasma_Analysis->PK_Parameters Concentration Data ADME_Data ADME Profile PK_Parameters->ADME_Data Bioavailability, Clearance, Half-life Metabolic_Stability Metabolic Stability (Liver Microsomes) Metabolic_Stability->ADME_Data Protein_Binding Plasma Protein Binding (Equilibrium Dialysis) Protein_Binding->ADME_Data Lead_Optimization Lead Optimization/ Candidate Selection ADME_Data->Lead_Optimization Decision Making

Caption: A typical experimental workflow for pharmacokinetic profiling.

ADME_Pathway Compound Administered Compound GI_Tract Gastrointestinal Tract Compound->GI_Tract Absorption Bloodstream Systemic Circulation (Bloodstream) GI_Tract->Bloodstream Tissues Tissues & Organs (Site of Action) Bloodstream->Tissues Distribution Liver Liver Bloodstream->Liver Metabolism Kidneys Kidneys Bloodstream->Kidneys Elimination Tissues->Bloodstream Liver->Bloodstream Metabolites Excretion Excretion (Urine, Feces) Kidneys->Excretion

Caption: The ADME (Absorption, Distribution, Metabolism, Excretion) pathway of a drug.

References

A Comparative Toxicological Guide to Octahydro-1H-pyrido[1,2-a]pyrazin-1-one and Alternative Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is intended for informational purposes for research and development professionals. The toxicological information provided is based on publicly available data for structurally related compounds and should not be considered a definitive safety assessment of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one. Comprehensive toxicological testing is required to ascertain the safety profile of any new chemical entity.

Introduction

This compound is a bicyclic heterocyclic compound with potential applications in medicinal chemistry. As with any novel chemical entity, a thorough understanding of its toxicological profile is paramount for further development. To date, specific public toxicological studies on this compound are not available. Therefore, this guide provides a comparative toxicological overview based on its constituent heterocyclic systems: the piperidine and pyrazinone scaffolds. Furthermore, this guide compares the known toxicological data of these scaffolds with other commonly used heterocyclic structures in drug discovery, such as morpholine and pyrrolidine. This comparative approach aims to provide a predictive toxicological context and guide the design of appropriate safety assessment strategies.

Comparative Quantitative Toxicology Data

The following tables summarize the acute toxicity (LD50) and in vitro cytotoxicity (IC50) data for derivatives of piperidine, pyrazinone, morpholine, and pyrrolidine. It is important to note that the toxicity of a specific compound is highly dependent on its overall structure, including its substituents, and not just the core heterocyclic scaffold.

Table 1: Comparative Acute Oral Toxicity (LD50) of Heterocyclic Derivatives in Rodents

Heterocyclic ScaffoldCompoundSpeciesLD50 (mg/kg)Reference(s)
Piperidine PiperidineRat133 - 740[1]
4-AminopiperidineRat316
1-MethylpiperidineRat1300
Pyrazinone 3-Methyl-2(1H)-pyrazinoneMouse1850
5,6-Dimethyl-2(1H)-pyrazinoneMouse>2000
Morpholine MorpholineRat1050
N-MethylmorpholineRat2540
Pyrrolidine PyrrolidineRat300 - 500
N-MethylpyrrolidineRat930

Table 2: Comparative In Vitro Cytotoxicity (IC50) of Heterocyclic Derivatives

Heterocyclic ScaffoldCompound/Derivative ClassCell LineIC50 (µM)Reference(s)
Piperidine PiperineA549 (Lung Carcinoma)32.43[2]
Tetramethylpiperidine-phenazinesVarious Cancer Lines0.36 - 0.48 (µg/ml)[3]
Pyrazinone/Pyrazole Indolo–pyrazolesSK-MEL-28 (Melanoma)3.46[4]
Triterpenoid pyrazinesCCRF-CEM (Leukemia)~1[5]
Morpholine 2-Aryl-4-(3-arylpropyl)morpholinesGeneral (mice)LD50 values reported[6]
Pyrrolidine Spirooxindole pyrrolidine hybridsC. albicans4 (µg/mL, MIC)[7]
α-Pyrrolidinophenone derivativesNot specifiedHigh lipophilicity linked to CNS toxicity[5]

Experimental Protocols for Key Toxicological Assays

A standard battery of in vitro and in vivo tests is essential to characterize the toxicological profile of a novel compound like this compound.

In Vitro Toxicology Testing Workflow

A tiered approach to in vitro toxicology is often employed to assess potential liabilities early in the drug discovery process.

in_vitro_toxicology_workflow cluster_screening Initial Screening cluster_safety Safety Pharmacology cluster_mechanistic Mechanistic Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) Cardiotoxicity Cardiotoxicity Assay (e.g., hERG) Cytotoxicity->Cardiotoxicity Proceed if low cytotoxicity Genotoxicity Genotoxicity Screening (e.g., Ames Test) Genotoxicity->Cardiotoxicity Proceed if non-genotoxic Hepatotoxicity Hepatotoxicity Assay (e.g., in vitro liver models) Cardiotoxicity->Hepatotoxicity Pathway_Analysis Signaling Pathway Analysis Hepatotoxicity->Pathway_Analysis If toxicity observed Metabolite_ID Metabolite Identification & Toxicity Hepatotoxicity->Metabolite_ID If toxicity observed

Caption: A typical workflow for in vitro toxicology testing of a novel chemical entity.

1. Cytotoxicity Assays (e.g., MTT, XTT)

  • Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active dehydrogenases can reduce tetrazolium salts (MTT or XTT) to colored formazan products. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add the MTT or XTT reagent to each well and incubate for 2-4 hours.

    • If using MTT, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

2. Genotoxicity Assay (Ames Test)

  • Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. A mutagen can cause a reverse mutation, allowing the bacteria to synthesize histidine and form colonies.

  • Protocol Outline:

    • Prepare different concentrations of the test compound.

    • Mix the test compound with the bacterial tester strain in the presence or absence of a metabolic activation system (S9 mix from rat liver).

    • Pour the mixture onto a minimal glucose agar plate (lacking histidine).

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies on each plate.

    • A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

3. Cardiotoxicity Assay (hERG Assay)

  • Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias. The assay measures the effect of a compound on the hERG potassium current, typically using patch-clamp electrophysiology on cells stably expressing the hERG channel.

  • Protocol Outline:

    • Culture cells stably expressing the hERG channel (e.g., HEK293 cells).

    • Use whole-cell patch-clamp technique to record the hERG current from a single cell.

    • Establish a stable baseline current.

    • Perfuse the cell with different concentrations of the test compound and record the changes in the hERG current.

    • A known hERG channel blocker (e.g., E-4031) is used as a positive control.

    • Calculate the percentage of hERG current inhibition and determine the IC50 value.

In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)
  • Principle: The acute toxic class method involves a stepwise procedure with the use of a minimum number of animals. The method is based on the observation of either mortality or clear signs of toxicity at one of a series of fixed dose levels.

  • Protocol Outline:

    • Healthy, young adult rodents of a single sex (usually females) are used.

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • A group of three animals is dosed with the starting dose.

    • The outcome (mortality or survival) determines the next step:

      • If mortality occurs in two or three animals, the test is stopped, and the substance is classified in that toxicity class.

      • If one animal dies, the test is repeated with three more animals at the same dose.

      • If no animals die, the test is repeated with three animals at the next higher dose level.

    • Animals are observed for signs of toxicity and mortality for up to 14 days.

    • The method allows for the classification of the substance into a GHS toxicity category.

Potential Toxicological Mechanisms and Signaling Pathways

Based on the constituent scaffolds of this compound, potential mechanisms of toxicity can be inferred.

Piperidine-Related Toxicity

The piperidine moiety is present in numerous pharmaceuticals and natural alkaloids. Its toxicological effects can be diverse, ranging from central nervous system (CNS) effects to cytotoxicity. The neurotoxicity of some piperidine derivatives, like phencyclidine (PCP), is mediated through the non-competitive antagonism of the NMDA receptor. In the context of cancer, some piperidine-containing compounds have been shown to induce apoptosis by modulating key signaling pathways.

piperidine_cytotoxicity_pathway cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes Piperidine_Compound Piperidine-Containing Compound PI3K_Akt PI3K/Akt Pathway Piperidine_Compound->PI3K_Akt Inhibition NFkB NF-κB Pathway Piperidine_Compound->NFkB Inhibition STAT3 STAT3 Pathway Piperidine_Compound->STAT3 Inhibition Inhibition_of_Proliferation Inhibition of Proliferation PI3K_Akt->Inhibition_of_Proliferation Apoptosis Apoptosis NFkB->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest STAT3->Cell_Cycle_Arrest

Caption: A simplified diagram of potential cytotoxic signaling pathways modulated by some piperidine-containing compounds.[8]

Pyrazinone-Related Toxicity

Pyrazinone derivatives have a wide range of biological activities. Some have been investigated as anticancer agents. A specific cytotoxic mechanism has been described for certain pyrazino[1,2-b]isoquinoline-4-ones, which induce cell death by promoting the degradation of proteins essential for the G2/M cell cycle checkpoint.[6]

pyrazinone_cytotoxicity_pathway cluster_checkpoint G2/M Checkpoint Machinery cluster_outcome Cellular Outcome Pyrazinone_Compound Pyrazinone-Containing Compound cdc2 cdc2 Pyrazinone_Compound->cdc2 Promotes Degradation CyclinB1 Cyclin B1 Pyrazinone_Compound->CyclinB1 Promotes Degradation Wee1 Wee1 Pyrazinone_Compound->Wee1 Promotes Degradation G2_Phase_Death Cell Death in G2 Phase cdc2->G2_Phase_Death CyclinB1->G2_Phase_Death Wee1->G2_Phase_Death

Caption: A diagram illustrating the cytotoxic mechanism of certain pyrazinone derivatives via degradation of G2/M checkpoint proteins.[6]

Comparison with Alternative Heterocyclic Scaffolds

The choice of a heterocyclic scaffold is a critical decision in drug design, with significant implications for a compound's efficacy, pharmacokinetics, and toxicity.

  • Piperidine: A very common scaffold in medicinal chemistry, found in numerous approved drugs.[9] Its derivatives can exhibit a wide range of biological activities. However, the basic nitrogen can lead to off-target effects and potential toxicity, including CNS effects and cardiotoxicity. Structural modifications are often employed to mitigate these risks.

  • Pyrazinone/Pyrazole: These scaffolds are also prevalent in medicinal chemistry, with derivatives showing diverse pharmacological activities, including anticancer and anti-inflammatory properties.[4][5] The toxicity profile is generally considered favorable, though specific derivatives can exhibit cytotoxicity through various mechanisms.

  • Morpholine: Often used as a bioisosteric replacement for piperidine to reduce basicity and improve physicochemical properties. This can lead to a reduction in off-target effects and a more favorable toxicity profile.[6] However, morpholine itself is not without toxicity concerns and can cause irritation.

  • Pyrrolidine: Another common five-membered nitrogen-containing heterocycle. Its derivatives have a broad spectrum of biological activities. The lipophilicity of some pyrrolidine derivatives can be high, potentially leading to increased CNS penetration and associated toxicities.[5]

In the absence of direct toxicological data for this compound, a preliminary assessment based on its constituent piperidine and pyrazinone scaffolds suggests a need for careful toxicological evaluation. The piperidine moiety indicates a potential for CNS and other off-target toxicities, while the pyrazinone core has been associated with specific cytotoxic mechanisms in some derivatives. A comprehensive in vitro and in vivo testing strategy, as outlined in this guide, is essential to characterize the safety profile of this novel compound. Comparison with alternative scaffolds like morpholine and pyrrolidine highlights the structure-activity and structure-toxicity relationships that must be considered in the design of new therapeutic agents. Future studies should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to fully understand its toxicological potential.

References

Comparative Analysis of Synthetic Routes to Octahydro-1H-pyrido[1,2-a]pyrazin-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. This guide provides a comparative analysis of two distinct synthetic routes to Octahydro-1H-pyrido[1,2-a]pyrazin-1-one, a key structural motif in various biologically active compounds.

The following sections detail the synthetic pathways, quantitative performance metrics, and experimental protocols for the synthesis of the target molecule. This objective comparison is intended to aid in the selection of the most suitable method based on factors such as yield, step-count, and reagent availability.

Synthetic Route Comparison

Two primary synthetic strategies for the construction of the this compound core have been identified in the literature. The first, reported by Le Bourdonnec et al., involves a reductive amination followed by cyclization. The second, described by Froelich et al., employs an intramolecular cyclization of a haloamide derivative.

ParameterRoute 1: Reductive Amination & CyclizationRoute 2: Intramolecular Haloamide Cyclization
Starting Materials tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate, Ethyl bromoacetate(-)-2-Cyano-6-phenyloxazolopiperidine
Key Reactions Reductive amination, Amide formation, Deprotection, CyclizationGrignard reaction, Reduction, Halo-acetylation, Intramolecular cyclization
Overall Yield Not explicitly stated for the core structureNot explicitly stated for the core structure
Number of Steps 45
Reagents & Conditions NaBH(OAc)₃, K₂CO₃, TFA, HeatPhMgBr, LiAlH₄, Bromoacetyl bromide, NaH

Experimental Protocols

Route 1: Reductive Amination and Cyclization (Le Bourdonnec et al.)

This synthesis commences with the reductive amination of tert-butyl 2-(aminomethyl)piperidine-1-carboxylate with ethyl glyoxalate, followed by amide formation and subsequent cyclization.

Step 1: Synthesis of tert-Butyl 2-(((ethoxycarbonyl)methyl)aminomethyl)piperidine-1-carboxylate To a solution of tert-butyl 2-(aminomethyl)piperidine-1-carboxylate (1.0 eq) in dichloroethane (DCE) is added ethyl glyoxalate (1.2 eq) and sodium triacetoxyborohydride (1.5 eq). The reaction mixture is stirred at room temperature for 16 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and the product is extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product which is used in the next step without further purification.

Step 2: Synthesis of 2-(((Ethoxycarbonyl)methyl)aminomethyl)piperidine The crude product from the previous step is dissolved in a 4M solution of HCl in dioxane and stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure to give the hydrochloride salt of the product.

Step 3: Synthesis of Ethyl 2-((1-oxo-octahydropyrido[1,2-a]pyrazin-2(1H)-yl)methyl)acetate To a solution of the product from Step 2 in dichloromethane is added triethylamine (3.0 eq) followed by ethyl bromoacetate (1.2 eq). The reaction mixture is stirred at room temperature for 16 hours. The solvent is removed under reduced pressure and the residue is purified by column chromatography.

Step 4: Synthesis of this compound The purified product from Step 3 is dissolved in methanol and a catalytic amount of sodium methoxide is added. The reaction mixture is heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure and the residue is purified by column chromatography to yield the final product.

Route 2: Intramolecular Haloamide Cyclization (Froelich et al.)

This asymmetric synthesis starts from (-)-2-cyano-6-phenyloxazolopiperidine and proceeds through a diamino alcohol intermediate.

Step 1: Synthesis of (2R,6S)-2-(Aminomethyl)-6-phenylpiperidin-2-ol (-)-2-Cyano-6-phenyloxazolopiperidine is treated with an excess of phenylmagnesium bromide in diethyl ether at 0 °C. The reaction mixture is then quenched with saturated aqueous ammonium chloride solution. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated. The resulting imine is then reduced with lithium aluminum hydride in tetrahydrofuran (THF) at reflux to afford the diamino alcohol.

Step 2: Synthesis of N-((2R,6S)-2-hydroxy-2-(phenyl(phenylamino)methyl)piperidin-6-yl)acetamide The diamino alcohol is acylated with bromoacetyl bromide in the presence of triethylamine in dichloromethane at 0 °C to yield the corresponding bromoacetamide.

Step 3: Synthesis of (4R,9aS)-1,1,4-Triphenyloctahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one The bromoacetamide is cyclized by treatment with sodium hydride in THF at room temperature.

Step 4: Synthesis of (4R, 9aS)-1,1,4-Triphenyloctahydro-2H-pyrido[1,2-a]pyrazine The lactam is then reduced with lithium aluminum hydride in THF at reflux to give the corresponding octahydropyrido[1,2-a]pyrazine derivative.

Step 5: Synthesis of this compound Further steps to convert the triphenyl-substituted product to the parent this compound are not detailed in the provided information.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of each synthetic route, the following diagrams have been generated.

G cluster_0 Route 1: Reductive Amination & Cyclization A tert-Butyl 2-(aminomethyl) piperidine-1-carboxylate C Reductive Amination (NaBH(OAc)₃) A->C B Ethyl glyoxalate B->C D Boc Deprotection (TFA or HCl) C->D E Amide Formation (Ethyl bromoacetate) D->E F Intramolecular Cyclization (Heat) E->F G Octahydro-1H-pyrido[1,2-a] pyrazin-1-one F->G

Caption: Workflow for the synthesis via reductive amination.

G cluster_1 Route 2: Intramolecular Haloamide Cyclization H (-)-2-Cyano-6-phenyl oxazolopiperidine I Grignard Reaction (PhMgBr) H->I J Reduction (LiAlH₄) I->J K Bromoacetylation (BrCH₂COBr) J->K L Intramolecular Cyclization (NaH) K->L M Octahydro-1H-pyrido[1,2-a] pyrazin-1-one L->M

Caption: Workflow for the asymmetric synthesis via cyclization.

Conclusion

Both synthetic routes offer viable pathways to the this compound scaffold. The choice between the two will likely depend on the specific requirements of the research, including the need for enantiopurity, the availability and cost of starting materials, and the desired scale of the synthesis. The reductive amination pathway appears more direct for the unsubstituted core, while the haloamide cyclization route provides a clear strategy for establishing stereocenters early in the synthesis. Further optimization of both routes could lead to improved yields and efficiency.

A Proposed Benchmarking Strategy for Evaluating the Nootropic Potential of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a comprehensive strategy for benchmarking the novel compound Octahydro-1H-pyrido[1,2-a]pyrazin-1-one against established nootropic agents. Due to the limited publicly available data on the specific nootropic activity of this compound, this document provides a robust framework of experimental protocols and theoretical signaling pathways to facilitate its evaluation. The proposed standard compounds for comparison are Piracetam, a foundational racetam nootropic, and Aniracetam, a well-characterized derivative with distinct properties.

Comparative Data Tables: A Framework for Evaluation

The following tables are presented as a template for summarizing experimental data obtained from the protocols detailed in this guide.

Table 1: In Vitro Assay Benchmarks

ParameterThis compoundPiracetam (Standard)Aniracetam (Standard)
Receptor Binding Affinity (Ki in nM)
- AMPA ReceptorExperimental DataExperimental DataExperimental Data
- NMDA ReceptorExperimental DataExperimental DataExperimental Data
- Muscarinic M1 ReceptorExperimental DataExperimental DataExperimental Data
P-glycoprotein (P-gp) Efflux Substrate Potential Experimental DataExperimental DataExperimental Data
ERK Phosphorylation (% of control) Experimental DataExperimental DataExperimental Data
PKA Activity (% of control) Experimental DataExperimental DataExperimental Data

Table 2: In Vivo Behavioral Assay Benchmarks (Rodent Models)

ParameterThis compoundPiracetam (Standard)Aniracetam (Standard)
Morris Water Maze
- Escape Latency (seconds)Experimental DataExperimental DataExperimental Data
- Time in Target Quadrant (%)Experimental DataExperimental DataExperimental Data
Passive Avoidance Test
- Step-through Latency (seconds)Experimental DataExperimental DataExperimental Data

Key Signaling Pathways in Nootropic Action

The cognitive-enhancing effects of nootropics are often attributed to the modulation of several key neuronal signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of novel compounds.

Glutamatergic and Cholinergic Signaling

Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a critical role in synaptic plasticity, a fundamental process for learning and memory.[1][2][3] The cholinergic system is also deeply involved in cognitive functions such as attention, learning, and memory.[4][5][6] Nootropics are often evaluated for their ability to modulate these systems.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal ACh Acetylcholine mAChR Muscarinic Receptor ACh->mAChR nAChR Nicotinic Receptor ACh->nAChR Glu Glutamate AMPAR AMPA Receptor Glu->AMPAR NMDAR NMDA Receptor Glu->NMDAR Plasticity Synaptic Plasticity (LTP) mAChR->Plasticity nAChR->Plasticity AMPAR->Plasticity NMDAR->Plasticity

Figure 1: Glutamatergic and Cholinergic Pathways

Downstream Intracellular Signaling Cascades

Activation of glutamatergic and cholinergic receptors triggers downstream intracellular signaling cascades, including the Protein Kinase A (PKA) and Extracellular signal-regulated kinase (ERK) pathways. These pathways are pivotal in regulating gene expression and protein synthesis necessary for long-term memory formation.[7][8][9][10]

Receptor_Activation Receptor Activation (e.g., GPCR, RTK) AC Adenylyl Cyclase Receptor_Activation->AC Ras Ras Receptor_Activation->Ras cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Gene_Expression Gene Expression (Cognitive Function) CREB->Gene_Expression

Figure 2: PKA and ERK Signaling Cascades

Experimental Protocols

The following are detailed methodologies for the key experiments proposed in this benchmarking guide.

In Vitro Assays

1. Receptor Binding Affinity Assay

  • Objective: To determine the binding affinity (Ki) of the test compound to target receptors (e.g., AMPA, NMDA, Muscarinic M1).

  • Methodology: A competitive radioligand binding assay is employed.[11][12]

    • Prepare cell membranes expressing the receptor of interest.

    • Incubate the membranes with a known radioligand for the target receptor at a fixed concentration.

    • Add increasing concentrations of the unlabeled test compound (this compound, Piracetam, or Aniracetam).

    • After reaching equilibrium, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using a scintillation counter.

    • The Ki value is calculated from the IC50 value (concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

2. P-glycoprotein (P-gp) Efflux Assay

  • Objective: To assess whether the test compound is a substrate of the P-gp efflux transporter, which can limit brain penetration.

  • Methodology: An in vitro P-gp ATPase activity assay can be used.[13][14]

    • Use a commercially available P-gp membrane preparation.

    • In the presence of the test compound, the hydrolysis of ATP by P-gp is measured.

    • The amount of inorganic phosphate released is quantified colorimetrically.

    • An increase or decrease in ATPase activity compared to a basal level indicates an interaction of the compound with P-gp.

3. ERK Phosphorylation Assay (Western Blot)

  • Objective: To measure the activation of the ERK signaling pathway in response to the test compound.

  • Methodology: Western blotting is a standard technique to detect changes in protein phosphorylation.[15][16]

    • Treat neuronal cell cultures with the test compound for a specified duration.

    • Lyse the cells to extract total proteins.

    • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Subsequently, probe with a primary antibody for total ERK (t-ERK) as a loading control.

    • Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

    • Quantify the band intensities and express the results as the ratio of p-ERK to t-ERK.

Cell_Culture Neuronal Cell Culture Treatment Compound Treatment Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (p-ERK/t-ERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Figure 3: Western Blot Workflow for ERK Phosphorylation

4. PKA Activity Assay

  • Objective: To quantify the activation of the PKA signaling pathway by the test compound.

  • Methodology: A colorimetric PKA activity assay kit can be utilized.[17][18]

    • Prepare cell lysates from neuronal cells treated with the test compound.

    • Add the lysates to a microplate pre-coated with a specific PKA substrate.

    • Initiate the kinase reaction by adding ATP.

    • After incubation, add a phospho-specific antibody that binds to the phosphorylated substrate.

    • An HRP-conjugated secondary antibody is then added, followed by a TMB substrate.

    • The color development is proportional to the PKA activity and is measured using a microplate reader at 450 nm.

In Vivo Behavioral Assays (Rodent Models)

1. Morris Water Maze

  • Objective: To assess spatial learning and memory.[19][20][21]

  • Methodology:

    • A circular pool is filled with opaque water, and a hidden platform is submerged below the surface.

    • Rodents are trained over several days to find the hidden platform using distal visual cues in the room.

    • The time taken to find the platform (escape latency) is recorded for each trial.

    • After the training period, a probe trial is conducted where the platform is removed.

    • The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.

Acquisition Acquisition Phase (4-5 days) Trial Daily Trials (e.g., 4 trials/day) Acquisition->Trial Probe Probe Trial (Day 6, platform removed) Acquisition->Probe Measure1 Measure: Escape Latency Trial->Measure1 Measure2 Measure: Time in Target Quadrant Probe->Measure2

Figure 4: Morris Water Maze Experimental Flow

2. Passive Avoidance Test

  • Objective: To evaluate fear-motivated learning and memory.[22][23][24]

  • Methodology:

    • The apparatus consists of a brightly lit compartment and a dark compartment connected by a door.

    • During the training trial, the animal is placed in the lit compartment. When it enters the dark compartment, it receives a mild foot shock.

    • In the retention trial, typically 24 hours later, the animal is again placed in the lit compartment.

    • The latency to enter the dark compartment (step-through latency) is measured. A longer latency indicates better memory of the aversive stimulus.

References

A Comparative Guide to the Reproducibility of Experimental Results with Octahydro-1H-pyrido[1,2-a]pyrazin-1-one and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The octahydro-1H-pyrido[1,2-a]pyrazin-1-one scaffold is a key heterocyclic motif in medicinal chemistry, serving as a foundational structure for a variety of biologically active compounds. This guide provides a comparative analysis of the experimental reproducibility for this scaffold and its derivatives by examining data from multiple studies. The focus is on synthetic accessibility and biological activity, offering insights into the consistency of reported findings and highlighting potential sources of variability.

Table 1: Comparison of Synthetic Yields for Octahydro-1H-pyrido[1,2-a]pyrazine Derivatives
Compound/DerivativeSynthetic MethodReported Yield (%)Reference
Optically pure octahydro-2H-pyrido[1,2-a]pyrazinesAsymmetric synthesis from (-)-2-cyano-6-phenyloxazolopiperidineNot explicitly stated for the "-one" derivative, but the overall multi-step synthesis is described.[1]
Octahydro-2H-pyrazino[1,2-a]pyrazine coreOne-pot nitro-Mannich reactionNot quantitatively reported, but described as the "shortest access to date".[2]
Pyrrolo[1,2-a]pyrazinesCyclization of 2-formylpyrrole-based enaminonesGood to excellent yields (specific percentages vary by derivative).[3]
Pyrazino[1,2-a]indolesIntramolecular cyclizationYields vary depending on the catalyst and reaction conditions.[4]

Analysis of Synthetic Reproducibility:

The synthesis of the this compound core and its analogs has been approached through various methodologies. While some publications provide detailed, multi-step synthetic routes, others report more novel, one-pot syntheses. The reproducibility of synthetic yields can be influenced by factors such as the purity of starting materials, reaction conditions (temperature, pressure, catalysts), and purification techniques. For instance, the asymmetric synthesis of octahydro-2H-pyrido[1,2-a]pyrazines is a complex process where slight variations in any step could impact the final yield and enantiomeric purity[1]. In contrast, a serendipitous one-pot synthesis, while innovative, may require further optimization to ensure consistent yields across different laboratory settings[2]. The synthesis of related scaffolds like pyrrolo[1,2-a]pyrazines and pyrazino[1,2-a]indoles also shows variability in reported yields, underscoring the importance of detailed and standardized experimental protocols[3][4].

Table 2: Comparison of Biological Activity Data for Octahydro-1H-pyrido[1,2-a]pyrazine-based Compounds
CompoundTargetAssay TypeReported Activity (Ki or IC50)Reference
Compound 36 (a derivative)µ-opioid receptorRadioligand binding assayKi = 0.47 nM[5]
Compound 36 (a derivative)µ-opioid receptorIn vitro functional assayIC50 = 1.8 nM[5]
8-methoxypyrazinoindole 37cI2 imidazoline receptorsBinding assayKi = 6.2 nM[4]

Analysis of Biological Activity Reproducibility:

Derivatives of the octahydro-1H-pyrido[1,2-a]pyrazine scaffold have shown potent activity against various biological targets, notably as µ-opioid receptor antagonists[5]. The reported subnanomolar affinity of these compounds highlights their potential in drug development. The reproducibility of such biological data is critically dependent on the specific assay conditions, including the cell line used, radioligand concentration, and incubation times. For example, the reported Ki and IC50 values for the µ-opioid receptor antagonist were determined using cloned human receptors expressed in CHO cells[5]. Variations in these parameters could lead to different results. Similarly, the high affinity of a pyrazinoindole derivative for I2 imidazoline receptors was determined with a significant selectivity over other receptors, a finding that would need to be replicated under identical conditions to be confirmed[4].

Experimental Protocols

To facilitate the reproduction of the key findings cited in this guide, detailed experimental protocols are essential. Below are generalized methodologies based on the available literature.

General Synthetic Protocol for Octahydro-2H-pyrido[1,2-a]pyrazines (Asymmetric Synthesis)

This multi-step synthesis starts from an optically pure precursor, (-)-2-cyano-6-phenyloxazolopiperidine. The core of the synthesis involves the cyclization of bromo- or chloroamides derived from a diamino alcohol intermediate. The final products are obtained after a series of protection, deprotection, and cyclization steps. For a detailed, step-by-step procedure, researchers are directed to the primary literature[1].

General Protocol for Radioligand Binding and Functional Assays

These assays are typically performed using cell membranes from CHO cells stably expressing the human µ-, δ-, or κ-opioid receptors. For binding assays, membranes are incubated with a radiolabeled ligand and varying concentrations of the test compound. The amount of bound radioactivity is then measured to determine the binding affinity (Ki). In functional assays, the ability of the compound to antagonize the effect of a known agonist on GTPγS binding is measured to determine its functional potency (IC50)[5].

Visualizations

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of the this compound scaffold, highlighting the key stages from starting materials to the final product.

G A Starting Materials (e.g., Piperidine derivatives) B Intermediate Formation (e.g., Amide coupling) A->B Reaction 1 C Cyclization B->C Reaction 2 D Final Product (this compound) C->D Purification G cluster_cell Cell Membrane Receptor GPCR (e.g., µ-opioid receptor) G_protein G-protein Receptor->G_protein Blocks Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector No Signal Response Inhibition of Downstream Signaling Effector->Response Ligand Antagonist (this compound derivative) Ligand->Receptor Binds to

References

Safety Operating Guide

Navigating the Disposal of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct procedures for handling and disposing of compounds like Octahydro-1H-pyrido[1,2-a]pyrazin-1-one is paramount. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this substance, grounded in established hazardous waste management principles.

Hazard Profile and Regulatory Framework

While a specific Safety Data Sheet (SDS) for this compound was not identified, an SDS for the closely related compound, (R)-Octahydro-pyrido[1,2-A]pyrazine, indicates that it is classified as a substance that "Causes severe skin burns and eye damage"[1]. This suggests that this compound should be handled as a hazardous substance. The primary directive for its disposal is to "Dispose of contents/container to in accordance with local regulation"[1].

The management of hazardous waste in the United States is governed by the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" system for tracking hazardous materials from their point of generation to their final disposal[2][3]. Generators of hazardous waste are responsible for its proper identification, management, and disposal[3][4].

Key Hazard Information for (R)-Octahydro-pyrido[1,2-A]pyrazine (as a proxy):

Hazard StatementGHS ClassificationPrecautionary Statement (Disposal)
H314: Causes severe skin burns and eye damage.[1]Skin corrosion/irritation (Category 1A, 1B, 1C)[1]P501: Dispose of contents/container in accordance with local regulation.[1]

Experimental Protocol: Disposal Procedure

The following protocol outlines the necessary steps for the proper disposal of this compound. This procedure is a general guideline; always consult your institution's Environmental, Health, and Safety (EHS) department and local regulations for specific requirements.

1. Waste Identification and Characterization:

  • Based on the available data for a similar compound, treat this compound as a hazardous waste.
  • Determine if the waste is a pure substance, a solution, or mixed with other chemicals. This will affect the disposal route. The Toxicity Characteristic Leaching Procedure (TCLP) may be required to determine if the waste exhibits the characteristic of toxicity[5].

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure appropriate PPE is worn, including:
  • Chemical-resistant gloves (e.g., nitrile)
  • Safety goggles and a face shield
  • A lab coat[1]

3. Waste Segregation and Containment:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
  • Store the waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
  • The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name and any known hazards.

4. On-Site Accumulation:

  • Store the waste container in a designated satellite accumulation area or central accumulation area, as directed by your facility's procedures.
  • Ensure the storage area is secure and away from incompatible materials.

5. Arranging for Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
  • Provide them with all necessary information about the waste, including its composition and volume.
  • A hazardous waste manifest will be required to track the waste from your facility to the licensed Treatment, Storage, and Disposal Facility (TSDF)[4].

6. Documentation:

  • Maintain accurate records of the amount of this compound waste generated and the date of disposal. These records are essential for regulatory compliance.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Is the waste contaminated with other substances? A->B C Characterize the waste mixture. Consult EHS for specific guidance. B->C Yes D Treat as pure This compound waste. B->D No E Wear appropriate PPE: Gloves, Goggles, Lab Coat C->E D->E F Segregate and contain in a properly labeled, sealed container. E->F G Store in designated hazardous waste accumulation area. F->G H Contact EHS to schedule waste pickup. G->H I Complete Hazardous Waste Manifest and other required documentation. H->I J Waste transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). I->J

Disposal workflow for this compound.

By adhering to these procedures and maintaining open communication with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

Essential Safety and Operational Guidance for Handling Octahydro-1H-pyrido[1,2-a]pyrazin-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for laboratory professionals working with Octahydro-1H-pyrido[1,2-a]pyrazin-1-one.

Hazard Identification and Classification

Based on data for analogous compounds, this compound is anticipated to have the following hazard classifications:

  • Acute Oral Toxicity, Category 4: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation, Category 2: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation, Category 2A: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Recommended Equipment Specification/Standard
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing.ANSI Z87.1 (US) or EN 166 (EU) compliant.
Hand Protection Chemically resistant, impervious gloves.Consult glove manufacturer's data for breakthrough time and permeation rates.
Skin and Body Protection Laboratory coat. Additional protective clothing may be necessary based on the scale of work and potential for exposure.---
Respiratory Protection A NIOSH (US) or EN 149 (EU) approved respirator may be required if engineering controls are insufficient or if handling in a poorly ventilated area.Use is based on a risk assessment of potential for inhalation.

Operational and Handling Protocols

Engineering Controls:

  • Work in a well-ventilated area.

  • For procedures that may generate dust or aerosols, use a certified chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Safe Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]

  • Wash hands thoroughly after handling.[3]

  • Keep containers tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated area.

Emergency and First Aid Measures

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1][3]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, call a physician.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][3]

Disposal Plan

Chemical Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.

  • Do not allow the chemical to enter drains or waterways.

Contaminated PPE Disposal:

  • Used gloves, lab coats, and other disposable PPE should be collected in a designated, sealed container.

  • Dispose of contaminated PPE as hazardous waste according to institutional and regulatory guidelines.

Visual Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow PPE Selection and Use Workflow for this compound cluster_prep Preparation and Risk Assessment cluster_ppe PPE Selection cluster_procedure Handling and Disposal start Start: Prepare to handle This compound risk_assessment Conduct Risk Assessment: - Review SDS of analog - Evaluate procedure - Assess potential for exposure start->risk_assessment ppe_core Core PPE: - Safety Glasses with side shields - Lab Coat - Chemical Resistant Gloves risk_assessment->ppe_core ppe_splash Risk of Splash? ppe_core->ppe_splash ppe_face_shield Add Face Shield ppe_splash->ppe_face_shield Yes ppe_inhalation Risk of Inhalation (dust/aerosol)? ppe_splash->ppe_inhalation No ppe_face_shield->ppe_inhalation ppe_respirator Use Respirator in Fume Hood ppe_inhalation->ppe_respirator Yes handling Perform experimental procedure in designated area ppe_inhalation->handling No ppe_respirator->handling decontamination Decontaminate work surfaces handling->decontamination ppe_removal Remove PPE carefully (gloves last) decontamination->ppe_removal disposal Dispose of chemical waste and contaminated PPE according to institutional guidelines ppe_removal->disposal end End disposal->end

Caption: PPE Selection and Use Workflow.

References

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Octahydro-1H-pyrido[1,2-a]pyrazin-1-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.